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Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate Documentation Hub

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  • Product: Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate
  • CAS: 951006-38-5

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate

Executive Summary & Strategic Significance Target Molecule: Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate CAS Registry Number: 951006-38-5 Core Application: Precursor for 6-iodo-8-methyl-4-quinolone scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

Target Molecule: Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate CAS Registry Number: 951006-38-5 Core Application: Precursor for 6-iodo-8-methyl-4-quinolone scaffolds.

This technical guide details the synthesis of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate via the Gould-Jacobs reaction pathway. This intermediate is of high strategic value in medicinal chemistry, serving as a critical building block for 4-quinolone antibiotics and kinase inhibitors. Structurally, it functions as a "masked" quinolone; the subsequent thermal cyclization yields the bicyclic core essential for DNA gyrase inhibition (in antibacterials) or kinase domain binding (in oncology, analogous to MEK inhibitor scaffolds like Trametinib, though distinct in substitution).

The protocol defined herein prioritizes process scalability and atom economy , utilizing an addition-elimination sequence that avoids heavy metal catalysis and minimizes chromatographic purification.

Reaction Mechanism: The Aminomethylene Activation

The synthesis relies on the condensation of 4-iodo-2-methylaniline with Diethyl ethoxymethylenemalonate (DEEM) . This is a classic addition-elimination reaction (Michael addition followed by


-elimination).
Mechanistic Insight[1][2][3][4][5][6]
  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic

    
    -carbon of DEEM.
    
  • Tetrahedral Intermediate: A transient zwitterionic intermediate is formed.

  • Elimination: The ethoxy group is a good leaving group, facilitating the elimination of ethanol and restoring conjugation.

  • Thermodynamic Stabilization: The product is stabilized by an intramolecular hydrogen bond between the amine (NH) and the ester carbonyl oxygen, locking the molecule primarily in the Z-configuration (often referred to as the E-isomer relative to the double bond geometry in older literature, but defined by the H-bond).

Mechanistic Pathway (DOT Visualization)

ReactionMechanism cluster_stabilization Thermodynamic Driver Reactants Reactants 4-Iodo-2-methylaniline + DEEM Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack (110°C) Elimination Elimination of Ethanol Transition->Elimination - EtOH Product Target Enamine (H-bond Stabilized) Elimination->Product Conjugation Restoration

Figure 1: Mechanistic flow of the condensation reaction.[1] The elimination of ethanol drives the equilibrium forward.

Experimental Protocol

Materials & Reagents[3][5][6][7][8][9][10]
ReagentMW ( g/mol )Equiv.[2][3]PurityRole
4-Iodo-2-methylaniline 233.051.0>98%Nucleophile / Core Scaffold
Diethyl ethoxymethylenemalonate (DEEM) 216.231.1>97%Electrophile / Linker
Ethanol (Absolute) 46.07N/AACS GradeSolvent
Toluene (Alternative)92.14N/AAnhydrousHigh-temp Solvent (Optional)
Step-by-Step Synthesis (50g Scale)

Objective: Synthesize ~75g of target enamine with >95% purity.

  • Reactor Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Connect the condenser to an inert gas line (Nitrogen or Argon).

    • Expert Note: While the reaction is not strictly air-sensitive, using inert gas prevents oxidation of the aniline at elevated temperatures, ensuring a cleaner color profile.

  • Charging:

    • Add 4-iodo-2-methylaniline (50.0 g, 214.5 mmol) to the flask.

    • Add Ethanol (250 mL, 5 vol). Stir until the aniline is fully dissolved.

    • Add DEEM (51.0 g, 236.0 mmol, 1.1 equiv) in a single portion.

  • Reaction:

    • Heat the mixture to reflux (internal temp ~78-80°C).

    • Maintain reflux for 3 to 4 hours .

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[4][5] The limiting reagent (aniline) should be consumed (<1%).

  • Workup (Crystallization):

    • Remove the heat source and allow the reaction mixture to cool slowly to room temperature (20-25°C) over 1 hour.

    • Observation: The product typically precipitates as a white or off-white solid upon cooling.

    • Cool the flask further in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the solid using a Buchner funnel under vacuum.

    • Wash: Wash the filter cake with cold ethanol (2 x 50 mL) to remove unreacted DEEM and colored impurities.

    • Wash: Wash with Hexane (1 x 50 mL) to facilitate drying.

  • Drying:

    • Dry the solid in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

Workflow Setup Reactor Setup 500mL Flask + Reflux Reaction Reflux (EtOH) 3-4 Hours Setup->Reaction Cooling Controlled Cooling RT -> 0°C Reaction->Cooling Precipitation Filtration Vacuum Filtration Isolate Precipitate Cooling->Filtration Wash Wash Cold EtOH + Hexane Filtration->Wash Dry Vacuum Dry 45°C Wash->Dry

Figure 2: Operational workflow for the synthesis and isolation of the target enamine.

Characterization & Quality Control

To ensure the integrity of the synthesized intermediate, the following analytical parameters must be met.

TestExpected ResultDiagnostic Signal
Appearance White to off-white solidVisual inspection.
Melting Point 105 - 110°CSharp range indicates high purity.
1H NMR (DMSO-d6)Consistent with structureDoublet ~11.0 ppm (NH, J13Hz); Doublet ~8.4 ppm (=CH-, J13Hz). The coupling confirms the enamine form.
LC-MS [M+H]+ = 404.2Single peak >98% area.

NMR Interpretation Insight: The key feature in the 1H NMR is the coupling between the NH proton and the vinyl proton (=CH-). This large coupling constant (~12-14 Hz) is characteristic of the anti-periplanar relationship typically locked by the intramolecular hydrogen bond. Absence of this coupling or broad singlets may indicate dynamic exchange or impurities.

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Conversion:

    • Cause: Old DEEM (hydrolyzed to acid) or insufficient temperature.

    • Solution: Use fresh DEEM or distill DEEM prior to use. If using ethanol, ensure vigorous reflux. If reaction is sluggish, switch solvent to Toluene and equip with a Dean-Stark trap to remove ethanol azeotropically (driving the equilibrium).

  • Oiling Out:

    • Cause: Product fails to crystallize upon cooling.

    • Solution: Seed the mixture with a pure crystal if available. Alternatively, evaporate 50% of the solvent and add Hexane dropwise until turbidity persists, then cool.

  • Coloration (Darkening):

    • Cause: Oxidation of the iodo-aniline.

    • Solution: Ensure inert atmosphere.[2] Recrystallize the final product from Ethanol/Acetone if necessary.

Safety Considerations (HSE)
  • 4-Iodo-2-methylaniline: Like many halo-anilines, this compound is potentially toxic and may be absorbed through the skin. Wear nitrile gloves and work in a fume hood.

  • Iodine Stability: Avoid prolonged exposure of the product to direct light, as C-I bonds can be photolabile, leading to degradation.

  • Waste Disposal: Filtrates contain organic amines and must be disposed of as halogenated organic waste.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society. 61 (10): 2890–2895. Link

  • ChemUniverse. (n.d.). "Product Q08280: Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate".[3] Chemical Catalog. Link

  • Al-Mulla, A. (2014). "Synthesis and Characterization of New Enamines: Precursors for Quinolones". Journal of Heterocyclic Chemistry. (Contextual grounding for enamine NMR characteristics).
  • World Intellectual Property Organization. (2012). "WO2012006754: Synthesis of Trametinib Intermediates". (Provides industrial context for 4-iodoaniline derivatives in kinase inhibitor synthesis). Link

  • Organic Syntheses. (1955).[6] "Diethyl Methylenemalonate and Derivatives".[6][7][3] Org.[2][8][6][3] Synth. Coll. Vol. 3, p.395.[6] (Historical context for malonate reactivity). Link

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization &amp; Synthetic Pathway of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate

Executive Summary This technical guide provides an in-depth analysis of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate , a critical intermediate in the synthesis of substituted 4-hydroxyquinolines via the Goul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate , a critical intermediate in the synthesis of substituted 4-hydroxyquinolines via the Gould-Jacobs reaction. This specific derivative (possessing 4-iodo and 2-methyl substituents) is of high value in medicinal chemistry, serving as a scaffold for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) at the iodine site, while the methyl group influences steric orientation and lipophilicity.

This document details the synthetic rationale, a self-validating experimental protocol, and a comprehensive spectroscopic profile (NMR, MS, IR) to ensure reproducible identification and quality control.

Synthetic Rationale & Mechanism[1][2]

The synthesis follows the classical Gould-Jacobs pathway.[1] The formation of the title compound is the initial condensation step, involving the nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of diethyl ethoxymethylenemalonate (EMME), followed by the elimination of ethanol.

Reaction Workflow

The reaction is driven by the nucleophilicity of the aniline. The presence of the ortho-methyl group in 4-iodo-2-methylaniline introduces steric strain, which can retard the reaction rate compared to unsubstituted anilines. However, the para-iodo group is electron-withdrawing (via induction) but electron-donating (via resonance), maintaining sufficient nucleophilicity for the condensation to proceed without acid catalysis.

Mechanistic Pathway Diagram

GouldJacobs Aniline 4-Iodo-2-methylaniline (Nucleophile) Transition Addition-Elimination Intermediate Aniline->Transition Nucleophilic Attack EMME Diethyl ethoxymethylenemalonate (Electrophile) EMME->Transition Product Target Enamine (Diethyl 2-((Ar-NH)methylene)malonate) Transition->Product -EtOH Byproduct Ethanol (Removed via Distillation) Transition->Byproduct

Figure 1: Mechanistic flow of the condensation reaction. The elimination of ethanol drives the equilibrium toward the stable enamine product.

Experimental Protocol

This protocol is designed for scalability and reproducibility. It avoids solvent waste by utilizing a neat reaction or a high-boiling point solvent to facilitate ethanol removal.

Materials
  • Reactant A: 4-Iodo-2-methylaniline (1.0 eq)

  • Reactant B: Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Solvent: Toluene (optional, for azeotropic removal of ethanol) or Neat (recommended for small scale).

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using toluene) or a short-path distillation head.

  • Charging: Add 4-iodo-2-methylaniline (e.g., 23.3 g, 100 mmol) and EMME (23.8 g, 110 mmol) to the flask.

  • Reaction:

    • Neat Method: Heat the mixture to 110–120 °C. Ethanol will begin to distill off. Monitor the vapor temperature. Stir for 2–4 hours until ethanol evolution ceases.

    • Solvent Method: Reflux in toluene (100 mL) for 4–6 hours, collecting the ethanol/toluene azeotrope.

  • Monitoring: Check reaction progress via TLC (SiO₂, 20% EtOAc/Hexane). The starting aniline spot (usually fluorescent) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product often solidifies upon cooling. If oil remains, add cold ethanol or hexanes and scratch the flask to induce crystallization.

  • Purification: Recrystallize from Ethanol or Hexane/EtOAc (4:1) to yield off-white to cream-colored crystals.

  • Drying: Dry under vacuum at 45 °C for 12 hours.

Spectroscopic Characterization

The structural integrity of the product is validated by the characteristic "push-pull" enamine system, which exhibits distinct NMR coupling constants.

Nuclear Magnetic Resonance (NMR) Analysis

The molecule exists predominantly in the Z-configuration (cis-enamine form) stabilized by an intramolecular hydrogen bond between the NH and the ester carbonyl oxygen.

Table 1:


H NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
NH 10.85 – 11.10Doublet (d)1H

Amine proton (H-bonded)
=CH- 8.35 – 8.50Doublet (d)1H

Vinyl methine
Ar-H3 7.65Doublet (d)1H

meta to NH, ortho to I
Ar-H5 7.55Doublet of Doublets (dd)1H

ortho to I
Ar-H6 7.15Doublet (d)1H

ortho to NH
Ester

4.15 – 4.25Multiplet (q)4H

Ethyl methylene groups
Ar-

2.25Singlet (s)3H-Aryl methyl group
Ester

1.25 – 1.30Triplet (t)6H

Ethyl methyl groups

Key Diagnostic Features:

  • The NH-Vinyl Coupling: The doublet at ~11.0 ppm and ~8.4 ppm with a matching large coupling constant (

    
     Hz) confirms the formation of the enamine bond and the specific Z-geometry.
    
  • Aromatic Pattern: The 1,2,4-substitution pattern is preserved. The proton adjacent to the Iodine (H3) typically appears as a meta-coupled doublet.

Mass Spectrometry (MS)
  • Molecular Formula: C

    
    H
    
    
    
    INO
    
    
  • Exact Mass: 403.03

  • Ionization Mode: ESI (+) or EI (70 eV)

Table 2: MS Fragmentation Pattern

m/zIon TypeInterpretation
404.0

Protonated molecular ion (Base peak in ESI).
358.0

Loss of ethoxy group from ester.
244.0

Cleavage of the C-N bond or loss of diethyl malonate fragment (characteristic of this scaffold).
Infrared Spectroscopy (IR)
  • 3250 – 3300 cm

    
    :  N-H stretching (broadened due to H-bonding).
    
  • 1680 – 1710 cm

    
    :  C=O stretching (Ester). Usually two bands: one conjugated/H-bonded (lower wavenumber) and one free (higher wavenumber).
    
  • 1640 cm

    
    :  C=C stretching (Enamine alkene).
    

Structural Logic & Validation Diagram

The following diagram illustrates the correlation between the chemical structure and the observed spectroscopic signals, serving as a troubleshooting guide for researchers.

SpectralLogic Compound Diethyl 2-((4-iodo-2-methylphenylamino) methylene)malonate NH_Signal NH Signal (11.0 ppm, d) Indicates H-bonding Compound->NH_Signal Enamine Formation Vinyl_Signal Vinyl Proton (8.4 ppm, d) Coupled to NH Compound->Vinyl_Signal Condensation Success Iodo_Effect Iodine Substituent Shift effect on Ar-H3/H5 Compound->Iodo_Effect Regiochemistry Check Ester_Signal Ethyl Esters (4.2q, 1.3t ppm) Confirm Malonate Integrity Compound->Ester_Signal Intact Moiety NH_Signal->Vinyl_Signal J ~ 13 Hz Correlation

Figure 2: Spectroscopic Logic Map. The correlation between the NH and Vinyl doublets is the primary "Pass/Fail" criterion for this synthesis.

Quality Control & Troubleshooting

Common Impurities
  • Unreacted Aniline: Detected by TLC (higher R

    
     usually) or MS (m/z 233).
    
    • Remediation:[2] Recrystallize from ethanol.

  • Cyclized Product (Quinoline): If the reaction temperature exceeds 200 °C, thermal cyclization may occur prematurely.

    • Detection: Loss of the vinyl proton signal in NMR; appearance of a singlet ~8.8 ppm (quinoline H-2).

  • Hydrolysis Products: Presence of broad OH peaks if reagents were wet.

    • Prevention:[3] Use anhydrous reagents and dry solvents.

References

  • Gould, R. G.; Jacobs, W. A. (1939).[4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C.; Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester."[1][5] Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Al-Mousawi, S. M., et al. (2013). "Green Synthesis of 4-Hydroxyquinolin-2(1H)-ones under Microwave Irradiation." Molecules, 18(6), 6329-6338. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 13194-68-8, 4-Iodo-2-methylaniline." PubChem. Link

Sources

Foundational

Technical Monograph: Diethyl 2-[(4-iodo-2-methylanilino)methylidene]propanedioate

High-Purity Synthesis and Application in Quinoline Scaffold Design Executive Summary Diethyl 2-[(4-iodo-2-methylanilino)methylidene]propanedioate is a specialized enaminomalonate intermediate critical to the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis and Application in Quinoline Scaffold Design

Executive Summary

Diethyl 2-[(4-iodo-2-methylanilino)methylidene]propanedioate is a specialized enaminomalonate intermediate critical to the synthesis of substituted quinoline pharmacophores. Functioning as the stable condensation product of the Gould-Jacobs reaction (Step 1) , this molecule serves as the acyclic precursor to 6-iodo-8-methyl-4-hydroxyquinoline-3-carboxylate .

Its structural significance lies in its dual-functionalization: the 4-iodo moiety provides a high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) in late-stage drug diversification, while the 2-methyl group introduces steric bulk often required for kinase selectivity profiles. This guide details the synthesis, purification, and downstream utility of this compound with a focus on reproducibility and scalability.

Chemical Architecture & Mechanistic Logic

Structural Analysis

The molecule is an anilinomethylenemalonate . Its stability is derived from the conjugation between the aniline nitrogen lone pair, the vinyl double bond, and the electron-withdrawing ester carbonyls.

  • Core: Propanedioate (Malonate) linker.

  • Donor: 4-iodo-2-methylaniline (Electron-rich nitrogen, though moderated by the iodo group).

  • Acceptor: Diethyl ethoxymethylenemalonate (EMME).[1]

Reactivity Profile

The synthesis relies on an Addition-Elimination mechanism. The aniline nitrogen acts as a nucleophile attacking the


-carbon of the EMME vinyl ether. The ethoxy group acts as the leaving group.

Substituent Effects:

  • 2-Methyl (Ortho): Provides weak electron donation (+I effect) but introduces steric hindrance near the nucleophilic nitrogen. This may slightly retard the initial attack compared to unsubstituted aniline, requiring optimized thermal energy.

  • 4-Iodo (Para): Acts as an electron-withdrawing group via induction (-I) but electron-donating via resonance (+R). The net effect is deactivating, making the aniline less nucleophilic.

Synthetic Pathway: The Gould-Jacobs Protocol[2]

The synthesis is a two-stage logic. This guide focuses on Stage I (Condensation) , which yields the title compound.

Reaction Scheme Visualization

The following diagram illustrates the condensation pathway and the subsequent cyclization potential.

ReactionScheme Reactant1 4-Iodo-2-methylaniline (Nucleophile) Intermediate Transition State (Addition-Elimination) Reactant1->Intermediate Nu: Attack Reactant2 Diethyl ethoxymethylenemalonate (EMME) Reactant2->Intermediate Product Title Compound: Diethyl 2-[(4-iodo-2-methylanilino) methylidene]propanedioate Intermediate->Product -EtOH Byproduct Ethanol (Leaving Group) Intermediate->Byproduct

Caption: Stoichiometric condensation pathway via nucleophilic vinyl substitution.

Experimental Methodologies

Standard Operating Procedure (SOP)

Objective: Synthesis of Diethyl 2-[(4-iodo-2-methylanilino)methylidene]propanedioate on a 50 mmol scale.

Materials:
  • 4-Iodo-2-methylaniline (11.65 g, 50 mmol)

  • Diethyl ethoxymethylenemalonate (10.81 g, 50 mmol, 1.0 equiv)

  • Ethanol (Absolute, 50 mL)

  • Optional: Diphenyl ether (if running solvent-free for immediate cyclization, though ethanol is preferred for isolating the title compound).

Protocol:
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-iodo-2-methylaniline and Ethanol. Stir until dissolved (gentle warming may be required).

  • Addition: Add Diethyl ethoxymethylenemalonate (EMME) dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3 to 5 hours .
    
    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting aniline spot (

      
      ) should disappear.
      
  • Workup (Crystallization):

    • Remove the heat source and allow the mixture to cool slowly to room temperature.

    • The product typically precipitates as a solid upon cooling.

    • Chill in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (

    
    ) and then cold hexane (
    
    
    
    ) to remove unreacted EMME.
  • Drying: Dry under vacuum at

    
     for 4 hours.
    
Purification Workflow Logic

Workflow Start Reaction Mixture (Ethanol Reflux) Check TLC Check (Aniline Consumed?) Start->Check Check->Start No (Continue Reflux) Cool Cool to RT -> Ice Bath (Precipitation) Check->Cool Yes Filter Vacuum Filtration Cool->Filter Wash Wash: Cold EtOH + Hexane Filter->Wash Dry Vacuum Dry Wash->Dry Recryst Recrystallization (if purity <98%) Dry->Recryst Optional

Caption: Isolation and purification workflow ensuring removal of unreacted EMME.

Analytical Characterization

Confirm identity using the following spectral signatures.

TechniqueParameterExpected SignalInterpretation

H NMR
Vinyl Proton

8.4–8.6 ppm (d)
Characteristic of

linker.

H NMR
NH Proton

10.8–11.2 ppm (d)
Downfield shift due to H-bonding with ester carbonyl.

H NMR
Ethyl Esters Multiplets 4.2 (q) & 1.3 (t)Two non-equivalent ethyl groups due to restricted rotation.

H NMR
Aromatic 3 signals (ABC system)Pattern consistent with 1,2,4-substitution.
IR Carbonyl

Conjugated ester stretch.
Physical Appearance Off-white/Cream solidHigh purity indicator.

Strategic Applications in Drug Design

The "Scaffold Hop" to Quinolones

The primary utility of the title compound is its conversion to Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate via thermal cyclization (250°C).

  • Numbering Shift:

    • Aniline C2 (Methyl)

      
       Quinoline C8 position.
      
    • Aniline C4 (Iodo)

      
       Quinoline C6 position.
      
Structure-Activity Relationship (SAR) Potential
  • Kinase Inhibition: The 4-hydroxyquinoline core mimics the ATP-binding motif of kinases. The 8-methyl group can induce atropisomerism or fill hydrophobic pockets (e.g., in EGFR or VEGFR inhibitors), improving selectivity.

  • Cross-Coupling Vector: The 6-iodo position is chemically orthogonal to the ester and the quinolone nitrogen. It allows for the modular attachment of aryl, heteroaryl, or alkynyl groups after the scaffold is built, facilitating library generation for lead optimization.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Lager, E., et al. (2006).[3] Synthesis of 4-hydroxyquinoline-3-carboxylic esters.[4] Arkivoc, (ix), 1-13. (General procedure for anilinomethylenemalonates). Link

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[4][2] I. Through Ethoxymethylenemalonic Ester.[4][2][3] Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Li, J. J. (2014). Gould-Jacobs Reaction.[1][4][2][5] In: Name Reactions. Springer, Cham. (Mechanistic overview). Link

Sources

Exploratory

Molecular weight of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate

Topic: Molecular Weight & Technical Profile: Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate Document Type: Technical Whitepaper / Synthesis Guide Audience: Medicinal Chemists, Process Development Scientists Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight & Technical Profile: Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate Document Type: Technical Whitepaper / Synthesis Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate (CAS: 951006-38-5) is a critical synthetic intermediate, primarily utilized in the Gould-Jacobs reaction sequence to generate substituted 4-quinolone scaffolds. With a molecular weight of 403.21 g/mol , this compound represents the "condensation stage" product formed between an aniline derivative and an alkoxymethylenemalonate.

Its structural importance lies in the 4-iodo and 2-methyl substituents on the phenyl ring. The iodine atom serves as a pre-installed handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the methyl group influences the regioselectivity and steric profile of the final pharmaceutical pharmacophore.

Part 1: Chemical Identity & Physical Properties[1]

The following data consolidates the physicochemical constants required for stoichiometric calculations and analytical verification.

PropertyValue
Molecular Weight 403.21 g/mol
Molecular Formula

CAS Number 951006-38-5
IUPAC Name Diethyl 2-{[(4-iodo-2-methylphenyl)amino]methylidene}propanedioate
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol (cold)
Key Functional Groups Enamine, Diester, Aryl Iodide

Part 2: Synthesis & Mechanistic Insight

The synthesis of this molecule follows the first step of the Gould-Jacobs protocol: a condensation-elimination reaction. This is not merely a mixing step; it is a thermodynamic equilibrium driven by the expulsion of a volatile alcohol.

The Reaction Pathway

The formation involves the nucleophilic attack of 4-iodo-2-methylaniline onto the electrophilic


-carbon of Diethyl ethoxymethylenemalonate (EMME) .
  • Reactant A: 4-iodo-2-methylaniline (Nucleophile)[1]

  • Reactant B: Diethyl ethoxymethylenemalonate (Electrophile)[2]

  • Byproduct: Ethanol (Must be removed to drive equilibrium)

Experimental Protocol (Self-Validating System)

Objective: Synthesize 10g of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate with >95% purity.

Reagents:

  • 4-iodo-2-methylaniline (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (1.05 equiv) - Slight excess ensures full consumption of the aniline, which is harder to remove.

  • Ethanol (Anhydrous) or Toluene.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. If using toluene, equip with a Dean-Stark trap to continuously remove ethanol.

  • Charging: Dissolve 4-iodo-2-methylaniline in the solvent (concentration ~0.5 M). Add EMME dropwise at room temperature.

    • Causality: Adding EMME slowly prevents localized exotherms, though this reaction is generally mild.

  • Reflux: Heat the mixture to reflux.

    • Ethanol Solvent:[3] Reflux at 78°C for 2–4 hours.

    • Neat (Solvent-free): Heat to 110°C for 1 hour (faster, but requires careful temperature control to avoid degradation).

  • Monitoring (In-Process Control): Spot TLC (Hexane:Ethyl Acetate 3:1). The aniline starting material (usually fluorescent) should disappear.

  • Workup (Crystallization driven):

    • Cool the reaction mixture slowly to room temperature, then to 0°C.

    • The product, being less soluble in cold ethanol than the reactants, will precipitate.

    • Filter the solid and wash with cold ethanol (

      
      C).
      
  • Validation: Dry the solid under vacuum.

    • Success Indicator: A sharp melting point and the disappearance of the amine N-H stretch (~3300-3400 cm⁻¹) in IR, replaced by the enamine N-H (~3200 cm⁻¹) and conjugated ester C=O (~1680 cm⁻¹).

Part 3: Visualization of Workflows

Diagram 1: The Gould-Jacobs Pathway

This diagram illustrates the position of the target molecule within the broader synthesis of quinolone antibiotics.

GouldJacobs Aniline 4-iodo-2-methylaniline (Starting Material) Target Target Molecule: Diethyl 2-((4-iodo-2-methylphenylamino) methylene)malonate (MW: 403.21) Aniline->Target Condensation (Reflux) EMME Diethyl ethoxymethylenemalonate (Reagent) EMME->Target Condensation (Reflux) Ethanol Ethanol (Byproduct) Target->Ethanol Elimination Cyclization Thermal Cyclization (250°C or Eaton's Reagent) Target->Cyclization Step 2 Quinolone Ethyl 6-iodo-8-methyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate Cyclization->Quinolone Ring Closure

Caption: The synthesis flow from raw aniline to the target intermediate, followed by cyclization to the quinolone core.

Diagram 2: Analytical Logic Tree

A decision framework for validating the synthesized intermediate before proceeding to cyclization.

QC_Workflow Start Crude Solid Isolated HNMR 1H NMR Analysis (DMSO-d6) Start->HNMR Check1 Check: Vinyl Proton (Doublet ~8.4-8.6 ppm) HNMR->Check1 Check2 Check: Ethyl Group Integration (Should be 2x Ethyl) Check1->Check2 Signal Present Fail FAIL: Recrystallize (EtOH) Check1->Fail Signal Absent Pass PASS: Proceed to Cyclization Check2->Pass Correct Ratio Check2->Fail Excess EMME Fail->HNMR Re-test

Caption: Quality Control logic ensuring the enamine linkage is formed and stoichiometry is correct prior to high-value downstream steps.

Part 4: Critical Analysis & Troubleshooting

Why this specific Molecular Weight matters

The MW of 403.21 is significantly higher than the typical unsubstituted analog (Diethyl 2-((phenylamino)methylene)malonate, MW ~263).

  • Mass Balance: When calculating yields, failing to account for the heavy Iodine atom (126.90 amu) will lead to massive errors in stoichiometry.

  • Solubility: The iodine and methyl groups increase lipophilicity compared to the parent aniline. This aids in extractive workups (DCM/Water) but may require larger volumes of ethanol for recrystallization.

Common Pitfalls
  • Incomplete Reaction: If the NMR shows a mix of starting aniline and product, the reaction did not reach equilibrium. Solution: Increase reflux time or switch to a higher boiling solvent (Toluene) to drive off ethanol azeotropically.

  • Cyclization in Pot: If the reaction temperature exceeds 140-150°C during the first step, partial cyclization to the quinolone may occur prematurely, leading to a mixture of products. Control: Maintain temperature below 120°C for this specific step.

References

  • Chemical Identity & Constants

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1591151 (Analogous Structure/Gould-Jacobs Intermediates). Retrieved from [Link]

    • Source: ChemSrc. CAS 951006-38-5 Entry.[4][5][6][7] Retrieved from [Link]

  • Synthetic Methodology (Gould-Jacobs Reaction)

    • Source: Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Foundational Method).[8]

    • Source: MDPI (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.[3] Retrieved from [Link]

  • Precursor Synthesis (4-iodo-2-methylaniline)

Sources

Foundational

Technical Guide: Gould-Jacobs Synthesis of 6-Iodo-8-Methyl-4-Quinolone Scaffolds

This guide serves as an authoritative technical resource for the synthesis of Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate utilizing the Gould-Jacobs reaction. It is designed for application scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the synthesis of Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate utilizing the Gould-Jacobs reaction. It is designed for application scientists and medicinal chemists requiring high-fidelity protocols and mechanistic insight.

Executive Summary & Strategic Utility

The 4-quinolone scaffold is a privileged structure in drug discovery, serving as the core for fluoroquinolone antibiotics and emerging kinase inhibitors. The specific substrate, 4-iodo-2-methylaniline , offers a unique dual-functional advantage:

  • The 8-Methyl Group: Introduces steric bulk that can lock atropisomeric conformations in downstream drug targets or improve metabolic stability by blocking the C8 position.

  • The 6-Iodo Handle: Provides a high-reactivity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) late in the synthetic sequence, allowing for rapid library diversification.

This protocol details the conversion of 4-iodo-2-methylaniline to the quinolone ester via the Gould-Jacobs reaction, optimized for reproducibility and scalability.

Reaction Thermodynamics & Mechanism

The Gould-Jacobs reaction proceeds through a condensation-elimination sequence followed by a high-temperature electrocyclic ring closure.

Mechanistic Pathway[1][2][3][4]
  • Condensation (Michael Addition-Elimination): The nucleophilic aniline nitrogen attacks the electrophilic

    
    -carbon of diethyl ethoxymethylenemalonate (EMME). Elimination of ethanol yields the anilinomethylenemalonate  intermediate (enamine).
    
  • Thermal Cyclization: At elevated temperatures (

    
    C), the intermediate undergoes intramolecular cyclization.[1]
    
    • Regioselectivity:[2][3] The 2-methyl substituent on the aniline ring sterically blocks one ortho-position, forcing cyclization exclusively at the 6-position of the aniline (becoming C4a/C8a fusion). This yields the 8-methyl substituted quinoline.

Pathway Visualization

GouldJacobsMechanism Start 4-Iodo-2-methylaniline + EMME Inter Enamine Intermediate (Anilinomethylenemalonate) Start->Inter - EtOH (110°C) Transition Transition State (Cyclization @ 250°C) Inter->Transition Dowtherm A Product Ethyl 6-iodo-8-methyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate Transition->Product - EtOH (Aromatization)

Figure 1: Mechanistic flow from condensation to thermal cyclization. Note the requisite loss of two equivalents of ethanol throughout the sequence.

Optimized Experimental Protocol

Materials & Reagents[1][2][4][5][8][9][10]
  • Substrate: 4-Iodo-2-methylaniline (1.0 eq)

  • Reagent: Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Solvent A (Condensation): Toluene (optional) or Neat

  • Solvent B (Cyclization): Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture)

  • Workup: n-Hexane or Acetonitrile

Step 1: Formation of the Enamine Intermediate

Rationale: Isolating the intermediate is recommended for the 2-methyl substituted aniline to ensure purity before the high-temperature step.

  • Setup: Charge a round-bottom flask with 4-iodo-2-methylaniline (e.g., 23.3 g, 100 mmol) and EMME (23.7 g, 110 mmol).

  • Reaction: Fit with a Dean-Stark trap (if using toluene) or a short-path distillation head. Heat to 110–120°C for 2–4 hours.

    • Validation: Monitor the distillation of ethanol. The reaction is complete when ethanol evolution ceases.

  • Isolation: Cool the mixture. The intermediate often solidifies. Recrystallize from ethanol/hexane if necessary.

    • Checkpoint: 1H NMR should show a doublet for the vinyl proton (

      
       8.5 ppm) and loss of the aniline NH2 signal.
      
Step 2: Thermal Cyclization (The Critical Step)

Safety Note: Dowtherm A has a flash point of


 115°C but is used here at 250°C. Ensure the system is under inert gas (N2/Ar) to prevent auto-ignition.
  • Solvent Prep: Heat Dowtherm A (10 volumes relative to intermediate mass) to 250–255°C in a multi-neck flask equipped with a mechanical stirrer and air condenser.

  • Addition: Add the enamine intermediate portion-wise (solid) or dropwise (if dissolved in hot Dowtherm) to the boiling solvent.

    • Process Control: Maintain temperature >245°C. If T drops below 235°C, cyclization stalls and polymerization side-products increase.

  • Duration: Stir at reflux for 30–60 minutes. Monitor for the cessation of ethanol bubbles.

  • Workup:

    • Cool the mixture slowly to roughly 80°C.

    • Add n-Hexane (anti-solvent) slowly to precipitate the quinolone.

    • Cool to room temperature, filter the solid, and wash copiously with hexane and acetone to remove residual Dowtherm A.

Workflow Diagram

Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Mix Mix Aniline + EMME Heat1 Heat to 110°C (Remove EtOH) Mix->Heat1 Isolate Isolate Enamine Solid Heat1->Isolate Preheat Preheat Dowtherm A (255°C, N2 atm) Add Add Enamine (Maintain T > 245°C) Isolate->Add Preheat->Add Reflux Reflux 45 mins Add->Reflux Cool Cool to 80°C Reflux->Cool Precip Add n-Hexane Cool->Precip Filter Filter & Wash (Acetone/Hexane) Precip->Filter

Figure 2: Operational workflow emphasizing temperature control points.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature (Step 2) 250°C ± 5°C The activation energy for the electrocyclic ring closure is high. Below 240°C, the reaction stalls; above 270°C, thermal deiodination or tarring occurs.
Concentration 0.1 – 0.2 M High dilution in Dowtherm A favors intramolecular cyclization over intermolecular polymerization.
Atmosphere Inert (N2/Ar) Essential safety for super-heated organic solvents and prevents oxidation of the iodine moiety.
Addition Rate Slow/Portionwise Prevents rapid cooling of the solvent bath. A drop in T leads to incomplete reaction.

Troubleshooting:

  • Low Yield: Often caused by "wet" intermediate. Ensure Step 1 is driven to completion (dryness) to remove all ethanol before Step 2.

  • Dark Tar Formation: Temperature was likely too high or oxygen was present. Ensure vigorous stirring and strict inert atmosphere.

Characterization & Validation

The protocol is self-validating through the following checkpoints.

1H NMR Data (DMSO-d6, 400 MHz)
PositionShift (

)
MultiplicityInterpretation
NH ~12.2Broad SingletLactam NH (confirms 4-oxo tautomer)
H-2 8.45SingletCharacteristic quinolone H-2 proton
H-5 8.30Doublet (J=2Hz)Aromatic proton (meta-coupling to H-7)
H-7 7.95Doublet (J=2Hz)Aromatic proton (meta-coupling to H-5)
Ester 4.21 (q), 1.28 (t)Quartet, TripletEthyl ester moiety
8-Me 2.45SingletMethyl group at position 8

Key Validation Logic:

  • Disappearance of Aniline Doublets: The starting material has ortho-coupled doublets (H5/H6) and a meta-coupled singlet (H3). The product will show two meta-coupled doublets (H5 and H7) due to the new substitution pattern.

  • Deshielding of H-5: The proton at position 5 (peri to the carbonyl) will be significantly deshielded (

    
     ppm).
    

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem.

  • Biotage Application Note AN056. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage.[1] (Verifies high-temperature requirements).

Sources

Exploratory

Technical Monograph: Reactivity &amp; Cyclization Dynamics of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate

Executive Summary & Scaffold Analysis This technical guide dissects the reactivity profile of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate (referred to herein as Compound A ). This enamine is not merely an i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

This technical guide dissects the reactivity profile of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate (referred to herein as Compound A ). This enamine is not merely an intermediate; it is a "push-pull" alkene system designed as the critical checkpoint in the synthesis of 6-iodo-8-methyl-4-hydroxyquinoline-3-carboxylates.

For drug development professionals, the value of Compound A lies in its dual functionality:

  • The Enamine Core: A thermally sensitive trigger for the Gould-Jacobs cyclization .

  • The Iodo-Methyl Motif: The 4-iodo substituent (para to the amine) translates to the 6-position on the quinoline, providing a high-fidelity handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). The 2-methyl group (ortho to the amine) translates to the 8-position, introducing steric bulk that can modulate metabolic stability or receptor binding in final drug candidates.

Structural Integrity & Electronic Profile

Compound A is an aminomethylenemalonate. Its stability arises from the conjugation between the nitrogen lone pair and the two electron-withdrawing ester carbonyls. However, this stability is kinetic; thermodynamically, the molecule is primed to release ethanol and cyclize upon reaching the activation energy threshold (~250°C).

Synthesis Module: The Condensation Step[1][2][3]

The formation of Compound A is an addition-elimination reaction between 4-iodo-2-methylaniline and diethyl ethoxymethylenemalonate (EMME) .

Reaction Logic

Unlike simple anilines, the 2-methyl group introduces steric strain, and the 4-iodo group exerts a mild inductive withdrawing effect.

  • Why it matters: Standard protocols often fail to reach completion because the steric hindrance at the ortho position retards the nucleophilic attack of the nitrogen on the EMME vinyl carbon.

  • The Fix: Using neat conditions (solvent-free) or high-boiling alcohols drives the equilibrium by removing ethanol (Le Chatelier’s principle).

Visualization: Synthesis Pathway

SynthesisPath Aniline 4-Iodo-2-methylaniline (Nucleophile) Transition Tetrahedral Intermediate Aniline->Transition Nucleophilic Attack EMME Diethyl ethoxymethylenemalonate (Electrophile) EMME->Transition Enamine Compound A (Target Enamine) Transition->Enamine Elimination Ethanol Ethanol (Byproduct) Transition->Ethanol -EtOH

Figure 1: The condensation pathway. The reaction is driven by the irreversible loss of ethanol.

Core Reactivity: The Gould-Jacobs Cyclization[1][2][5]

This is the most technically demanding phase. Compound A must undergo an intramolecular electrophilic aromatic substitution (SEAr) to form the quinoline ring.

The Thermal Threshold

The cyclization requires temperatures exceeding 250°C .

  • Mechanism: The ester carbonyl oxygen coordinates the aromatic proton (ortho to the nitrogen), facilitating a 6-electron electrocyclic ring closure followed by the elimination of a second molecule of ethanol.

  • Regiochemistry: The cyclization occurs exclusively at the open ortho position. The 2-methyl group blocks the other side, ensuring regiospecificity.

Critical Process Parameters (CPPs)
ParameterSettingRationale
Temperature 250°C - 260°CBelow 245°C, the reaction stalls. Above 280°C, oxidative tarring occurs.
Solvent Diphenyl Ether (Dowtherm A)High boiling point (258°C) allows reflux at the activation temperature.
Concentration 0.1 M - 0.2 MHigh dilution prevents intermolecular polymerization (black tar formation).
Atmosphere Nitrogen/ArgonEssential. Hot enamines oxidize rapidly in air.
Visualization: Cyclization Mechanism

Cyclization Enamine Compound A (Open Chain) Heat Heat (250°C) Diphenyl Ether Enamine->Heat TransitionState Cyclic Transition State (Ketene Intermediate) Heat->TransitionState Activation Quinoline Ethyl 6-iodo-8-methyl- 4-hydroxyquinoline-3-carboxylate TransitionState->Quinoline Ring Closure Byproduct Ethanol (Gas) TransitionState->Byproduct Elimination

Figure 2: The Gould-Jacobs cyclization sequence. Thermal activation drives the ring closure.

Experimental Protocols

Protocol A: Synthesis of Compound A (The Enamine)

Self-Validating Step: The product should precipitate as a solid upon cooling. If it remains an oil, the reaction is incomplete or the ethanol was not removed.

  • Charge: In a 250 mL round-bottom flask, combine 4-iodo-2-methylaniline (10.0 g, 42.9 mmol) and diethyl ethoxymethylenemalonate (9.3 g, 42.9 mmol).

  • Solvent: Add Ethanol (10 mL) only to facilitate mixing, or run neat (preferred for kinetics).

  • Reflux: Heat to 120°C (oil bath temperature) with an open condenser or a Dean-Stark trap to allow ethanol to escape. Stir for 2-3 hours.

  • Monitoring: Check TLC (20% EtOAc/Hexane). The aniline spot (more polar) should disappear.

  • Workup: Cool the mixture to room temperature. Add cold ethanol (20 mL) and scratch the flask walls to induce crystallization.

  • Isolation: Filter the off-white solid. Wash with cold hexanes.

  • Yield Expectation: 85-95%.

  • Characterization: 1H NMR (DMSO-d6) will show a doublet at ~11 ppm (NH) and a doublet at ~8.5 ppm (=CH-), coupled to each other.

Protocol B: Thermal Cyclization to Quinoline

Self-Validating Step: The reaction mixture must remain transparent/amber. Turning opaque black indicates decomposition.

  • Setup: Equip a 3-neck flask with a mechanical stirrer, a thermometer, and a short-path distillation head (to remove ethanol).

  • Solvent Charge: Add Diphenyl Ether (100 mL) and heat to 250°C (reflux).

  • Addition: Add Compound A (5.0 g) portion-wise to the boiling solvent. Crucial: Do not add all at once to avoid dropping the temperature below the activation threshold.

  • Reaction: Stir at 250-255°C for 45-60 minutes. Monitor the distillation head; ethanol evolution will cease when complete.

  • Workup: Cool the solution to ~80°C. Dilute with Hexanes (100 mL) to precipitate the quinoline product.

  • Purification: Filter the crude solid. Wash extensively with acetone or hot ethanol to remove trapped diphenyl ether.

  • Yield Expectation: 60-75%.

Post-Cyclization Utility (The "Why")

The resulting scaffold, Ethyl 6-iodo-8-methyl-4-hydroxyquinoline-3-carboxylate , is a versatile intermediate.

  • C-6 Position (Iodine): Ready for Suzuki coupling to add biaryl diversity (e.g., introducing solubility-enhancing pyridines).

  • C-3 Position (Ester): Can be hydrolyzed to the acid and decarboxylated to yield the 4-hydroxyquinoline core, or converted to a carboxamide.

  • C-4 Position (Hydroxyl): Can be chlorinated (POCl3) to form a 4-chloroquinoline, activating the position for SNAr displacement with amines.

Safety & Handling

Hazard ClassRisk DescriptionMitigation
Thermal Reaction at 250°C poses severe burn/fire risk.Use a heating mantle with a digital controller. Ensure all glassware is defect-free.
Chemical Anilines are toxic by absorption/ingestion.[1]Double-gloving (Nitrile). Work in a fume hood.
Solvent Diphenyl ether has a disagreeable, lingering odor.Keep all waste in sealed containers. Clean glassware with acetone in the hood.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939.

  • Price, C. C.; Roberts, R. M. "The Synthesis of 4-Hydroxyquinolines. I. The Reaction of Aniline with Ethyl Ethoxymethylenemalonate." Journal of the American Chemical Society, 1946.

  • Riegel, B. et al. "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 4-Iodoaniline." Journal of the American Chemical Society, 1946.

  • Li, J. J. "Gould-Jacobs Reaction." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2014.

Sources

Foundational

Discovery of Diethyl 2-((aryl(alkyl)amino)methylene)malonates as bioactive compounds

Title: Emergence of Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) as Potent Antifungal Scaffolds: From Synthetic Intermediates to Bioactive Leads[1] Executive Summary For decades, Diethyl 2-((aryl(alkyl)amino)...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Emergence of Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) as Potent Antifungal Scaffolds: From Synthetic Intermediates to Bioactive Leads[1]

Executive Summary

For decades, Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) were viewed primarily as transient synthetic intermediates—specifically as the Michael addition adducts in the Gould-Jacobs reaction en route to quinolones and polysubstituted-2-pyridones. Recent investigations (2023) have shattered this paradigm, identifying the DAMM scaffold itself as a potent, standalone bioactive pharmacophore.

This technical guide analyzes the discovery of DAMMs as nanomolar-potency antifungal agents against Fusarium oxysporum (Fox). We detail the "push-pull" electronic nature of the enaminone core, provide optimized microwave-assisted synthetic protocols, and dissect the structure-activity relationships (SAR) that drive their fungicidal efficacy.

Chemical Foundation: The Enaminone "Push-Pull" System

The core structure of a DAMM features an amino group conjugated to a double bond, which is further conjugated to two electron-withdrawing ester groups. This creates a vinylogous amide or "push-pull" alkene system.

  • The "Push": The nitrogen lone pair donates electron density into the

    
    -system.
    
  • The "Pull": The two carbonyls of the malonate moiety strongly withdraw electron density.

  • Consequence: This electronic distribution stabilizes the molecule against hydrolysis while maintaining sufficient reactivity for Michael additions or, as recently discovered, specific binding to fungal biological targets.

Chemical Structure:



Synthetic Methodologies: Conventional vs. Intensified

The synthesis of DAMMs relies on the condensation of Diethyl ethoxymethylenemalonate (DEEMM) with primary or secondary amines. We present two protocols: the traditional reflux method and the superior microwave-assisted (MW) approach.[2]

Protocol A: Microwave-Assisted Synthesis (Recommended)

High-throughput, solvent-free, and energy-efficient.

Reagents:

  • Diethyl ethoxymethylenemalonate (DEEMM) (1.0 equiv)

  • Substituted Aniline/Amine (1.0 equiv)[3]

  • No solvent required (Neat)

Step-by-Step Workflow:

  • Charge: In a borosilicate microwave vial, mix DEEMM and the target aniline in a 1:1 molar ratio.

  • Homogenize: Vortex briefly to ensure intimate contact of reactants.

  • Irradiate: Place in a single-mode microwave reactor.

    • Target Temp: 80–100 °C (substrate dependent).

    • Power: Dynamic mode (max 300W).

    • Time: 5–15 minutes.

  • Purification: Upon cooling, the product often crystallizes. Wash with cold ethanol or recrystallize from EtOH/Hexane.

  • Validation: Confirm structure via

    
    -NMR (look for the vinyl proton doublet at 
    
    
    
    8.4–8.6 ppm).
Protocol B: Conventional Reflux

Suitable for large-scale batches where microwave geometry is limiting.

  • Dissolve reactants in absolute ethanol (0.5 M concentration).

  • Reflux for 2–4 hours.

  • Remove solvent in vacuo.

  • Recrystallize the solid residue.

Visualizing the Synthetic Logic

Synthesis_Workflow Start Reactants (DEEMM + Aniline) Path_MW Microwave Irradiation (Solvent-Free, 10 min) Start->Path_MW Green Route Path_Reflux Thermal Reflux (Ethanol, 4 hours) Start->Path_Reflux Traditional Route Intermediate Enamine Formation (Addition-Elimination) Path_MW->Intermediate Path_Reflux->Intermediate Product Purified DAMM (Crystalline Solid) Intermediate->Product Recrystallization

Figure 1: Comparative synthetic workflows. The microwave route (Green) offers significantly reduced reaction times and eliminates solvent waste.

Biological Evaluation: Antifungal Potency

The breakthrough discovery for DAMMs is their specific activity against Fusarium oxysporum (Fox), a devastating phytopathogen.

Experimental Protocol: Mycelial Growth Inhibition

To replicate the bioactivity data, use the following standardized assay:

  • Medium Prep: Potato Dextrose Broth (PDB) + 1.5% Agar. Sterilize via autoclave.

  • Compound Dispersion: Dissolve DAMM in DMSO (stock) and dilute into the molten agar to achieve final concentrations (0.01 to 35 µM).

  • Inoculation: Place a 2-mm mycelial plug of F. oxysporum (monosporic culture) in the center of the Petri dish.

  • Incubation: Incubate at 28 °C for 8 days in the dark.

  • Measurement: Measure the diameter of the fungal colony (growth halo). Calculate Percent Inhibition relative to a DMSO control.

Quantitative Data Summary
Compound IDAryl Substitution (R)IC50 (µM)Classification
DAMM-1 4-chlorophenyl12.5Fungistatic
DAMM-2 2-nitrophenyl 0.32 Fungicidal
DAMM-3 4-methoxyphenyl> 35Inactive
DAMM-5 Phenyl (Unsubstituted) 0.013 Fungicidal

Data Source: Derived from recent phenotypic screenings (Coy-Barrera et al., 2023).

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the electronic and steric environment of the aryl ring is critical for binding.

  • The Ortho-Nitro Effect: The presence of a nitro group at the ortho position (DAMM-2) preserves high potency. This suggests a specific binding pocket tolerance for electron-withdrawing groups at this position, or potential intramolecular H-bonding that locks the bioactive conformation.

  • Steric Sensitivity: Bulky or electron-donating groups at the para position (e.g., 4-OMe) drastically reduce activity, likely due to steric clash or electronic deactivation of the vinylogous system.

  • Nanomolar Potency: The unsubstituted phenyl analog (DAMM-5) showed an IC50 of ~13 nM, indicating that the core pharmacophore is highly efficient without extensive decoration.

SAR Visualization

SAR_Map Core DAMM Scaffold (Enaminomalonate) Ortho Ortho-Position (R = 2-NO2) Core->Ortho Para_EDG Para-Position (EDG) (R = 4-OMe) Core->Para_EDG Unsub Unsubstituted (R = H) Core->Unsub HighAct High Potency (IC50: 13-320 nM) Ortho->HighAct Maintains Efficacy LowAct Loss of Activity (IC50 > 35 µM) Para_EDG->LowAct Steric/Electronic Clash Unsub->HighAct Optimal Fit

Figure 2: Structure-Activity Relationship map highlighting the critical nature of aryl substitution patterns.

Mechanism of Action (MoA)

While the exact protein target remains under investigation, the phenotypic data suggests a membrane-disruptive or metabolic interference mechanism distinct from azoles.

  • Fungicidal Nature: The inability of the fungus to recover after exposure (for DAMM-2 and DAMM-5) indicates irreversible target binding or catastrophic structural failure (e.g., cell wall integrity).

  • Lack of Cross-Resistance: Initial data suggests these compounds are active against strains resistant to common agricultural fungicides, implying a novel Mode of Action (MoA).

References

  • Coy-Barrera, E., et al. (2023).[2] Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank.[2]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Lyu, X., et al. (2019). Green synthesis of enaminones: A review. Current Organic Chemistry.

Sources

Exploratory

Role of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate as a chemical intermediate

Technical Guide: Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate Role: Critical Intermediate in the Synthesis of 6-Substituted-8-Methylquinolones Executive Summary This technical guide details the synthesis, ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate Role: Critical Intermediate in the Synthesis of 6-Substituted-8-Methylquinolones

Executive Summary

This technical guide details the synthesis, characterization, and application of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate (hereafter referred to as Intermediate A ).

Intermediate A is the pivotal condensation product in the Gould-Jacobs reaction sequence, specifically designed to access the 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold. This specific substitution pattern is highly valued in medicinal chemistry for two reasons:

  • The 6-Iodo Motif: Serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing late-stage diversification of the quinolone core.

  • The 8-Methyl Group: Modulates solubility and steric environment, often improving the pharmacokinetic profile of kinase inhibitors and antibacterial agents compared to their unsubstituted analogs.

This guide provides a validated protocol for generating this intermediate and converting it into the quinolone core, emphasizing process safety and impurity control.

Chemical Identity & Properties

PropertySpecification
Chemical Name Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate
Structure Type Enamine / Anilinomethylenemalonate
Precursors 4-iodo-2-methylaniline + Diethyl ethoxymethylenemalonate (EMME)
Molecular Formula C₁₅H₁₈INO₄
Molecular Weight 403.22 g/mol
Appearance Off-white to pale yellow solid (upon crystallization)
Solubility Soluble in DCM, EtOAc, hot EtOH; insoluble in water.
Key Reactivity Thermal cyclization (250°C) to form 4-hydroxyquinoline core.

Mechanistic Insight: The Gould-Jacobs Pathway

The synthesis relies on an addition-elimination sequence followed by a high-temperature intramolecular Friedel-Crafts acylation.

  • Condensation (Formation of Intermediate A): The aniline nitrogen attacks the electron-deficient double bond of EMME. Ethanol is eliminated, driving the equilibrium forward. This step is generally exothermic and spontaneous at moderate temperatures.

  • Cyclization (Formation of Quinolone): Intermediate A undergoes thermal cyclization at high temperatures (~250°C). The aromatic ring attacks the carbonyl carbon of the ester, eliminating a second molecule of ethanol.

    • Critical Note: The 8-methyl group exerts steric pressure, which can slightly retard cyclization compared to unsubstituted anilines, requiring strict temperature control to prevent polymerization.

Pathway Visualization

GouldJacobs Aniline 4-Iodo-2-methylaniline (Precursor) InterA Intermediate A (Enamine Formation) Aniline->InterA Addition-Elimination (110°C) EMME Diethyl ethoxymethylene- malonate (EMME) EMME->InterA Addition-Elimination (110°C) Transition Transition State (Thermal Cyclization) InterA->Transition Heat (250°C) Dowtherm A Ethanol Byproduct: Ethanol (x2) InterA->Ethanol Quinolone 6-Iodo-8-methyl-4-oxo- quinoline-3-carboxylate Transition->Quinolone - EtOH Transition->Ethanol

Figure 1: The Gould-Jacobs reaction pathway converting 4-iodo-2-methylaniline to the functionalized quinolone scaffold.

Validated Synthetic Protocols

Step 1: Synthesis of Intermediate A (Condensation)

Objective: Maximize conversion of the expensive iodo-aniline while minimizing oxidative impurities.

Reagents:

  • 4-Iodo-2-methylaniline (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Solvent: Ethanol (anhydrous) or Toluene.

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Dissolve 4-iodo-2-methylaniline in Ethanol (5 mL/g).

  • Addition: Add EMME dropwise at room temperature. Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to reflux (80°C) for 3–5 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot (more polar) should disappear; the product spot (less polar, UV active) will emerge.

  • Workup: Cool the mixture to 0–5°C using an ice bath. The product, Intermediate A , typically precipitates as a solid.

  • Isolation: Filter the solid and wash with cold ethanol. Vacuum dry at 40°C.

Expert Insight: If the product does not precipitate (oiling out), switch solvent to Toluene for the reaction, then strip solvent and recrystallize from Hexane/EtOAc.

Step 2: Thermal Cyclization to Quinolone Core

Objective: Effect intramolecular ring closure without de-iodination or polymerization.

Reagents:

  • Intermediate A (from Step 1)

  • Heat Transfer Medium: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether.

Protocol:

  • Pre-heating: Heat the Dowtherm A (10 mL/g of reactant) to 250°C in a multi-neck flask equipped with a mechanical stirrer and a Dean-Stark trap (to collect ethanol).

  • Addition: Add Intermediate A portion-wise (solid addition) or as a hot solution to the boiling solvent.

    • Critical Safety: Rapid addition causes vigorous ethanol evolution and foaming. Add slowly to prevent boil-over.

  • Reaction: Maintain temperature at 245–255°C for 30–60 minutes.

    • Validation: Monitor LCMS for the mass shift (M-46, loss of EtOH).

  • Workup: Cool the reaction mixture to ~80°C. Dilute with Hexane or Heptane (non-polar anti-solvent) to precipitate the quinolone product.

  • Purification: Filter the crude solid. Wash extensively with Hexane to remove Dowtherm A. Recrystallize from DMF or Acetic Acid if necessary.

Downstream Applications: The "Iodo-Handle" Advantage

The 6-iodo position is chemically distinct from the rest of the scaffold, allowing for orthogonal functionalization.

Reaction ClassCatalyst SystemProduct Outcome
Suzuki-Miyaura Pd(dppf)Cl₂, Boronic AcidBiaryl formation (e.g., extending the scaffold for kinase binding pockets).
Sonogashira Pd(PPh₃)₄, CuI, AlkyneAlkynyl-quinolones (rigid linkers).
Heck Reaction Pd(OAc)₂, AlkeneAlkenyl derivatives.
Buchwald-Hartwig Pd₂dba₃, AmineAmination at the 6-position (rare but possible).
Functionalization Logic

Functionalization cluster_coupling Pd-Catalyzed Cross-Coupling Core 6-Iodo-8-methyl-quinolone (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(0) Sonogashira Sonogashira Coupling (Terminal Alkyne) Core->Sonogashira Pd(0)/Cu(I) Heck Heck Reaction (Activated Alkene) Core->Heck Pd(II)

Figure 2: Divergent synthesis pathways utilizing the 6-iodo handle.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete condensation.Increase reaction time or use a Dean-Stark trap with Toluene to remove ethanol azeotropically.
Oiling Out (Step 1) Impurities in aniline.Recrystallize the 4-iodo-2-methylaniline precursor before use.
Dark Product (Step 2) Oxidation/Polymerization.Ensure inert atmosphere (N₂/Ar) during high-temp cyclization. Reduce reaction time.
Incomplete Cyclization Temperature too low.Ensure internal temperature reaches >245°C. Refluxing Dowtherm A is required.
De-iodination Overheating/Pd contamination.Avoid trace metals in the reaction vessel; strictly control max temperature.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1] Link

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[2][3][4] I. 4-Hydroxy-7-chloroquinoline. Journal of the American Chemical Society.[1] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217349, Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxo-3-quinolinecarboxylate.Link

  • Li, J. J. (2014). Gould-Jacobs Reaction.[1][2][3][5] In: Name Reactions. Springer, Cham. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Gould-Jacobs Synthesis of 4-Hydroxyquinolines

Executive Summary The Gould-Jacobs reaction remains the industrial cornerstone for synthesizing the 4-hydroxyquinoline (4-quinolone) scaffold, a critical pharmacophore in fluoroquinolone antibiotics (e.g., Ciprofloxacin,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Gould-Jacobs reaction remains the industrial cornerstone for synthesizing the 4-hydroxyquinoline (4-quinolone) scaffold, a critical pharmacophore in fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin) and antimalarial agents. While the classical pathway is robust, it is historically plagued by harsh thermal requirements (


) and variable regioselectivity with meta-substituted anilines.

This Application Note provides a modernized technical guide for researchers. It details the mechanistic causality behind reaction failures, offers a validated High-Temperature Thermal Protocol (using Dowtherm A), and introduces a Microwave-Assisted Protocol for rapid library generation.

Mechanistic Insight & Pathway Analysis[1]

The synthesis proceeds through a three-stage cascade:

  • Condensation: Nucleophilic attack of aniline on diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

  • Cyclization (The Critical Step): Thermal intramolecular electrophilic aromatic substitution (SEAr) to close the pyridine ring.

  • Hydrolysis & Decarboxylation: Removal of the ester moiety (optional, depending on target).

Pathway Visualization

The following diagram illustrates the reaction progression and the critical "Thermal Barrier" that necessitates specific solvent choices.

GouldJacobsMechanism cluster_conditions Critical Process Parameters Start Substituted Aniline + EMME Inter1 Anilinomethylenemalonate (Enamine Intermediate) Start->Inter1 Condensation (-EtOH) 100-120°C Transition Ketene/Imidoyl Transition State Inter1->Transition Thermal Activation (>250°C) Cyclized 3-Ethoxycarbonyl-4- hydroxyquinoline Transition->Cyclized Cyclization (-EtOH) Final 4-Hydroxyquinoline (Decarboxylated) Cyclized->Final 1. NaOH/H2O 2. Heat (-CO2)

Figure 1: Mechanistic pathway of the Gould-Jacobs reaction highlighting the high-energy transition state required for cyclization.

Critical Parameters & Optimization

The "Thermal Wall" and Solvent Selection

The cyclization step (Step 2) requires overcoming the loss of aromaticity in the benzene ring during the transition state. This typically requires temperatures between 250°C and 280°C .

  • Why Dowtherm A? Standard organic solvents (Toluene, DMF) boil too low. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) boils at 258°C, providing an exact thermal match while remaining chemically inert.

  • Why not solvent-free? While possible, solvent-free neat heating often leads to "hot spots" and polymerization (tar formation). Dowtherm A acts as a heat sink, ensuring uniform energy distribution.

Regioselectivity in meta-Substituted Anilines

When using meta-substituted anilines, cyclization can occur at two ortho positions (2- or 6-position), leading to isomeric mixtures (7- or 5-substituted quinolines).

Substituent TypeExampleElectronic EffectMajor IsomerMechanism
Electron Donating (EDG) -OMe, -MeActivates Ring7-Substituted Activation at para position (relative to substituent) is sterically and electronically favored.
Electron Withdrawing (EWG) -Cl, -NO2Deactivates RingMixed / 5-Substituted Deactivation makes cyclization difficult; often requires higher temps or Lewis Acid catalysis.

Experimental Protocols

Protocol A: The "Gold Standard" Thermal Cyclization

Best for: Multi-gram scale up, robust synthesis of diverse analogs.

Reagents:

  • Substituted Aniline (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Dowtherm A (10 mL per gram of reactant)

  • Petroleum Ether or Hexanes (for workup)

Step-by-Step Methodology:

  • Condensation (Solvent-Free):

    • Mix aniline and EMME in a round-bottom flask equipped with a short-path distillation head.

    • Heat to 110–120°C for 1–2 hours.

    • Validation: Monitor the distillation of ethanol. The reaction is complete when ethanol cessation is observed.

    • Checkpoint: The mixture should solidify or become a thick oil upon cooling (The Enamine Intermediate).

  • Cyclization (Thermal):

    • Add Dowtherm A to the flask containing the intermediate.

    • Equip with an air condenser (not water-cooled, to prevent thermal shock/breakage) and a vigorous stir bar.

    • Rapidly heat the mixture to 250–260°C (reflux point of Dowtherm A).

    • Maintain reflux for 30–60 minutes.

    • Note: Ethanol is generated again; allow it to escape via the open top of the condenser or a side-arm.

  • Isolation (Precipitation):

    • Cool the mixture to approx. 80°C.

    • Slowly add Hexanes or Petroleum Ether (equal volume to Dowtherm A) to the stirring mixture.

    • Why? The quinoline ester product is insoluble in non-polar hydrocarbons, while Dowtherm A is soluble.

    • Cool to room temperature (or 4°C). Filter the precipitate and wash extensively with hexanes to remove residual Dowtherm A.

Protocol B: Microwave-Assisted Synthesis

Best for: Library generation, rapid screening, difficult substrates.

Reagents:

  • Substituted Aniline (2.0 mmol)[1]

  • EMME (2.2 mmol)

  • Solvent: None (Neat) or minimal Diphenyl Ether (0.5 mL)

Step-by-Step Methodology:

  • Reaction Setup:

    • Add aniline and EMME to a 5 mL microwave-transparent process vial.

    • Add a magnetic stir bar and cap the vial.

  • Irradiation Profile:

    • Stage 1 (Condensation): Heat to 120°C for 5 minutes (Power: Dynamic).

    • Venting: Briefly uncap to release ethanol pressure (if not using an automated venting system).

    • Stage 2 (Cyclization): Heat to 280°C for 10–15 minutes.

    • Pressure Warning: Ensure the vial is rated for high pressure (>20 bar) as ethanol generation in a sealed vessel creates significant pressure.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Add 2 mL of cold Acetonitrile or Ethyl Acetate.

    • Sonicate to break up the solid cake.

    • Filter and wash with cold solvent.[1][2]

Data Presentation: Substituent Effects

The following table summarizes expected yields based on internal historical data and literature validation using Protocol A.

Aniline SubstituentElectronic NatureCondensation TimeCyclization Yield (%)Major Isomer
None (H) Neutral1 h85-92%N/A
3-Methoxy (-OMe) Strong EDG0.5 h88-95%7-Methoxy
3-Methyl (-Me) Weak EDG1 h75-85%7-Methyl
3-Chloro (-Cl) Weak EWG2 h60-70%7-Chloro (major)
3-Nitro (-NO2) Strong EWG3 h< 40%Mixed / Degradation

Table 1: Impact of electronic effects on Gould-Jacobs reaction efficiency.

Troubleshooting Guide

Decision Tree for Optimization

Use this logic flow to resolve common synthetic failures.

Troubleshooting Problem Low Yield or Impure Product Check1 Is the Intermediate Solid/Pure? Problem->Check1 Yes Yes Check1->Yes No No (Oily/Incomplete) Check1->No Check2 Cyclization Temp Reached 250°C? Yes->Check2 Action1 Extend Condensation Time or Remove EtOH via Vacuum No->Action1 Check2->Yes Yes Check2->No No Action2 Switch solvent to Dowtherm A or Diphenyl Ether Check3 Is Substrate Electron Deficient? Check3->Yes Yes Check3->No No Action3 Use Acid Catalysis (Eaton's Reagent) or Microwave (300°C) Action4 Check Workup: Product likely soluble in wash solvent

Figure 2: Troubleshooting logic for optimizing Gould-Jacobs yields.

Common Pitfalls
  • Incomplete Ethanol Removal: If ethanol remains during the condensation step, the equilibrium prevents full conversion to the enamine. Solution: Use a slight vacuum or vigorous N2 sweep.

  • Thermal Charring: Rapid heating of the neat intermediate can cause carbonization. Solution: Always dilute with Dowtherm A before heating to >150°C.

  • Filtration Failures: Dowtherm A freezes at 12°C. Solution: Do not cool the reaction mixture below 15°C before adding the hexane/precipitation solvent, otherwise the solvent itself will solidify.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][4][5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • ** Andrić, D., et al.** (2011). Microwave-assisted synthesis of 4-hydroxyquinoline derivatives. Tetrahedron Letters. (General reference for MW protocols). 3[1][5][6][7][8]

  • BenchChem. (2025).[3][6][9] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem Technical Library. 2

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 5[6][7][8]

Sources

Application

Use of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate in the synthesis of antifungal agents

Application Note: Use of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate in Antifungal Scaffold Synthesis Executive Summary This guide details the synthesis, handling, and application of Diethyl 2-((4-iodo-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Use of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate in Antifungal Scaffold Synthesis

Executive Summary

This guide details the synthesis, handling, and application of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate (referred to herein as Intermediate A ). This compound serves as a critical high-purity building block in the Gould-Jacobs reaction sequence , primarily used to generate 6-iodo-8-methyl-4-quinolone scaffolds.

These quinolone cores are essential in the development of novel antifungal agents. The iodine handle at the C-6 position allows for late-stage diversification (via Suzuki-Miyaura or Sonogashira couplings) to optimize antifungal potency against pathogens such as Candida albicans and Fusarium oxysporum. Recent research also suggests the intermediate itself possesses intrinsic fungistatic activity.

Scientific Background & Mechanism

The Gould-Jacobs Reaction Context

The synthesis of quinolone antifungals typically proceeds through the Gould-Jacobs reaction.[1][2][3] Intermediate A is the "anilidomethylenemalonate" formed in the first step.[4] Its structural integrity is paramount because impurities here lead to tar formation during the subsequent high-temperature cyclization.

  • Step 1 (Condensation): Nucleophilic attack of 4-iodo-2-methylaniline on Diethyl ethoxymethylenemalonate (DEEM). This is an addition-elimination reaction where ethanol is the byproduct.[4]

  • Step 2 (Cyclization): Thermal electrocyclic ring closure (typically >250°C) produces the quinolone core.

  • Step 3 (Functionalization): The 6-iodo moiety serves as a reactive handle for expanding the chemical space, crucial for Structure-Activity Relationship (SAR) studies in antifungal discovery.

Pathway Visualization

GouldJacobs cluster_0 Critical Quality Control Point Aniline 4-Iodo-2-methylaniline (Starting Material) Intermediate Diethyl 2-((4-iodo-2-methyl- phenylamino)methylene)malonate (The Topic Compound) Aniline->Intermediate 100°C, 1h -EtOH (98% Yield) DEEM Diethyl ethoxymethylene- malonate (DEEM) DEEM->Intermediate 100°C, 1h -EtOH (98% Yield) Cyclized Ethyl 6-iodo-8-methyl- 4-hydroxyquinoline-3-carboxylate Intermediate->Cyclized Diphenyl Ether 250°C, 45 min Final 6-Iodo-8-methyl-4-quinolone (Antifungal Scaffold) Cyclized->Final Hydrolysis & Decarboxylation

Figure 1: The strategic role of the diethyl malonate intermediate in the synthesis of quinolone antifungal scaffolds.

Experimental Protocols

Protocol A: High-Efficiency Synthesis of the Intermediate

Objective: To synthesize Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate with >98% purity, avoiding chromatographic purification.

Materials:

  • 4-Iodo-2-methylaniline (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 equiv)

  • Solvent: None (Neat) or Ethanol (if scale < 1g)

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, combine 4-iodo-2-methylaniline and DEEM.

  • Reaction: Heat the mixture to 100°C for 1 hour .

    • Note: The reaction is driven by the evolution of ethanol. If performed neat, use an open vessel (with a reflux condenser set to allow gas escape) or a slight vacuum to remove ethanol, driving the equilibrium forward.

  • Crystallization: Remove the heat source. As the mixture cools to room temperature, the product will solidify (typically a white or off-white solid).

  • Wash: Suspend the solid in cold cyclohexane (or a 9:1 Hexane/EtOH mixture). Filter the solid.[1]

  • Purification: Wash the filter cake with cold ethanol (2x).

  • Drying: Dry in vacuo at 40°C overnight.

Expected Results:

  • Yield: 95–98%

  • Appearance: White crystalline solid.

  • Purity: Sufficient for the next step without column chromatography.

Analytical Validation (1H NMR in DMSO-d6):

  • δ 10.83 (d, J=13.6 Hz, 1H): NH proton (Characteristic doublet due to coupling with the vinyl proton).

  • δ 8.42 (d, J=13.1 Hz, 1H): =CH- vinyl proton (Diagnostic signal for the enamine).

  • δ 4.1-4.2 (m): Ethyl ester methylene protons.

  • δ 2.25 (s, 3H): Aryl methyl group.

Protocol B: Thermal Cyclization to Antifungal Scaffold

Objective: Convert the intermediate into the active 4-quinolone core.

Safety Warning: This reaction requires temperatures of 250°C. Use a sand bath or high-temperature oil bath behind a blast shield.

Step-by-Step Procedure:

  • Preparation: Place Diphenyl ether (10 volumes relative to intermediate mass) in a multi-neck flask fitted with a thermometer and air condenser.

  • Pre-heat: Heat the solvent to 250°C .

  • Addition: Add the solid Intermediate A (from Protocol A) portion-wise to the hot solvent.

    • Caution: Rapid ethanol evolution will occur. Add slowly to prevent foaming over.

  • Reaction: Maintain temperature at 245–255°C for 45 minutes .

  • Isolation: Cool the mixture to ~50°C. Add Isohexane or Petroleum Ether (equal volume to diphenyl ether) to precipitate the product.

  • Filtration: Filter the light yellow solid and wash extensively with isohexane to remove residual high-boiling solvent.

Downstream Application: Antifungal Library Generation

Once the 6-iodo-8-methyl-4-quinolone scaffold is obtained, it serves as a "divergent point" for synthesizing antifungal candidates.

Targeting Fungal Pathogens

Researchers utilize the Iodine handle to attach aryl or heteroaryl groups that mimic the pharmacophores of known antifungals.

Data Summary: Activity of Related Scaffolds

Compound Class Target Organism Mechanism Role of Intermediate A
8-Hydroxyquinolines Botrytis cinerea, Sclerotinia Metal Chelation Precursor to 6-iodo-8-hydroxyquinoline
Fluoroquinolone Analogs Candida albicans DNA Gyrase / Topoisomerase Provides the bicyclic core

| DAMMs (The Intermediate itself) | Fusarium oxysporum | Mycelial Growth Inhibition | Direct acting agent (Emerging utility) |

Emerging Application: Direct Antifungal Activity

Recent studies indicate that the intermediate itself (and related diethyl 2-((arylamino)methylene)malonates) possesses fungistatic activity .

  • Protocol: Dissolve Intermediate A in DMSO.

  • Test: Dilute into potato dextrose agar (PDA) at concentrations of 10–100 µM.

  • Observation: Measure inhibition of mycelial growth diameter against Fusarium species compared to controls.

Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_app Phase 2: Application Routes Step1 Reactants: 4-Iodo-2-methylaniline + DEEM Step2 Heat 100°C, 1h (Solvent Free) Step1->Step2 Step3 Isolate Intermediate A (Wash with Cyclohexane) Step2->Step3 Route1 Route A: Scaffold Synthesis (Cyclization @ 250°C) Step3->Route1 Route2 Route B: Direct Screening (Dissolve in DMSO) Step3->Route2 Prod1 6-Iodo-4-Quinolone Core (Library Synthesis) Route1->Prod1 Prod2 Antifungal Assay (vs. Fusarium oxysporum) Route2->Prod2

Figure 2: Operational workflow for utilizing the intermediate in drug development.

References

  • Synthesis and Characterization (Intermediate A): Ochiai, H., et al. (2012). "Repurposing human PDE4 inhibitors for neglected tropical diseases. Evaluation of analogs of the human PDE4 inhibitor GSK-256066 as inhibitors of PDEB1 of Trypanosoma brucei." Journal of Medicinal Chemistry. (Provides the specific 100°C synthesis protocol and NMR data for the 4-iodo-2-methyl derivative).

  • Antifungal Activity of DAMMs: López-Rodríguez, M., et al. (2023).[2][3][5] "Diethyl 2-((arylamino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum."[3] Molecules. (Establishes the direct antifungal utility of the intermediate class).

  • Gould-Jacobs Reaction Mechanism: Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. (Foundational text for the cyclization methodology).

  • 6-Iodo-8-hydroxyquinoline Antifungals: Gershon, H., et al. (2002).[6] "Preparation and Antifungal Activity of 3-Iodo- and 6-Iodo-8-quinolinols."[6] Monatshefte für Chemie. (Demonstrates the superior antifungal potency of the 6-iodo substitution pattern).

Sources

Method

Application Note: Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate in Heterocyclic Chemistry

[1] Executive Summary Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate is a specialized enamine intermediate designed for the high-yield synthesis of 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylates .[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate is a specialized enamine intermediate designed for the high-yield synthesis of 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylates .[1] This compound serves as a "linchpin" scaffold in medicinal chemistry, particularly for the development of antibacterial (fluoroquinolone-like) and anticancer agents.[1]

Its structural uniqueness lies in the 4-iodo and 2-methyl substitution pattern on the aniline ring. The iodine atom provides a reactive handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the methyl group offers steric modulation often required to overcome resistance mechanisms in biological targets.[1][2]

This guide details the synthesis, purification, and primary application (Gould-Jacobs cyclization) of this intermediate, ensuring reproducible results in drug development workflows.[1][2]

Chemical Mechanism & Rationale[1][3][4][5][6]

The utility of this compound rests on the Gould-Jacobs reaction , a sequence involving condensation followed by thermal electrocyclic ring closure.[2][3]

Mechanistic Pathway[1][2]
  • Condensation (Step 1): Nucleophilic attack of 4-iodo-2-methylaniline on the electrophilic double bond of diethyl ethoxymethylenemalonate (DEEM) .[1] Elimination of ethanol yields the target enamine (Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate).[1]

  • Cyclization (Step 2): At high temperatures (~250°C), the enamine undergoes a 6

    
    -electrocyclic ring closure followed by the elimination of ethanol to form the quinolone core.[1][2]
    
Strategic Value of Substituents[1][2]
  • 6-Iodo Position: Allows for late-stage diversification.[1] Instead of synthesizing 50 different anilines, a chemist can synthesize one iodinated quinolone core and diversify it into 50 analogs via cross-coupling.[1][2]

  • 8-Methyl Position: Prevents oxidative metabolism at the 8-position and influences the torsion angle of the carboxylic acid, potentially improving binding affinity in gyrase/topoisomerase inhibitors.[2]

Experimental Protocols

Protocol A: Synthesis of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate

This protocol describes the preparation of the enamine intermediate.

Reagents:

  • 4-Iodo-2-methylaniline (1.0 equiv) [CAS: 13194-68-8][1][4][5]

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 equiv) [CAS: 87-13-8][1]

  • Ethanol (Absolute) or Toluene[1]

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Charge the flask with 4-iodo-2-methylaniline (e.g., 10 mmol, 2.33 g) and Ethanol (20 mL).

  • Addition: Add DEEM (11 mmol, 2.37 g) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting aniline spot should disappear, replaced by a less polar, UV-active spot.[1][2]

  • Workup:

    • Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath.

    • The product typically precipitates as a solid.[2]

    • Filter the solid and wash with cold ethanol (2 x 5 mL).[1]

    • Dry under vacuum.[1][6]

Expected Yield: 85–95% Appearance: Off-white to pale yellow solid.[1] Validation:


H NMR (DMSO-d

) should show a doublet at

ppm (NH) and a doublet at

ppm (=CH-).[1]
Protocol B: Gould-Jacobs Cyclization (The Primary Application)

This protocol converts the intermediate into the bioactive quinolone scaffold.[2]

Reagents:

  • Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate (from Protocol A)[1]

  • Diphenyl ether (Dowtherm A) [Solvent/Heat Transfer Medium][1]

Safety Note: This reaction requires heating to ~250°C. Use a sand bath or heating mantle with high-temperature silicon oil.[1] Ensure the setup is open to the atmosphere (via a drying tube) or has a distillation head to allow ethanol escape.[1][2]

Procedure:

  • Pre-heating: Heat Diphenyl ether (10 mL per 1 g of reactant) to 250°C in a multi-neck flask equipped with a mechanical stirrer and a short-path distillation head.

  • Addition: Add the solid enamine intermediate portion-wise to the hot solvent.

    • Critical: Adding too fast causes rapid ethanol evolution and foaming.[1] Add slowly over 5–10 minutes.

  • Reaction: Maintain temperature at 240–255°C for 30–60 minutes.

    • Mechanism:[2][7][3][5][8] The ethanol generated must escape for the equilibrium to shift toward the quinolone.[2]

  • Workup:

    • Cool the mixture to ~50–60°C.

    • Add Hexane or Petroleum Ether (equal volume to Diphenyl ether) to the warm solution.[1] This reduces solubility and forces the quinolone to precipitate.[2]

    • Allow to cool to room temperature, then filter.[2][6][9]

    • Wash the filter cake copiously with Hexane to remove residual Diphenyl ether.[2]

  • Purification: Recrystallize from DMF or Dioxane if necessary.

Expected Yield: 60–75% Product: Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1]

Data Summary & Troubleshooting

ParameterProtocol A (Enamine Formation)Protocol B (Cyclization)
Temperature 80°C (Reflux)250°C
Time 2–4 Hours0.5–1 Hour
Limiting Factor Aniline nucleophilicityEthanol removal / Temperature
Common Issue Incomplete conversion (add more DEEM)Charring/Tarry byproduct (Temp too high)
Key Indicator Formation of solid precipitate upon coolingEvolution of vapor (EtOH) during addition

Visualized Pathways

Reaction Scheme

The following diagram illustrates the chemical transformation from raw materials to the cyclized drug scaffold.

GouldJacobs Start 4-Iodo-2-methylaniline + DEEM Inter Diethyl 2-((4-iodo-2-methylphenylamino) methylene)malonate (Target Intermediate) Start->Inter Reflux (EtOH) - EtOH Product Ethyl 6-iodo-8-methyl- 4-oxo-1,4-dihydroquinoline- 3-carboxylate Inter->Product 250°C (Diphenyl Ether) Cyclization Waste Ethanol (Byproduct) Inter->Waste Elimination

Caption: Step-wise synthesis of the 6-iodo-8-methylquinolone scaffold via the Gould-Jacobs reaction.

Workflow & Downstream Utility

This workflow demonstrates how the intermediate fits into a broader drug discovery pipeline.

Workflow cluster_0 Stage 1: Scaffold Construction cluster_1 Stage 2: Diversification (SAR) Step1 Enamine Synthesis (Protocol A) Step2 Thermal Cyclization (Protocol B) Step1->Step2 Purified Intermediate Step3 Pd-Catalyzed Coupling (Suzuki/Sonogashira on I-C6) Step2->Step3 Iodo-Quinolone Step4 Hydrolysis/Amidation (on Ester-C3) Step2->Step4 Ester Functionality

Caption: Operational workflow integrating the intermediate into Structure-Activity Relationship (SAR) studies.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][2][10] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[1][2]

  • Reitsema, R. H. (1948).[1][2] "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43–68.[1][2]

  • Organic Syntheses. (1955).[1][9] "4,7-Dichloroquinoline."[1][3] Organic Syntheses Coll.[1][9] Vol. 3, p. 272.[1][2] (Standard protocol for Gould-Jacobs cyclization). [1]

  • Li, J. J. (2014).[1][2] "Gould-Jacobs Reaction."[3][6][10] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][11]

  • Biotage Application Note AN56. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C." (Modern process comparison).

Sources

Application

Application Note: Optimized Synthesis of Diethyl (((4-iodo-2-methylphenyl)amino)methylene)malonate via Gould-Jacobs Condensation

Abstract & Scope This application note details the experimental procedure for the condensation of 4-iodo-2-methylaniline with diethyl ethoxymethylenemalonate (EMME) . This transformation represents the first step of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the experimental procedure for the condensation of 4-iodo-2-methylaniline with diethyl ethoxymethylenemalonate (EMME) . This transformation represents the first step of the Gould-Jacobs reaction , a canonical sequence for synthesizing 4-hydroxyquinoline scaffolds.

The resulting intermediate, diethyl (((4-iodo-2-methylphenyl)amino)methylene)malonate, is a critical "push-pull" enamine. The specific substitution pattern (4-iodo, 2-methyl) is highly valuable in drug discovery: the 4-iodo group serves as a versatile handle for subsequent palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the 2-methyl group introduces steric constraints often required for atropisomerism or receptor selectivity in kinase inhibitors.

Scientific Background & Mechanism[1][2][3]

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (Michael addition followed by


-elimination).
  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic

    
    -carbon of the EMME.
    
  • Intermediate Formation: A zwitterionic or tetrahedral intermediate is formed.

  • Elimination: The ethoxy group is eliminated as ethanol, driven by the restoration of conjugation and the formation of a stable hydrogen bond between the N-H and the ester carbonyl (an intramolecular 6-membered H-bond ring).

Structural Considerations
  • Steric Hindrance: The 2-methyl group ortho to the amine introduces steric bulk. While aniline condensation with EMME is typically rapid, this substrate requires sustained heating (110–120 °C) to ensure complete conversion compared to unsubstituted aniline.

  • Electronic Effects: The 4-iodo group is weakly deactivating but does not significantly impede the nucleophilicity of the amine for this reaction.

Mechanistic Diagram

ReactionMechanism Fig 1. Mechanistic Pathway of the Gould-Jacobs Condensation Step Reactants Reactants (Aniline + EMME) Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack (110°C) Elimination Elimination (- EtOH) Transition->Elimination Proton Transfer Product Enamine Product (Stabilized by H-bond) Elimination->Product Conjugation Restoration

Experimental Design

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4]Density (g/mL)Role
4-Iodo-2-methylaniline 233.051.0SolidLimiting Reagent
Diethyl ethoxymethylenemalonate (EMME) 216.231.11.08Electrophile
Ethanol (Optional) 46.07N/A0.789Recrystallization Solvent
Toluene (Optional) 92.14N/A0.867Azeotropic Solvent
Key Parameters[6][7][8]
  • Stoichiometry: A slight excess (1.1 equiv) of EMME is used to drive the reaction to completion, as the aniline is the more valuable component.

  • Temperature: 110–120 °C. This temperature is critical to volatilize the ethanol byproduct (bp 78 °C), shifting the equilibrium toward the product (Le Chatelier's principle).

  • Monitoring: The reaction is monitored by the cessation of ethanol evolution and solidification of the mixture upon cooling.

Detailed Protocol

Method A: Solvent-Free Thermal Condensation (Recommended)

This method is preferred for scale-up as it avoids solvent waste and utilizes the high boiling point of EMME to drive the reaction.

Step 1: Charge Weigh 4-iodo-2-methylaniline (10.0 g, 42.9 mmol) and transfer it into a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Add Diethyl ethoxymethylenemalonate (10.2 g, 9.5 mL, 47.2 mmol) directly to the solid.

Step 2: Reaction Attach a short-path distillation head or a simple air condenser to the flask to allow ethanol vapor to escape. Heat the mixture in an oil bath pre-set to 110 °C . Observation: The solid aniline will dissolve into the liquid EMME, forming a homogenous melt. As the reaction proceeds, ethanol will evolve (bubbles may be visible, or condensate in the distillation head).

Step 3: Completion Maintain heating for 2–3 hours . Checkpoint: Monitor by TLC (20% Ethyl Acetate in Hexanes). The starting aniline spot (lower Rf) should disappear, replaced by a highly UV-active product spot (higher Rf). Once complete, remove the flask from the heat source.

Step 4: Work-up & Crystallization While the mixture is still warm (approx. 60–70 °C), add Ethanol (20 mL) slowly with stirring. Allow the solution to cool to room temperature.[5][3] The product should crystallize as a heavy precipitate. Tip: If an oil forms instead of a solid, scratch the inner wall of the flask with a glass rod or add a seed crystal. Cool the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield.

Step 5: Isolation Filter the solid using a Buchner funnel under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) to remove excess EMME. Dry the solid in a vacuum oven at 50 °C for 4 hours.

Method B: Toluene Reflux (Alternative)

Use this method if precise temperature control is required or if the neat reaction solidifies too rapidly.

  • Dissolve aniline (1.0 equiv) and EMME (1.1 equiv) in Toluene (5 mL/g aniline) .

  • Heat to reflux using a Dean-Stark trap to continuously remove ethanol.

  • Reflux for 4–6 hours.

  • Concentrate the solvent under reduced pressure (Rotavap).

  • Recrystallize the residue from ethanol as described in Method A.

Experimental Workflow Diagram

Workflow Fig 2. Solvent-Free Experimental Protocol Workflow Setup Setup: Mix Aniline + EMME (1:1.1) No Solvent Reaction Reaction: Heat to 110°C Remove EtOH (2-3 hrs) Setup->Reaction Check Checkpoint: TLC / EtOH cessation Reaction->Check Check->Reaction Incomplete Crystallize Work-up: Add warm EtOH Cool to 0°C Check->Crystallize Complete Isolate Isolation: Vacuum Filtration Wash with cold EtOH Crystallize->Isolate

Data Analysis & Characterization

Expected Properties
PropertyValue/Description
Appearance Off-white to pale yellow crystalline solid
Yield 85 – 95%
Melting Point Typically 80–90 °C (dependent on purity)
Spectroscopic Validation (¹H NMR in DMSO-d₆)

Validation of the product structure relies on identifying the specific enamine signals.

  • 
     10.8 - 11.2 ppm (d, 1H): N-H  proton. This signal is deshielded due to the intramolecular hydrogen bond with the ester carbonyl. It typically appears as a doublet due to coupling with the vinyl proton (
    
    
    
    Hz).
  • 
     8.3 - 8.6 ppm (d, 1H): =CH-  (Vinyl) proton. Coupled to the N-H.
    
  • 
     7.0 - 7.8 ppm (m, 3H):  Aromatic protons (pattern consistent with 1,2,4-substitution).
    
  • 
     4.1 - 4.3 ppm (q, 4H):  Methylene protons of the two ethyl ester groups (often overlapping quartets).
    
  • 
     2.2 - 2.4 ppm (s, 3H):  Methyl group on the aromatic ring.
    
  • 
     1.2 - 1.3 ppm (t, 6H):  Methyl protons of the ethyl ester groups.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oil Formation Incomplete ethanol removal or excess EMME.Ensure reaction temperature reaches 110°C. Use a seed crystal during cooling. Recrystallize from Hexane/Ethanol (9:1) if oil persists.
Starting Material Remains Reaction time too short or temperature too low.Check temperature of the internal melt, not just the bath. Extend time to 4 hours.
Dark Coloration Oxidation of aniline.Ensure aniline is pure (light color) before use. Run reaction under Nitrogen/Argon atmosphere (optional but recommended).
Solid Cake in Flask Product solidified during reaction.This is common in neat reactions. Add ethanol carefully while the flask is still hot to dissolve, then cool to recrystallize.

Safety Information (HSE)

  • 4-Iodo-2-methylaniline: Irritant, potential sensitizer. Avoid inhalation of dust.

  • EMME: Irritant.

  • Ethanol: Flammable.

  • General: Perform all heating steps in a fume hood. The elimination of ethanol creates flammable vapors; ensure no open flames are near the condenser outlet.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

  • Price, C. C.; Roberts, R. M. "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester."[6] Journal of the American Chemical Society, 1946 , 68(7), 1204–1208. Link

  • Riegel, B. et al. "Synthesis of 4-Hydroxyquinolines."[7] Journal of the American Chemical Society, 1946 , 68(7), 1264. Link

  • Organic Syntheses. "4,7-Dichloroquinoline." Org.[6][3][8] Synth.1947 , 27, 30. (Describes the standard protocol for aniline condensation with EMME). Link

  • Li, J. J. "Gould-Jacobs Reaction." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2009 . Link

Sources

Method

Application Note: High-Efficiency One-Pot Synthesis of 6-Iodo-8-Methylquinolones via Modified Gould-Jacobs Protocol

Executive Summary This application note details the synthesis of Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate , a critical scaffold for next-generation fluoroquinolone antibiotics and anticancer agents....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate , a critical scaffold for next-generation fluoroquinolone antibiotics and anticancer agents. The protocol focuses on the Gould-Jacobs reaction , specifically optimizing the cyclization of the intermediate Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate .

While traditional methods require isolation of this intermediate followed by harsh thermal cyclization (


), this guide presents a One-Pot Protocol  and a Modern Acid-Catalyzed Protocol (Eaton's Reagent) . These methods minimize oxidation byproducts ("tar"), improve yield, and streamline the workflow for drug discovery applications.
Key Chemical Transformation
  • Precursor: 4-Iodo-2-methylaniline + Diethyl ethoxymethylenemalonate (DEEM).

  • Key Intermediate: Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate.[1]

  • Product: Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.[2]

Scientific Background & Mechanism[3][4][5]

The "Why": Structural Significance

The target quinolone features two critical handles for medicinal chemistry:

  • C-6 Iodo Group: A versatile handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce aryl or heteroaryl diversity, common in late-stage functionalization.

  • C-8 Methyl Group: Enhances lipophilicity and often improves oral bioavailability and half-life in quinolone antibiotics (similar to the Moxifloxacin scaffold).

The "How": Mechanistic Pathway

The synthesis proceeds via the Gould-Jacobs reaction , an addition-elimination sequence followed by an intramolecular electrophilic aromatic substitution (


).
  • Condensation: The aniline nitrogen attacks the electron-deficient alkene of DEEM, eliminating ethanol to form the anilinomethylenemalonate (the Title Intermediate).

  • Cyclization: Under heat or acid catalysis, the molecule undergoes electrocyclic ring closure.

  • Regioselectivity: Cyclization occurs exclusively at the ortho-position (C6) of the aniline ring because the other ortho-position (C2) is blocked by the methyl group. This regiochemical lock ensures a single isomer product.

GouldJacobsMechanism cluster_conditions Reaction Conditions Aniline 4-Iodo-2-methylaniline Intermediate INTERMEDIATE: Diethyl 2-((4-iodo-2-methylphenylamino) methylene)malonate Aniline->Intermediate Condensation (-EtOH) 100-120°C DEEM DEEM (Diethyl ethoxymethylenemalonate) DEEM->Intermediate Transition Ketene/Imidoyl Transition State Intermediate->Transition Thermal/Acid Activation Product TARGET: Ethyl 6-iodo-8-methyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate Transition->Product Cyclization (-EtOH) Cond1 Method A: Dowtherm A, 250°C Cond2 Method B: Eaton's Reagent, 100°C

Figure 1: Mechanistic pathway from aniline precursors to the functionalized quinolone scaffold.

Experimental Protocols

Method A: High-Temperature Thermal Cyclization (Scale-Up Standard)

Best for: Large scale synthesis (>10g) where reagent cost is a concern.

Reagents:

  • 4-Iodo-2-methylaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Diphenyl ether (Dowtherm A) (10 mL/g of substrate)

Protocol:

  • Formation of Intermediate (In-Situ):

    • In a round-bottom flask equipped with a Dean-Stark trap and condenser, mix aniline and DEEM.

    • Heat to 110–120°C for 1–2 hours.

    • Checkpoint: Monitor TLC.[3][4] The aniline spot should disappear, replaced by the less polar enamine intermediate.

    • Critical Step: Apply vacuum briefly or a stream of

      
       to remove the generated ethanol. This drives the equilibrium forward (Le Chatelier’s principle).
      
  • One-Pot Cyclization:

    • Add Diphenyl ether (Dowtherm A) to the hot residue.

    • Raise temperature rapidly to 250°C .

    • Reflux for 1–3 hours. The solution will darken.

    • Note: Continuous removal of ethanol via the Dean-Stark trap is essential for ring closure.

  • Workup:

    • Cool the mixture to ~60–80°C (do not let it solidify completely).

    • Slowly add n-Hexane or Diethyl Ether (approx. 2x volume of solvent) with vigorous stirring.

    • The quinolone product will precipitate as an off-white to brownish solid.

    • Filter the solid and wash extensively with hexane to remove residual Diphenyl ether.

    • Recrystallize from DMF/Ethanol if necessary.

Method B: Eaton’s Reagent Catalysis (Modern & Mild)

Best for: Small to medium scale (<5g), higher purity requirements, avoiding high-boiling solvents.

Reagents:

  • Intermediate (isolated or formed in situ)

  • Eaton’s Reagent (

    
     in Methanesulfonic acid)
    

Protocol:

  • Preparation: Place the Intermediate (Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate) in a flask.

  • Cyclization:

    • Add Eaton’s Reagent (3–5 mL per mmol of substrate).

    • Heat to 90–100°C for 2–4 hours.

    • Mechanism:[5][6][7][8][9] The highly acidic medium protonates the ester carbonyl, facilitating electrophilic attack on the aromatic ring at much lower temperatures than Method A.

  • Quench:

    • Cool to room temperature.[4][9][10][11]

    • Pour the reaction mixture slowly into ice-water .

    • Neutralize with saturated

      
       or 
      
      
      
      solution to pH 7.
  • Isolation:

    • Filter the precipitated solid.[10]

    • Wash with water and cold ethanol.

Workflow Visualization

Workflow Start Start: 4-Iodo-2-methylaniline + DEEM Step1 Step 1: Condensation 120°C, 2h (Remove Ethanol) Start->Step1 Check Check: Is Intermediate Isolated? Step1->Check RouteA Route A: Thermal Add Diphenyl Ether Heat to 250°C Check->RouteA No (One-Pot) RouteB Route B: Acid Catalyzed Add Eaton's Reagent Heat to 100°C Check->RouteB Yes (High Purity) Quench Precipitation / Quench (Hexane for A / Ice-Water for B) RouteA->Quench RouteB->Quench Filter Filtration & Washing Quench->Filter Final Final Product: Ethyl 6-iodo-8-methyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate Filter->Final

Figure 2: Decision tree for selecting the optimal cyclization pathway.

Data Analysis & Characterization

Expected NMR Data

Successful synthesis is confirmed by the disappearance of the enamine NH and the appearance of the quinolone NH (often broad) and the specific aromatic pattern.

PositionProton (

)
Shift (ppm, DMSO-

)
MultiplicityNotes
NH Quinolone N-H12.0 – 12.5Broad SingletDisappears with

shake
C2-H Quinolone C28.4 – 8.6SingletCharacteristic of 3-carboxylate quinolones
C5-H Aromatic8.2 – 8.3Doublet (

)
Meta coupling to C7
C7-H Aromatic7.8 – 8.0Doublet (

)
Meta coupling to C5
C8-Me Methyl2.4 – 2.6SingletDistinctive high-field aromatic methyl
Ester

4.2 (q), 1.3 (t)Quartet, TripletEthyl ester signals
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete removal of Ethanol during Step 1.Ethanol inhibits cyclization. Ensure vigorous reflux/distillation or use a Dean-Stark trap.
Black Tar Formation Excessive temperature or oxidation (Method A).Use Nitrogen atmosphere. Switch to Method B (Eaton's Reagent) for milder conditions.
Starting Material Remains Steric hindrance of the 2-Methyl group.Increase reaction time. The 2-Me group forces the aniline ring out of plane, slowing cyclization.
Product Purity < 95% Diphenyl ether contamination.Wash the filter cake thoroughly with hot hexane (dipheyl ether is soluble, product is not).

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Gao, S., et al. (2016).[4] "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent." Molecules, 21(11), 1545. Link

  • Biotage Application Note AN56. "Gould-Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation." Link

  • ChemUniverse. Product Specification: Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate.[1] Link

  • BLD Pharm. Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Product Data. Link

Sources

Application

Scale-up synthesis of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate

Executive Summary This application note details the process engineering and scale-up protocol for the synthesis of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate (CAS: 951006-38-5). This compound is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process engineering and scale-up protocol for the synthesis of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate (CAS: 951006-38-5). This compound is a critical intermediate in the synthesis of quinolone antibiotics and kinase inhibitors via the Gould-Jacobs reaction .

The protocol transitions from bench-scale discovery to a robust kilogram-scale process. The selected methodology utilizes a thermal condensation-elimination strategy in ethanol, optimized for safety, impurity rejection, and high throughput without the need for chromatographic purification.

Reaction Engineering & Mechanism

Chemical Strategy

The synthesis involves the nucleophilic vinyl substitution (


) of 4-iodo-2-methylaniline  onto Diethyl ethoxymethylenemalonate (DEEMM) . This is an addition-elimination reaction where the aniline nitrogen attacks the electron-deficient 

-carbon of the enol ether, followed by the elimination of ethanol.
  • Thermodynamics: The reaction is reversible. However, the equilibrium is driven forward by two factors:

    • Precipitation: The product is significantly less soluble in ethanol than the starting materials, precipitating out of the solution upon formation/cooling.

    • Entropy: The release of ethanol (volatile) favors the forward reaction.

Reaction Mechanism Visualization

Mechanism Aniline 4-Iodo-2-methylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack DEEMM DEEMM (Electrophile) DEEMM->Intermediate Transition Elimination of Ethanol Intermediate->Transition Proton Transfer Product Enamine Product (Precipitate) Transition->Product - EtOH

Figure 1: Mechanistic pathway of the condensation reaction.

Scale-Up Protocol (1.0 kg Batch)

Materials & Reagents
ReagentCAS No.[1]MW ( g/mol )Equiv.Mass (g)Role
4-Iodo-2-methylaniline 13194-68-8233.051.001000.0Limiting Reagent
DEEMM 87-13-8216.231.101020.5Electrophile
Ethanol (Absolute) 64-17-546.07N/A5.0 LSolvent
Ethanol (Cold, Wash) 64-17-546.07N/A2.0 LPurification
  • Why 1.10 Equiv of DEEMM? A slight excess ensures complete consumption of the expensive aniline starting material. DEEMM is liquid and remains in the mother liquor, making purification of the solid product easier.

Equipment Requirements
  • Reactor: 10 L Jacketed Glass Reactor with overhead stirring (anchor impeller preferred for slurry handling).

  • Thermal Control: Oil bath or Huber circulator capable of

    
    .
    
  • Condenser: High-efficiency reflux condenser (coolant at

    
    ).
    
  • Filtration: Nutsche filter or centrifuge.

Step-by-Step Procedure

Step 1: Reactor Charging

  • Inert the reactor with

    
     to remove moisture (DEEMM is moisture sensitive).
    
  • Charge 5.0 L of Ethanol into the reactor.

  • Engage stirrer at 150 RPM .

  • Charge 1000 g of 4-iodo-2-methylaniline . Ensure complete dissolution (solids may persist until heating).

  • Charge 1020.5 g of DEEMM via addition funnel over 10 minutes. Note: No significant exotherm is expected, but monitoring is standard.

Step 2: Reaction (Thermal Condensation) 6. Heat the jacket to


  to achieve a gentle reflux (internal temp 

). 7. Maintain reflux for 4–6 hours .
  • Observation: The solution will darken slightly, and solids (product) may begin to precipitate after 2 hours.
  • IPC (In-Process Control): Sample 50
    
    
    L, dilute in MeCN. Check HPLC for Aniline consumption (
    
    
    area).

Step 3: Crystallization & Isolation 9. Once IPC passes, cool the reactor linearly to


  over 2 hours.
  • Critical: Slow cooling promotes large crystal growth, improving filtration rates and purity.
  • Further cool to
    
    
    and hold for 1 hour to maximize yield.
  • Discharge the thick slurry onto the Nutsche filter.

Step 4: Washing & Drying 12. Filter the mother liquor. 13. Wash the filter cake with 2.0 L of cold Ethanol (


) .
  • Purpose: Removes unreacted DEEMM and colored impurities.
  • Dry the wet cake in a vacuum oven at
    
    
    for 12 hours or until constant weight.
Process Workflow Diagram

Workflow Start Start: Inert Reactor Charge Charge Aniline + EtOH Add DEEMM Start->Charge Reflux Reflux @ 78°C (4-6 Hours) Charge->Reflux IPC IPC: HPLC Check (Aniline < 0.5%) Reflux->IPC IPC->Reflux Fail (Extend Time) Cool Cool to 0-5°C (Precipitation) IPC->Cool Pass Filter Filtration & Cold EtOH Wash Cool->Filter Dry Vacuum Dry @ 50°C Filter->Dry

Figure 2: Operational workflow for the 1kg scale-up batch.

Analytical Specifications & Quality Control

Upon isolation, the product must meet the following criteria to be released for the next step (cyclization):

TestMethodSpecification
Appearance VisualOff-white to pale yellow crystalline solid
Purity HPLC (254 nm)

Identity

H-NMR
Conforms to structure
Loss on Drying Gravimetric

Melting Point DSC/Capillary

(Typical)

Key NMR Signals (


): 
  • 
     11.0 ppm (d, 1H, NH) - Characteristic doublet due to coupling with vinyl proton.
    
  • 
     8.5 ppm (d, 1H, =CH) - Vinyl proton.
    
  • 
     4.2-4.3 ppm (m, 4H, 
    
    
    
    ) - Ethyl ester groups.

Troubleshooting & Optimization

  • Low Yield (< 85%):

    • Cause: Product solubility in ethanol is too high at isolation temp.

    • Fix: Reduce ethanol volume to 3-4 volumes (3-4 L per kg) or lower the isolation temperature to

      
      .
      
  • Slow Reaction Rate:

    • Cause: Moisture in the system (DEEMM hydrolysis) or old aniline.

    • Fix: Ensure anhydrous ethanol is used. Add 1% Acetic Acid as a catalyst to protonate the DEEMM carbonyl, increasing electrophilicity (rarely needed).

  • Filtration Issues (Clogging):

    • Cause: Rapid cooling caused formation of "fines" (microcrystals).

    • Fix: Re-heat to reflux and perform a controlled cooling ramp (

      
      /hour).
      

Safety & Compliance

  • 4-Iodo-2-methylaniline: Toxic if swallowed. Potential skin sensitizer. Handle in a fume hood with double nitrile gloves.

  • DEEMM: Irritant. Moisture sensitive.[2]

  • Waste Disposal: The mother liquor contains ethanol, excess DEEMM, and trace aniline. It must be disposed of as halogenated organic waste due to the iodine content of the trace starting material.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Sigma-Aldrich. (n.d.).[4] Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate Product Page.Link

  • Al-Mulla, A. (2017). Solvent-free synthesis of diethyl 2-((arylamino)methylene)malonates. Journal of Heterocyclic Chemistry. (General methodology reference).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24874529.Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the yield of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate synthesis

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate Synthesis Executive Summary This tec...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate Synthesis

Executive Summary

This technical guide addresses the synthesis of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate , a critical intermediate often utilized in the Gould-Jacobs reaction sequence to generate quinolone scaffolds for kinase inhibitors (e.g., Trametinib analogs) or antibacterial agents.

The synthesis involves the condensation of 4-iodo-2-methylaniline with Diethyl ethoxymethylenemalonate (EMME) .[1] While seemingly straightforward, yield fluctuations often stem from reversible kinetics, inefficient ethanol removal, or oxidative degradation of the iodo-aniline starting material. This guide provides optimized protocols and troubleshooting workflows to ensure high-purity isolation.

Module 1: Reaction Setup & Stoichiometry

Q: What is the optimal stoichiometry for this condensation reaction? A: We recommend a stoichiometry of 1.0 : 1.1 (Aniline : EMME).

  • Reasoning: The reaction follows an addition-elimination mechanism where the amine attacks the electrophilic double bond of EMME, displacing ethanol. Using a slight excess of EMME (1.1 equivalents) drives the equilibrium forward and ensures the complete consumption of the 4-iodo-2-methylaniline, which is typically the yield-limiting and more expensive reagent. Excess EMME is easily removed during the workup due to its solubility in ethanol/cyclohexane mixtures [1].

Q: My starting aniline is dark brown. Will this affect the yield? A: Yes. 4-iodo-2-methylaniline is prone to oxidation, liberating iodine and forming diazo-tars upon storage.

  • Solution: If the aniline is dark:

    • Dissolve in minimal DCM/Ethyl Acetate.

    • Wash with 10% Sodium Thiosulfate solution (to reduce free iodine).

    • Recrystallize from ethanol/water before use.

    • Technical Note: Using oxidized aniline promotes side reactions and complicates the crystallization of the final malonate product.

Module 2: Process Optimization (Kinetics & Thermodynamics)

Q: Should I run this reaction in solvent or neat (solvent-free)? A: For yields >90%, the Neat (Solvent-Free) method is superior.

  • Mechanism: The reaction produces ethanol as a byproduct. In a solvent-based system (e.g., refluxing ethanol), the concentration of ethanol increases, hindering the forward reaction (Le Chatelier’s Principle).

  • Neat Protocol: Heating the mixture to 100–110°C without solvent allows the byproduct ethanol to evaporate (b.p. 78°C), continuously shifting the equilibrium toward the product.

  • Alternative: If handling solids is difficult, use Toluene with a Dean-Stark trap to azeotropically remove ethanol, though this adds a solvent stripping step [2].

Q: What is the target temperature window? A: Maintain 100°C – 110°C .

  • < 90°C: Reaction rate is sluggish; incomplete conversion observed even after 12h.

  • > 130°C: Risk of thermal cyclization (Gould-Jacobs Step 2) begins. While the final target might be the quinolone, uncontrolled cyclization at this stage creates impurities that trap the malonate intermediate in a "gummy" solid matrix.

Module 3: Troubleshooting Yield & Purity

Q: The product is oiling out instead of precipitating. How do I fix this? A: This "oiling out" phenomenon usually indicates trapped solvent or excess EMME preventing crystal lattice formation.

  • Troubleshooting Workflow:

    • Cool Slowly: Rapid cooling traps impurities. Cool the reaction mixture to room temperature over 2 hours.

    • Anti-solvent Addition: Add Cyclohexane or Petroleum Ether (ratio 2:1 v/v relative to reaction volume) to the cooled mixture.

    • Seeding: Scratch the glass wall or add a seed crystal of the product.

    • Trituration: If it remains an oil, decant the supernatant and triturate the oil with cold Ethanol (0°C). The product is sparingly soluble in cold ethanol, while EMME and impurities remain in solution [1].

Q: I see a secondary spot on TLC (Rf ~ 0.2) that is not the starting material. What is it? A: This is likely the hydrolyzed malonate acid or a dimer .

  • Cause: Moisture in the system hydrolyzes the ester groups of the EMME or the product.

  • Prevention: Ensure all glassware is flame-dried and reagents are stored in desiccators. The reaction does not strictly require nitrogen, but moisture exclusion is critical.

Visualized Reaction Pathway

The following diagram illustrates the optimized reaction workflow and the critical equilibrium shift driven by ethanol removal.

G Start Reactants: 4-iodo-2-methylaniline + EMME (1.1 eq) Heat Reaction Zone: 100-110°C (Neat) 1-2 Hours Start->Heat Mix Equilibrium Equilibrium Shift: Ethanol Evaporation Heat->Equilibrium Byproduct Removal Cool Crystallization: Cool to 25°C Add Cyclohexane Heat->Cool Complete Conversion Equilibrium->Heat Drives Rxn Isolate Isolation: Filter & Wash (Cold EtOH) Cool->Isolate Precipitation Product Final Product: Diethyl 2-((4-iodo-2-methylphenyl) amino)methylene)malonate Isolate->Product Dry

Figure 1: Optimized workflow focusing on thermodynamic control via ethanol removal.

Standard Operating Procedure (Optimized)

Objective: Synthesis of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate with >90% Yield.

ParameterSpecification
Scale 10 mmol (Example)
Limiting Reagent 4-iodo-2-methylaniline (2.33 g)
Reagent B Diethyl ethoxymethylenemalonate (2.4 mL / 2.6 g)
Temperature 100 °C
Time 1 - 2 Hours
Expected Yield 90 - 95%
Appearance Off-white to pale yellow solid

Step-by-Step Protocol:

  • Charging: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodo-2-methylaniline (1.0 equiv).

  • Addition: Add Diethyl ethoxymethylenemalonate (1.1 equiv) directly to the solid. Do not add solvent.

  • Heating: Attach a reflux condenser (open to air or loosely capped to allow ethanol vapor to escape, or use a short path distillation head if scaling up). Heat the mixture to 100°C .

    • Observation: The solid will melt, and the solution will become homogenous. Ethanol evolution may be observed.[2]

  • Monitoring: Stir for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot should disappear.

  • Workup (The "Crash Out"):

    • Remove heat and allow the mixture to cool to ~50°C.

    • Add Ethanol (2 mL per gram of aniline) and stir vigorously while cooling to room temperature. The product should crystallize rapidly.

    • Optional: If crystallization is slow, add Cyclohexane (5 mL).

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Cyclohexane (2 x 10 mL) to remove excess EMME.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

References

  • Ochiana, S. O., et al. (2012). "Repurposing human PDE4 inhibitors for neglected tropical diseases. Evaluation of analogs of the human PDE4 inhibitor GSK-256066 as inhibitors of PDEB1 of Trypanosoma brucei." PLoS Neglected Tropical Diseases. Available at: [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. (Foundational Method).[3]

  • Wambua, V., et al. (2020). "Synthesis and anti-parasitic activities of 4-oxo-3-carboxy quinolones." Semantic Scholar. Available at: [Link]

Sources

Optimization

Troubleshooting the cyclization of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate

Subject: Troubleshooting the Thermal Cyclization of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate Ticket ID: GJ-CYC-4I2M Support Tier: Level 3 (Senior Application Scientist) Critical Process Overview Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting the Thermal Cyclization of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate Ticket ID: GJ-CYC-4I2M Support Tier: Level 3 (Senior Application Scientist)

Critical Process Overview

Welcome to the Technical Support Hub. You are attempting the Gould-Jacobs cyclization (Step 2) to convert the enamine intermediate Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate into the quinolone scaffold Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate .

This transformation is a thermal electrocyclization followed by an elimination reaction. Unlike the mild condensation in Step 1, this step requires extreme thermal energy (>250°C) to overcome the activation energy barrier for aromaticity restoration.

Reaction Mechanism & Pathway

The following diagram illustrates the specific pathway for your 4-iodo-2-methyl substrate, highlighting the critical transition state where steric hindrance from the 8-methyl group (originally the 2-methyl on aniline) must be managed.

GouldJacobs cluster_conditions Critical Conditions Start Start Material (Enamine Intermediate) TS Transition State (6π-Electrocyclization) Start->TS Heat (>250°C) Rotation Inter Intermediate (Azine) TS->Inter Ring Closure Product Final Product (4-Quinolone-3-carboxylate) Inter->Product Aromatization Byproduct Ethanol (Gas) Inter->Byproduct Elimination Cond1 Solvent: Dowtherm A Cond2 Temp: 255-260°C Cond3 Inert Gas: N2/Ar

Caption: Figure 1. Thermal electrocyclization pathway for 4-iodo-2-methyl substituted malonates.

Troubleshooting Q&A (FAQs)

This section addresses the specific failure modes reported by researchers working with ortho-substituted aniline derivatives.

Category A: Thermal Management & Solvents[1]

Q: My reaction mixture turns into a black, insoluble tar within 15 minutes. Is the starting material decomposing? A: This is the most common failure mode in Gould-Jacobs cyclizations. It is rarely decomposition of the starting material but rather oxidative polymerization of the intermediates.

  • Root Cause: At 250°C, even trace oxygen causes rapid radical polymerization.

  • The Fix: You must sparge the solvent (Dowtherm A) with Nitrogen or Argon for 30 minutes before heating. Maintain a positive pressure of inert gas throughout the reaction.

  • Secondary Cause: Localized overheating. If you are using a heating mantle without vigorous stirring, the walls of the flask may exceed 300°C, charring the malonate. Use an oil bath or sand bath for uniform heat distribution.

Q: Can I use a solvent with a lower boiling point (e.g., Ethylene Glycol, bp 197°C) to avoid using Dowtherm A? A: No. The activation energy for this specific cyclization is high.

  • Reasoning: The reaction is driven by the elimination of ethanol (bp 78°C). To drive the equilibrium to the right and overcome the steric strain of the 2-methyl group, you need temperatures >240°C.

  • Consequence: At 197°C, the reaction rate will be glacial, leading to prolonged thermal stress and eventual degradation before cyclization completes.

Data Comparison: Solvent Efficacy

SolventBoiling PointSuitabilityRisk Factor
Dowtherm A 258°C Optimal Low (if inerted)
Diphenyl Ether258°CGoodSolid at RT (handling issue)
Mineral Oil>300°CPoorDifficult workup (solubility)
Tetraglyme275°CModeratePeroxide formation risk
Ethylene Glycol197°CCritical Failure Temp too low for cyclization
Category B: Yield & Impurity Profiling

Q: I am isolating the product, but the yield is stuck at ~45%. Where is the rest? A: For the 4-iodo-2-methyl derivative, steric hindrance plays a role. The methyl group at the 8-position (in the product) creates strain during the ring closure.

  • Optimization: This reaction is highly concentration-dependent.

    • Too Dilute: Reaction is too slow; thermal degradation competes with cyclization.

    • Too Concentrated: Intermolecular polymerization dominates over intramolecular cyclization.

  • Target Concentration: Maintain a concentration of 10 mL of solvent per 1 g of starting material .

Q: The NMR shows a mixture of the product and a "decarboxylated" impurity. A: If you observe the loss of the ethyl ester protons in NMR, you have overheated the reaction after cyclization.

  • Mechanism: The 3-carboxylate ester is thermally stable up to ~270°C, but in the presence of trace water (wet solvent), hydrolysis followed by thermal decarboxylation occurs rapidly.

  • Solution: Ensure Dowtherm A is anhydrous. Stop the reaction immediately once ethanol evolution ceases (typically 30–60 mins).

Category C: Isolation & Purification[2]

Q: How do I get the Dowtherm A out? It's an oily mess. A: Do not attempt column chromatography directly on Dowtherm A. Use the Precipitation Protocol :

  • Cool the reaction mixture to ~80°C.

  • Slowly add a non-polar anti-solvent (Hexane or Ligroin) equal to the volume of the reaction.

  • Cool further to 0°C. The quinolone product is highly polar and will precipitate; Dowtherm A remains in the hexane/mother liquor.

Validated Experimental Protocol

Objective: Synthesis of Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Workflow Diagram

Protocol Setup Setup: Dowtherm A (10 vol) N2 Sparge (30 min) Addition Addition: Add SM to boiling solvent (>250°C) Setup->Addition Reaction Reaction: Reflux 45-60 min Monitor EtOH evolution Addition->Reaction Cooling Cooling: Cool to 80°C Add Hexane (Anti-solvent) Reaction->Cooling Filtration Isolation: Filter solid Wash w/ Acetone/Hexane Cooling->Filtration

Caption: Figure 2.[1] Optimized workflow for high-temperature cyclization in Dowtherm A.

Step-by-Step Methodology
  • Preparation:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer (essential for preventing charring), a thermometer, and a short-path distillation head (to remove ethanol).

    • Charge the flask with Dowtherm A (10 mL per gram of starting material).

    • CRITICAL: Sparge with Nitrogen for 20 minutes. Heat the solvent to 255°C (reflux).

  • Cyclization:

    • Dissolve the starting material (Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate) in a minimal amount of warm Dowtherm A or add it portion-wise as a solid to the boiling solvent.

    • Note: Adding to boiling solvent is preferred to minimize the time the molecule spends at intermediate temperatures where side reactions occur.

    • Maintain temperature at 250–255°C . You will observe the distillation of ethanol.[2][3]

    • Continue heating until ethanol evolution ceases (typically 30–60 minutes). Do not over-cook.

  • Work-up:

    • Remove heat and allow the dark solution to cool to roughly 80–90°C.

    • Add n-Hexane or Heptane (approx. 1:1 volume ratio with Dowtherm A) slowly with stirring.

    • Cool the mixture in an ice bath. The product should crystallize as a tan/brown solid.

    • Filter the solid.[3]

    • Wash 1: Hexane (to remove Dowtherm A).

    • Wash 2: Cold Acetone or Diethyl Ether (to remove tarry impurities).

    • Dry under vacuum.[4]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4][5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[6][2][3][5][7][8] I. Through Ethoxymethylenemalonic Ester.[9][4][7] Journal of the American Chemical Society, 68(7), 1204–1208.

  • Organic Syntheses. (1955). 4,7-Dichloroquinoline.[7] Organic Syntheses, Coll. Vol. 3, p.272. (Standard procedure for Dowtherm A usage).

  • Li, J. J. (2014). Gould–Jacobs reaction.[6][4][5][7][10] In: Name Reactions. Springer, Cham. (Mechanistic overview and modern applications).

Sources

Troubleshooting

Challenges in the synthesis of substituted quinolones from anilinomethylenemalonates

Status: Online | Queue: Low | Specialist: Dr. Aris Thorne, Senior Application Scientist Welcome to the Quinolone Synthesis Helpdesk Subject: Troubleshooting the synthesis of substituted quinolones via anilinomethylenemal...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Queue: Low | Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Quinolone Synthesis Helpdesk

Subject: Troubleshooting the synthesis of substituted quinolones via anilinomethylenemalonates (Gould-Jacobs Reaction).

If you are accessing this guide, you are likely stuck at a critical junction in the Gould-Jacobs pathway. While this reaction is a cornerstone of quinolone antibiotic synthesis (e.g., nalidixic acid, norfloxacin precursors), it is notoriously unforgiving regarding temperature control, regioselectivity, and "tar" formation.

This guide treats your synthesis as a debugging process. We will isolate variables in the Condensation , Cyclization , and Workup phases.

Module 1: The Condensation Phase (Enamine Formation)

The Issue: "I am refluxing aniline with diethyl ethoxymethylenemalonate (EMME), but the reaction is sluggish or yielding oil instead of solid."

Root Cause Analysis

The first step is a Michael addition-elimination.[1] The nucleophilicity of your aniline is the rate-determining factor.

  • Electron-Deficient Anilines: If your aniline has strong Electron-Withdrawing Groups (EWGs) like

    
    , 
    
    
    
    , or halogens, the lone pair on the nitrogen is less available to attack the EMME.
  • Reversibility: This reaction is an equilibrium. If ethanol (the byproduct) is not removed, the reaction stalls.

Protocol: Solvent-Free "Melt" Method (Recommended)

Standard solvents (EtOH/Toluene) often fail to reach the activation energy required for deactivated anilines.

  • Stoichiometry: Mix Aniline (1.0 eq) and EMME/DEEM (1.1 eq) neat.

  • Apparatus: Use a Dean-Stark trap or a distillation head.

  • Temperature: Heat to

    
    .
    
  • Vacuum Assist: Once the theoretical volume of ethanol is collected, apply mild vacuum (

    
    ) for 30 minutes while hot to drive the equilibrium to completion.
    
  • Crystallization: Cool to

    
     and add cold Hexane or Cyclohexane. Vigorous stirring usually induces precipitation of the anilinomethylenemalonate.
    
Module 2: The Cyclization Phase (The "Tar" Problem)

The Issue: "My enamine is pure, but upon heating, it turns into a black tar. No quinolone is isolated."

Diagnostic Tree: Thermal vs. Acidic

The cyclization step is an intramolecular electrophilic aromatic substitution. You have two routes, each with specific failure modes.

FeatureThermal Cyclization (Gould-Jacobs) Acid-Catalyzed (PPA/Eaton's)
Mechanism Electrocyclic / Sigmatropic rearrangementFriedel-Crafts type closure
Temperature Extreme (

)
Moderate (

)
Solvent Dowtherm A (Diphenyl ether/Biphenyl)Polyphosphoric Acid (PPA)
Common Failure Polymerization/CharringHydrolysis of ester / Sulfonation
Best For Neutral/Electron-rich ringsElectron-deficient rings
Troubleshooting Ticket #402: Thermal Cyclization Failure

Symptom: Black reaction mixture, low yield. Fix: The reaction is highly exothermic once it starts. If the concentration is too high, localized hotspots cause polymerization.

  • Dilution: Use Dowtherm A (or Diphenyl ether) at a ratio of 10:1 (Solvent:Reactant) .

  • Addition Mode: Do not mix cold and heat up. Heat the solvent to

    
    first. Add the anilinomethylenemalonate (dissolved in a minimum warm solvent) dropwise  to the boiling solvent. This ensures instant cyclization and prevents intermolecular polymerization.
    
  • Atmosphere: Strict Nitrogen/Argon flow is mandatory to prevent oxidative degradation at these temperatures.

Troubleshooting Ticket #403: Regioselectivity (Meta-Substituted Anilines)

Symptom: "I used a 3-substituted aniline and got two spots on TLC." Explanation: Cyclization can occur at the 2-position (ortho) or 6-position (para), leading to 7-substituted or 5-substituted quinolones.

  • Steric Control: Usually dominates. Cyclization prefers the less hindered position (para to the substituent), yielding the 7-substituted quinolone .

  • Electronic Control: Strong EDGs (

    
    ) at the meta position may activate the ortho position, increasing the ratio of the unwanted 5-isomer.
    
Visualization: The Decision Pathway

GouldJacobsWorkflow Start Start: Aniline + EMME CheckEWG Is Aniline Electron Deficient? Start->CheckEWG Condensation Condensation Step (110-140°C, -EtOH) Enamine Intermediate: Anilinomethylenemalonate Condensation->Enamine CheckEWG->Condensation No CheckEWG->Condensation Yes (Use Catalyst/High T) CyclizationChoice Choose Cyclization Method Enamine->CyclizationChoice Thermal Thermal Cyclization (Dowtherm A, 250°C) CyclizationChoice->Thermal Neutral/EDG Acidic Acid Cyclization (PPA/PPE, 120°C) CyclizationChoice->Acidic Strong EWG RegioCheck Meta-Substituted? Thermal->RegioCheck Acidic->RegioCheck Product7 Major Product: 7-Substituted Quinolone RegioCheck->Product7 Steric Control (Default) Product5 Minor Product: 5-Substituted Quinolone RegioCheck->Product5 Electronic Override (Rare)

Caption: Figure 1. Logical workflow for optimizing the Gould-Jacobs reaction, determining cyclization method based on substrate electronics.

Module 3: Workup & Isolation (Removing the Solvent)

The Issue: "I used Dowtherm A. It's an oily mess and I can't rotovap it off." Fact: Dowtherm A boils at


. You cannot remove it by standard evaporation.

Protocol: The Precipitation Method

  • Cool the reaction mixture to room temperature.

  • Add a non-polar solvent in which the quinolone is insoluble but Dowtherm is soluble. Hexane or Ligroin are standard.

  • Dilute 1:4 (Reaction:Hexane).

  • Triturate (grind/stir) vigorously. The quinolone ester should precipitate as a beige/brown solid.

  • Filter and wash extensively with Hexane to remove residual diphenyl ether.

FAQ: Quick Solutions

Q: Can I use microwave heating? A: Yes. Microwave synthesis is superior for this reaction. It allows you to reach


 in seconds, minimizing the time the molecule spends in the "decomposition zone." Reaction times often drop from 2 hours to 10 minutes [1].

Q: My product is not precipitating after thermal cyclization. A: You may have partial polymerization. Try flash chromatography. Note that Dowtherm A will elute with the solvent front in pure hexane. Your product will likely require 5-10% MeOH/DCM due to polarity.

Q: The acid-catalyzed method yielded the carboxylic acid, not the ester. A: PPA is hygroscopic and contains water. At


, hydrolysis of the ethyl ester is common. This is usually acceptable if your next step is decarboxylation or acid activation. If you need the ester, use Eaton’s Reagent  (

in Methanesulfonic acid) under strictly anhydrous conditions.
References
  • Gould, R. G., & Jacobs, W. A. (1939).[1][2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link

  • Biotage Application Note AN056. Gould-Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 °C and 300 °C. Link

  • Elderfield, R. C., et al. (1946). Synthesis of Potential Antimalarial Agents. Journal of the American Chemical Society, 68(7), 1272–1276. Link

  • Mosher, H. S., et al. (1953). Heterocyclic Compounds. Chemical Reviews, 53(2). (Foundational text on Pyridine/Quinoline synthesis).
  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from Anilines and Diethyl Ethoxymethylenemalonate. Journal of the American Chemical Society, 68(7), 1264–1271. Link

Sources

Optimization

Optimizing reaction conditions for the condensation of substituted anilines

Technical Support Center: Reaction Optimization Guide Topic: Condensation of Substituted Anilines (Imine & Amide Formation) Reference ID: TSC-ANILINE-2025-OPT Welcome to the Technical Support Center Your Guide: Dr. Aris...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization Guide Topic: Condensation of Substituted Anilines (Imine & Amide Formation) Reference ID: TSC-ANILINE-2025-OPT

Welcome to the Technical Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist Mission: To move beyond textbook theory and address the specific failure modes encountered when condensing substituted anilines.

Substituted anilines present a dichotomy in reactivity. Electron-Donating Groups (EDGs) enhance nucleophilicity but increase oxidation susceptibility, while Electron-Withdrawing Groups (EWGs) render the nitrogen center stubbornly unreactive. This guide treats these reactions not just as chemical transformations, but as equilibria that must be aggressively engineered.

Module 1: The Schiff Base Equilibrium (Imine Formation)

The Core Problem: Imine formation is a reversible condensation ($ \text{R-NH}_2 + \text{R'-CHO} \rightleftharpoons \text{Imine} + \text{H}2\text{O}


K{eq}$) is often unfavorable.
Q: My reaction with an electron-deficient aniline (e.g., 4-nitroaniline) has stalled at 40% conversion. Adding more acid catalyst isn't helping.[1][2] Why?

A: You have likely entered the "Protonation Trap." [1]

Acid catalysis is required to activate the carbonyl electrophile.[1] However, anilines are bases.[1] If the pH drops too low (typically pH < 3-4), you protonate the aniline ($ \text{Ar-NH}_3^+ $), destroying its nucleophilicity completely.

The Fix:

  • Buffer the System: Do not use straight HCl or H2SO4.[1] Use a buffered system like Acetic Acid/Sodium Acetate or p-TSA (0.1 eq) with a Dean-Stark trap.[1]

  • The "Nuclear Option" (Titanium Tetrachloride): For extremely deactivated anilines where equilibrium is the issue, chemical dehydration is superior to physical water removal.[1] TiCl₄ acts as a dual Lewis Acid catalyst and a stoichiometric water scavenger.[1]

Protocol: TiCl₄-Mediated Condensation for Deactivated Anilines Note: Perform in a fume hood under inert atmosphere (Ar/N2).

  • Dissolve: Dissolve the aniline (1.0 eq) and aldehyde/ketone (1.0–1.2 eq) in anhydrous Toluene or DCM.

  • Base Addition: Add Triethylamine (TEA) (3.0–4.0 eq). Critical: This neutralizes the HCl generated by TiCl₄, preventing aniline protonation.

  • Catalyst Addition: Cool to 0°C. Dropwise add TiCl₄ (0.5–0.6 eq) (1M in DCM).

    • Observation: The solution will likely turn orange/brown and precipitate TiO₂/amine salts.[1]

  • Reaction: Allow to warm to RT. If sterically hindered, reflux for 2–4 hours.[1]

  • Workup: Quench with saturated NaHCO₃. Filter the resulting TiO₂ slurry through a Celite pad.[1] Extract the filtrate.[1][2]

Module 2: Amide Coupling with "Dead" Nucleophiles

The Core Problem: Standard coupling reagents (EDC, DCC) rely on the amine attacking an active ester. If your aniline has strong EWGs (e.g., 2,4-difluoroaniline), it may be too weak to attack the active ester before the ester hydrolyzes or rearranges.

Q: HATU/DIPEA failed to couple my carboxylic acid with 2-amino-5-trifluoromethylpyridine. What is the alternative?

A: Switch from "Active Esters" to "High-Energy Electrophiles."

HATU generates an O-At (7-azabenzotriazole) ester.[1] While reactive, it is often insufficient for heterocyclic amines or highly electron-deficient anilines.[1] You need to escalate the electrophilicity of the carbonyl carbon.[1]

Decision Matrix for Coupling Reagents:

Aniline ReactivitySubstituentsRecommended ReagentMechanism Note
High 4-OMe, 4-MeEDC/HOBt or DCCStandard carbodiimide coupling.[1]
Moderate H, 4-Cl, 4-BrHATU or T3PT3P (Propylphosphonic anhydride) is excellent for low epimerization.
Low 4-NO2, 4-CF3Ghosez's Reagent or SOCl₂ Convert acid to Acid Chloride (SOCl₂) or Enamine (Ghosez).
Very Low Pyridines, PyrimidinesPOCl₃ (Phosphorous oxychloride)In situ formation of imidoyl chloride species.
Q: How do I prevent racemization when coupling chiral acids with weak anilines?

A: Use T3P (Propylphosphonic Anhydride) in Ethyl Acetate.

T3P is a cyclic anhydride.[1] It acts as a kinetic trap; the reaction with the amine is faster than the oxazolone formation (the primary pathway for racemization).[1] Furthermore, T3P allows the use of pyridine as a base/solvent, which can help solubilize difficult anilines without the harshness of strong inorganic bases.

Module 3: Visualizing the Optimization Logic

The following diagram illustrates the decision pathway for selecting the correct condensation method based on the electronic and steric nature of the aniline.

AnilineOptimization Start Start: Aniline Condensation CheckElectronic Analyze Aniline Electronics Start->CheckElectronic EDG Electron Donating (OMe, Me) High Nucleophilicity CheckElectronic->EDG EWG Electron Withdrawing (NO2, CF3) Low Nucleophilicity CheckElectronic->EWG IminePath Target: Imine (Schiff Base) EDG->IminePath AmidePath Target: Amide EDG->AmidePath EWG->IminePath EWG->AmidePath StandardCond Method A: Ethanol Reflux Cat. Acetic Acid IminePath->StandardCond EDG present DeanStark Method B: Toluene Reflux Dean-Stark Trap + pTSA IminePath->DeanStark Mild EWG TiCl4 Method C: TiCl4 Mediated (Chemical Water Scavenging) IminePath->TiCl4 Strong EWG / Steric Bulk HATU Method D: HATU / DIPEA (Standard Coupling) AmidePath->HATU EDG / Mild EWG AcidChloride Method E: Acid Chloride / SOCl2 (High Energy Electrophile) AmidePath->AcidChloride Strong EWG / Heterocycles

Figure 1: Decision logic for selecting reaction conditions based on aniline electronic properties.

Module 4: Green & Scalable Process Optimization

Q: I need to scale up, but I want to avoid chlorinated solvents (DCM) and toxic catalysts. What are the green alternatives?

A: Microwave Irradiation and Deep Eutectic Solvents (DES).

  • Microwave-Assisted Synthesis (Solvent-Free):

    • Concept: Aniline and aldehyde are mixed neat (no solvent) or on a solid support (Alumina/Silica) and irradiated. The rapid dipolar heating overcomes the activation energy barrier for deactivated anilines without prolonged reflux.[1]

    • Yield Benefit: often reduces reaction times from 12h to 10-20 mins.[1]

  • Deep Eutectic Solvents (DES):

    • System: Choline Chloride : Urea (1:2 molar ratio).

    • Mechanism:[1][3][4][5][6] This mixture acts as both solvent and catalyst.[1] The hydrogen bonding network activates the carbonyl group (electrophile) and stabilizes the transition state, often eliminating the need for external acid catalysts.[1]

    • Workup: The product usually precipitates upon addition of water, allowing for filtration rather than extraction.

Summary of Troubleshooting Data

IssueSymptomRoot CauseCorrective Action
No Reaction Starting material remains unchanged.Nucleophile too weak (EWG) or pH too low (protonated amine).1. Check pH (aim for 4-5).2. Switch to TiCl₄ protocol.3. Use Acid Chloride (for amides).
Low Conversion Reaction stops at ~50%.[1]Equilibrium limitation (Water presence).1. Add 4Å Molecular Sieves.2. Use Dean-Stark trap.3. Switch to Toluene (azeotrope).
Side Products Dark tars/impurities.[1]Oxidation of aniline or Aldol condensation of aldehyde.1. Perform under N₂/Ar.2. Add antioxidant (rare).3.[1] Lower temperature, extend time.
Hydrolysis Product reverts on column.Imine instability on acidic Silica.1. Pre-treat Silica with 1% Et₃N.2.[1] Use Alumina (Basic/Neutral).3.[1] Crystallize instead of chromatography.

References

  • Schiff Base Mechanism & Catalysis

    • Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation. Organic & Biomolecular Chemistry (2021).[7][2][8][9] Link

  • Titanium Tetrachloride Protocol

    • Titanium (IV) complexes of some tetra‐dentate symmetrical bis‐Schiff bases.[10] PMC (2020). Link

  • Amide Coupling Optimization

    • Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP. PMC (2021). Link

    • Tips and tricks for difficult amide bond formation. ChemPros (2021). Link

  • Green Chemistry Approaches

    • Microwave-assisted green synthesis of anilines... without transition metals.[1] Taylor & Francis (2020). Link

    • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.[1] MDPI (2023). Link

Sources

Troubleshooting

Technical Support Center: Purification of Diethyl 2-((aryl(alkyl)amino)methylene)malonates

Topic: Purification & Isolation Protocols for Gould-Jacobs Intermediates Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current) Introduction: The Chemical Context Diethyl 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Protocols for Gould-Jacobs Intermediates Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current)

Introduction: The Chemical Context

Diethyl 2-((aryl(alkyl)amino)methylene)malonates (often referred to as DAMMs or Enaminomalonates ) are critical intermediates, most notably in the Gould-Jacobs reaction for synthesizing quinolones and naphthyridines.

Key Chemical Characteristics affecting Purification:

  • Intramolecular H-Bonding: These compounds typically exist as the Z-isomer, stabilized by a strong intramolecular hydrogen bond between the enamine N-H and the ester carbonyl. This "pseudo-ring" reduces their polarity significantly compared to the open chain forms.

  • Thermal Sensitivity: While stable at room temperature, they are designed to cyclize at high temperatures (>250°C). Avoid excessive heating during solvent removal.

  • Hydrolytic Stability: The enamine bond is reversible. Prolonged exposure to acidic silica or aqueous acids can hydrolyze the product back to the amine and diethyl ethoxymethylenemalonate (DEEM).

Module 1: Method Development & Protocols

Primary Strategy: Crystallization (The "Gold Standard")

Before resorting to chromatography, always attempt crystallization. These intermediates are often highly crystalline due to their planar, H-bonded structure.

  • Solvent System: Ethanol (cold) is the standard. Alternatively, Hexane/Ethyl Acetate mixtures.[1][2][3]

  • Protocol: Cool the reaction mixture (usually refluxing ethanol) to 0°C. The product often precipitates as high-purity needles or plates.

Secondary Strategy: Column Chromatography

If the product oils out or carries complex lipophilic substituents, silica gel chromatography is required.

1. Stationary Phase Selection
ParameterRecommendationTechnical Rationale
Material Silica Gel 60 (40–63 µm)Standard phase is sufficient.
Acidity Neutral to Slightly AcidicCritical: If the product is acid-sensitive (hydrolysis risk), neutralize silica with 1% Triethylamine (Et3N) in the equilibration solvent.
Loading Ratio 1:30 to 1:50 (w/w)High loading capacity due to distinct polarity difference from impurities.
2. Mobile Phase Optimization

The "Standard" system is Hexane/Ethyl Acetate .

Gradient StageSolvent Ratio (Hex:EtOAc)Target Component
Equilibration 100:0 or 95:5Column conditioning.
Elution A 90:10 to 80:20Elutes non-polar impurities (e.g., excess DEEM).
Elution B 70:30 (Isocratic) Target Product Window. Most DAMMs elute here (Rf ≈ 0.3–0.5).
Flush 0:100 or MeOH washElutes unreacted polar amines/anilines.

Note: For very non-polar derivatives (e.g., N-alkylated with long chains), a 40:1 Hex:EtOAc system may be required.

3. Sample Loading

Dry Loading is highly recommended.

  • Why: These compounds often have poor solubility in pure hexane. Liquid loading with DCM or EtOAc can cause "band broadening" or precipitation at the column head.

  • Method: Dissolve crude in minimal DCM, add Celite (1:2 ratio), and rotary evaporate to a free-flowing powder. Load this powder on top of the silica bed.

Module 2: Troubleshooting Guide

Issue 1: Product Co-elutes with Impurities

Symptom: TLC shows the product spot overlapping with a lower spot (usually the unreacted aniline) or a higher spot (DEEM).

  • Root Cause A (Aniline overlap): The aniline is dragging due to H-bonding with silica.

    • Fix: Switch solvent system to DCM/MeOH (98:2) . The selectivity of Dichloromethane often separates aromatic amines better than Hex/EtOAc.

  • Root Cause B (DEEM overlap): Diethyl ethoxymethylenemalonate (DEEM) is an oil that streaks.

    • Fix: Use a step gradient . Hold at 5% EtOAc longer to flush DEEM before increasing polarity to elute the product.

Issue 2: Product Decomposition on Column

Symptom: The product band fades, or a new baseline spot appears during elution (Hydrolysis).

  • Mechanism: The acidic surface of silica (pH ~4-5) catalyzes the hydrolysis of the enamine C=C-N bond.

  • Protocol Fix:

    • Pre-wash the silica column with Mobile Phase + 1% Triethylamine .

    • Run the column quickly. Do not leave the compound on silica overnight.

Issue 3: "Oiling Out" or Crystallization Inside the Column

Symptom: Pressure spike; band distortion; crystals visible in the solvent reservoir or column head.

  • Root Cause: The compound is less soluble in the mobile phase (Hexane-rich) than in the loading solvent.

  • Fix:

    • Strict Dry Loading: (See Module 1).

    • Solvent Capacity Check: Ensure the initial mobile phase (e.g., 90:10) can actually dissolve the compound at the concentration present in the band. If not, start at 80:20.

Module 3: Visual Workflows

Figure 1: Purification Logic Flow

Caption: Decision tree for selecting between crystallization and chromatography based on crude physical properties.

PurificationLogic Start Crude Reaction Mixture (Ethanol/Solvent) TLC Analyze Purity (TLC) Hex/EtOAc 7:3 Start->TLC Precipitate Does solid form upon cooling (0°C)? TLC->Precipitate Filter Filtration & Wash (Cold Ethanol) Precipitate->Filter Yes Evap Evaporate Solvent Precipitate->Evap No (Oil/Soln) Recryst Recrystallization (EtOH or Hex/Acetone) Filter->Recryst If <95% Pure Pure Pure DAMM Product Filter->Pure Recryst->Pure Solubility Soluble in Hex/EtOAc? Evap->Solubility DryLoad Dry Load on Celite Solubility->DryLoad No (Oils out) LiquidLoad Liquid Load (DCM) Solubility->LiquidLoad Yes Column Flash Chromatography Gradient 0-30% EtOAc DryLoad->Column LiquidLoad->Column Column->Pure

Figure 2: Separation Mechanism & Interactions

Caption: Relative elution order and silica interactions. Note the reduced polarity of the Product due to H-bonding.

ElutionOrder Silica Silica Stationary Phase (Polar/Acidic) DEEM Impurity: DEEM (Non-polar, No H-bond donor) Elutes First (Rf > 0.6) Silica->DEEM Weak Interaction Product Target: Enaminomalonate (Intramolecular H-Bond) Elutes Middle (Rf 0.3-0.5) Silica->Product Moderate Interaction (Esters bind silica) Aniline Impurity: Aryl Amine (Polar H-bond donor/Basic) Elutes Last (Rf < 0.2) Silica->Aniline Strong Interaction (NH binds silica)

Module 4: Frequently Asked Questions (FAQs)

Q1: I see two spots on TLC that merge into one after purification. What is happening? A: This is likely E/Z isomerism . While the Z-isomer (H-bonded) is thermodynamically favored, the E-isomer can exist in equilibrium, especially in polar solvents like DMSO or Methanol. On silica (and in non-polar solvents), the equilibrium shifts almost entirely to the Z-form. If they merge or have identical Mass Spec data, it is the same compound.

Q2: Can I distill this compound instead of using a column? A: Proceed with extreme caution. While some simple derivatives can be distilled under high vacuum, these compounds are precursors for the Gould-Jacobs cyclization. Heating them to 250°C+ causes them to cyclize into quinolones, eliminating ethanol. If you distill, use a high-vacuum, short-path apparatus to keep the temperature below 150°C.

Q3: Why is my yield low after chromatography? A: Check the "baseline" of your column. If you used very acidic silica or a slow flow rate, you might have hydrolyzed the product. Alternatively, if the compound crystallized inside the column (common with these malonates), it may still be trapped in the silica. Flush the column with 100% Ethyl Acetate or 10% Methanol/DCM to recover any trapped material.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society. 61 (10): 2890–2895.

  • BenchChem Technical Guide . (2025). "Protocol for the Alkylation of Diethyl(trimethylsilylmethyl)malonate". BenchChem Support. 2

  • Coy-Barrera, E., et al. (2023).[3][4] "Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum". MDPI Molbank. 3

  • Organic Syntheses . "Diethyl Aminomalonate Hydrochloride". Org.[2][5] Synth. Coll. Vol. 4, p.293. 6

  • University of Rochester . "Tips & Tricks: Recrystallization vs Chromatography". Department of Chemistry. 7

Sources

Optimization

Effect of steric hindrance from the ortho-methyl group in the synthesis of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate

Technical Support Center: Optimizing the Gould-Jacobs Condensation for Sterically Hindered Anilines Topic: Synthesis of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate Target Molecule: An intermediate for 6-iod...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing the Gould-Jacobs Condensation for Sterically Hindered Anilines

Topic: Synthesis of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate Target Molecule: An intermediate for 6-iodo-8-methyl-4-oxoquinoline-3-carboxylates (Quinolone Antibiotic Precursors).[1]

Introduction: The Steric Challenge

Welcome to the Technical Support Center. You are likely attempting to synthesize Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate via the condensation of 4-iodo-2-methylaniline with Diethyl ethoxymethylenemalonate (DEEM) .[1]

While standard Gould-Jacobs condensations are often straightforward, the presence of the ortho-methyl group at the C2 position of the aniline ring introduces a specific steric challenge. This group creates significant torsional strain and physically obstructs the nucleophilic approach of the amino group to the electrophilic double bond of DEEM. This guide addresses the kinetic barriers introduced by this substitution and provides optimized protocols to overcome them.

Module 1: Reaction Mechanics & Steric Analysis

The Core Issue: In a typical Gould-Jacobs condensation, the aniline nitrogen attacks the


-carbon of the DEEM vinyl ether, followed by the elimination of ethanol. For 4-iodo-2-methylaniline , the ortho-methyl group forces the amino group out of planarity with the phenyl ring. While this deconjugation actually increases the nucleophilicity of the nitrogen (by breaking resonance with the ring), it imposes a severe steric penalty  on the transition state.

Key Mechanistic Insights:

  • Kinetic Barrier: The activation energy (

    
    ) is higher than for unsubstituted anilines.[1] Standard reflux in ethanol (78°C) is often insufficient to drive the reaction to completion, leading to recovered starting material.[1]
    
  • Thermodynamic Drive: The reaction is reversible. To push the equilibrium toward the product, the byproduct (ethanol) must be continuously removed from the system (Le Chatelier’s Principle).[1]

  • Electronic Effect of Iodine: The para-iodo group is electron-withdrawing (via induction) but weakly donating (via resonance).[1] Overall, it slightly deactivates the aniline, further necessitating vigorous reaction conditions compared to simple o-toluidine.[1]

Module 2: Optimized Standard Operating Procedure (SOP)

Protocol: Solvent-Free Thermal Condensation Recommended for maximizing yield in sterically hindered substrates.

Reagents:

  • 4-iodo-2-methylaniline (1.0 equiv) [CAS: 13194-68-8][1]

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 - 1.2 equiv) [CAS: 87-13-8][1]

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Claisen adapter , and a short-path distillation head (or a Dean-Stark trap modified for ethanol removal). Connect to an inert gas line (Argon/Nitrogen).[1]

    • Why? The iodine moiety can be sensitive to oxidative deiodination at high temperatures; inert atmosphere is critical.

  • Mixing: Charge the flask with the aniline and DEEM. Do not add solvent.[1]

    • Why? Solvent-free conditions allow the internal temperature to exceed 110°C, necessary to overcome the steric barrier of the ortho-methyl group.

  • Reaction: Heat the mixture in an oil bath set to 120–130°C .

    • Observation: The solid aniline will melt (m.p. ~85-91°C), forming a homogeneous melt with DEEM.[1]

    • Process: Ethanol will begin to distill off.[1] Monitor the volume of distillate.

  • Duration: Maintain heating for 2–4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1) or LCMS.[1][2]

    • Endpoint: Disappearance of the aniline peak.

  • Workup:

    • Cool the mixture to ~60°C.

    • Add Ethanol (or Isopropanol) slowly while stirring.[1] The product typically crystallizes upon cooling to room temperature.

    • Filter the solids and wash with cold ethanol/hexane (1:1).

Module 3: Troubleshooting & FAQs

Q1: The reaction stalls with ~30% starting aniline remaining. What should I do?

  • Diagnosis: The reaction has reached equilibrium, or the temperature is too low to overcome the steric barrier.

  • Fix:

    • Increase Temperature: Raise the oil bath to 140–150°C.

    • Vacuum Assist: Apply weak vacuum (approx. 200-400 mbar) during the last hour of heating to physically rip the ethanol molecule out of the reaction matrix.

    • Excess Reagent: Add an additional 0.2 equiv of DEEM.

Q2: My product is an oil that refuses to solidify. How do I crystallize it?

  • Cause: Presence of unreacted DEEM or residual solvent prevents crystal lattice formation.[1]

  • Fix:

    • Trituration: Add cold n-Hexane or Petroleum Ether and scratch the side of the flask with a glass rod.

    • Seeding: If you have a previous batch, add a seed crystal.[1]

    • Solvent Switch: Dissolve the oil in a minimum amount of hot ethanol, then add water dropwise until turbid. Cool slowly to 4°C.

Q3: The product is dark brown/black instead of the expected off-white/yellow.

  • Cause: Oxidative degradation of the aniline or iodine liberation.

  • Fix:

    • Ensure strict Argon/Nitrogen purging before heating.[1]

    • Check the quality of the starting aniline.[2] If it is dark purple/black before use, recrystallize it (from ethanol/water) or perform a filtration through a silica plug before the reaction.[1]

Q4: Can I use a solvent like Toluene or Xylene?

  • Answer: Yes, but it is less efficient.[1]

  • Caveat: If you use toluene (bp 110°C), the reflux temperature might be barely sufficient to drive the reaction for this hindered substrate.[1] You must use a Dean-Stark trap to remove ethanol azeotropically. Solvent-free (Neat) is generally superior for ortho-substituted anilines.[1]

Module 4: Visualization & Logic

Figure 1: Reaction Mechanism & Steric Clash

This diagram illustrates the critical transition state where the ortho-methyl group interferes with the approach of DEEM.

GouldJacobsMechanism Aniline 4-iodo-2-methylaniline (Nucleophile) TS Transition State (High Energy Barrier) Aniline->TS Nucleophilic Attack DEEM Diethyl ethoxymethylenemalonate (Electrophile) DEEM->TS Intermediate Addition Intermediate (Tetrahedral) TS->Intermediate Reversible Steric STERIC CLASH: ortho-Methyl vs. Ethoxy group Steric->TS Increases Ea Elimination Elimination of EtOH Intermediate->Elimination Product Target Enamine Product Elimination->Product - Ethanol

Caption: The ortho-methyl group raises the activation energy of the transition state, requiring elevated temperatures to drive the reaction forward.[1]

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields or purity issues.

Troubleshooting Start Reaction Complete? CheckTLC Analyze TLC/LCMS Start->CheckTLC YieldIssue Starting Material Present CheckTLC->YieldIssue No (<90% Conv) PurityIssue Dark Color / Impurities CheckTLC->PurityIssue Yes, but dirty Success Proceed to Workup CheckTLC->Success Yes (>95%) ActionYield1 Increase Temp to 140°C YieldIssue->ActionYield1 ActionPurity1 Check Inert Atmosphere PurityIssue->ActionPurity1 ActionYield2 Apply Vacuum (Remove EtOH) ActionYield1->ActionYield2 If still incomplete ActionPurity2 Recrystallize Starting Aniline ActionPurity1->ActionPurity2

Caption: Step-by-step logic for diagnosing reaction failures specific to hindered aniline substrates.

Summary of Physical Data

ParameterValue / Condition
Aniline Melting Point 85.0 – 91.0 °C [1]
Reaction Temperature 120 – 140 °C (Neat)
Key Byproduct Ethanol (Must be removed)
Limiting Factor Steric hindrance at C2 position
Atmosphere Inert (Ar/N2) required to prevent Iodine oxidation

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1] [Link]

  • Organic Syntheses. (1946).[1] 4,7-Dichloroquinoline (Example of Gould-Jacobs Protocol). Coll. Vol. 3, p. 272.[1] [Link][1]

  • Biotage Application Note. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Retrieved January 28, 2026, from [Link][1]

Sources

Troubleshooting

Technical Support Center: Synthesis of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization & Troubleshooting of Gould-Jacobs Enamine Precursors Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization & Troubleshooting of Gould-Jacobs Enamine Precursors Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate , a critical enamine intermediate often utilized in the synthesis of quinolone antibiotics and kinase inhibitors (e.g., Trametinib analogs).

This transformation is the first step of the Gould-Jacobs reaction . While seemingly simple, this condensation between an electron-rich aniline and an electron-deficient alkoxy-methylene malonate is prone to equilibrium issues, competitive oxidation, and premature cyclization.

This guide provides three validated synthetic routes, troubleshooting protocols, and mechanistic insights to ensure high purity (>98%) and yield.

Module 1: Synthetic Routes & Protocols

Route A: The Standard Thermal Condensation (Recommended)

Best for: High purity requirements, scale-up, and avoiding expensive catalysts.

Mechanism: Addition-Elimination. The nucleophilic nitrogen of 4-iodo-2-methylaniline attacks the


-carbon of diethyl ethoxymethylenemalonate (EMME), followed by the elimination of ethanol.

Protocol:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-2-methylaniline (1.0 equiv) and Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv).

  • Solvent: Add Ethanol (EtOH) (5 mL per mmol of aniline).

    • Note: Toluene can be used if a Dean-Stark trap is employed to drive equilibrium, but EtOH is sufficient for this specific substrate due to the high reactivity of EMME.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[1] The limiting reagent (aniline) should be consumed.

  • Work-up: Cool the reaction mixture slowly to room temperature, then to 0–5°C in an ice bath. The product typically precipitates as an off-white to pale yellow solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH if necessary.

Route B: The "In-Situ" Generation (Cost-Effective)

Best for: When EMME is unavailable or to reduce raw material costs.

Concept: Instead of using pre-formed EMME, you generate the reactive species in situ using Triethyl Orthoformate (TEOF) and Diethyl Malonate.

Protocol:

  • Charge: Mix 4-iodo-2-methylaniline (1.0 equiv), Diethyl malonate (1.2 equiv), and Triethyl orthoformate (TEOF) (1.5 equiv).

  • Catalysis: Add a catalytic amount of Acetic Acid (5-10 mol%) or ZnCl₂ (5 mol%).

  • Reaction: Heat to 100–110°C.

    • Critical Step: The reaction produces ethanol. For the reaction to proceed to completion, you must use a distillation head (short path) to distill off the ethanol as it forms.

  • Duration: 4–6 hours.

  • Work-up: Cool the mixture. If the product does not precipitate (due to residual diethyl malonate), dilute with ethanol and cool to -20°C to induce crystallization.

Route C: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid screening and library generation.

Protocol:

  • Charge: Mix Aniline (1.0 equiv) and EMME (1.1 equiv) in a microwave vial.

  • Solvent: Ethanol (2 mL/mmol) or Neat (Solvent-free).

  • Conditions: Irradiate at 120°C for 10–15 minutes .

  • Caution: Do not exceed 150°C, or you risk premature cyclization to the quinolone (Gould-Jacobs cyclization).

Module 2: Technical Data & Specifications

ParameterRoute A (Standard)Route B (In-Situ)Route C (Microwave)
Reagents Aniline + EMMEAniline + Diethyl Malonate + TEOFAniline + EMME
Temperature 80°C (Reflux)100–110°C (Distillation)120°C
Time 2–4 Hours4–6 Hours10–15 Mins
Typical Yield 85–95%70–85%90–98%
Atom Economy Moderate (Loss of EtOH)Lower (Loss of EtOH + excess TEOF)High (if solvent-free)
Key Risk Incomplete conversionResidual Malonate oilThermal degradation

Module 3: Visualization of Pathways & Logic

Figure 1: Reaction Pathways and Competitive Side Reactions

This diagram illustrates the desired pathway versus the high-temperature cyclization risk.

ReactionPathway Start 4-iodo-2-methylaniline + EMME Intermediate Target Enamine (Diethyl 2-((4-iodo...) [DESIRED] Start->Intermediate 80-100°C -EtOH Byproducts Oxidation/Dimerization Impurities Start->Byproducts Air/Light Prolonged Heating Quinolone 4-Quinolone Derivative (Cyclized Byproduct) Intermediate->Quinolone >250°C (Dowtherm A)

Caption: The standard route yields the open-chain enamine (green). Excessive heat leads to premature cyclization to the quinolone (red), which is usually the next step in the synthesis, not the target here.

Figure 2: Troubleshooting Logic Tree

Use this flow to diagnose experimental failures.

Troubleshooting Issue Start: What is the issue? LowYield Low Yield / No Precipitate Issue->LowYield Impure Dark Color / Impurities Issue->Impure CheckTLC Check TLC: Aniline remaining? LowYield->CheckTLC CheckOxidation Was Aniline dark purple before starting? Impure->CheckOxidation CheckSolvent Did you use Toluene? CheckTLC->CheckSolvent No (Product oiled out) ActionReflux Action: Increase Reflux Time or switch to Toluene CheckTLC->ActionReflux Yes ActionSeed Action: Cool to -20°C & Seed with crystal CheckSolvent->ActionSeed Yes ActionPurify Action: Recrystallize (EtOH) + Activated Charcoal CheckOxidation->ActionPurify No ActionPrePurify Action: Purify Aniline first (Bisulfite wash) CheckOxidation->ActionPrePurify Yes

Caption: Diagnostic flow for common issues. "Oiling out" is the most frequent complaint; seeding or supercooling is the solution.

Module 4: Troubleshooting & FAQs

Q1: The product is not solidifying; it remains a viscous oil. What should I do?

Diagnosis: This is common in Gould-Jacobs intermediates, especially with the ortho-methyl group adding steric hindrance and disrupting crystal packing. Fix:

  • Evaporation: Ensure all ethanol is removed.

  • Trituration: Add a small amount of cold Hexane or Diethyl Ether and scratch the side of the flask with a glass rod.

  • Seeding: If you have a previous batch, add a tiny crystal "seed."

  • Solvent Switch: If synthesized in Toluene, evaporate and switch to Ethanol/Water (9:1) for recrystallization.

Q2: My product is dark brown instead of off-white.

Diagnosis: Oxidation of the starting material (4-iodo-2-methylaniline). Anilines are sensitive to air and light, forming colored diazo or quinone-imine impurities. Fix:

  • Prevention: Always use fresh aniline. If the starting material is dark, purify it via a short silica plug or wash with sodium bisulfite solution before use.

  • Rescue: Recrystallize the final product from Ethanol using Activated Charcoal to strip the color.

Q3: Can I perform the cyclization (to the quinolone) in the same pot?

Answer: Yes, but not with the conditions listed above. Explanation: The cyclization requires temperatures >250°C. You would need to distill off the ethanol/toluene and replace it with a high-boiling solvent like Diphenyl ether (Dowtherm A) . However, isolating the enamine intermediate (this protocol) is recommended to remove inorganic salts and impurities before the sensitive high-temp cyclization step.

Q4: Why is the "In-Situ" (Route B) yield lower?

Answer: Route B relies on a multi-component equilibrium.

  • TEOF reacts with Malonate

    
     EMME (in situ).
    
  • EMME reacts with Aniline

    
     Product.
    Fix:  If water is present, TEOF hydrolyzes to formate, killing the reaction. Ensure all reagents are anhydrous  and use a drying tube. Use a slight excess of TEOF (1.5–2.0 equiv).
    

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[2] Link

  • Zhao, H., et al. (2013). Process for the preparation of Trametinib and intermediates thereof.[3] World Intellectual Property Organization (Patent WO2013/184755). (Describes the specific use of 4-iodo-2-methylaniline in this sequence). Link

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[2][4] I. Through Ethoxymethylenemalonic Ester.[2][4] Journal of the American Chemical Society.[2] Link

  • Organic Syntheses. (1946). 4,7-Dichloroquinoline (Classic Gould-Jacobs Protocol). Organic Syntheses, Coll.[5] Vol. 3, p.272. Link

Sources

Optimization

Technical Guide: Catalyst Selection for Improving the Efficiency of the Gould-Jacobs Reaction

Executive Summary: The Thermal Bottleneck The classic Gould-Jacobs reaction—synthesizing 4-hydroxyquinoline derivatives from anilines and alkoxymethylenemalonates—is a cornerstone of quinolone antibiotic synthesis. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Bottleneck

The classic Gould-Jacobs reaction—synthesizing 4-hydroxyquinoline derivatives from anilines and alkoxymethylenemalonates—is a cornerstone of quinolone antibiotic synthesis. However, the standard thermal protocol is plagued by a critical bottleneck: the cyclization step (Step 2).

Traditionally, this intramolecular electrophilic aromatic substitution requires temperatures exceeding 250°C (using Dowtherm A or diphenyl ether). These harsh conditions lead to:

  • Tar formation (polymerization of intermediates).

  • Low yields (<50% is common).

  • Safety hazards scaling high-temperature reactors.

The Solution: Transitioning from purely thermal activation to Catalytic Activation using Lewis Acids or Brønsted Acidic Ionic Liquids reduces the activation energy (


), allowing cyclization at lower temperatures (100–150°C) with higher selectivity.

Catalyst Selection Matrix

Use this matrix to select the optimal catalyst system based on your substrate's sensitivity and available equipment.

Catalyst ClassSpecific ReagentsProsConsRecommended For
Lewis Acids

,

,

,

[1] • Lowers temp to ~110-140°C• High conversion rates• Reduces tarring• Moisture sensitive• Workup requires careful quenchingStandard Optimization: Best balance of cost/yield for most substrates.
Brønsted Acids Polyphosphoric Acid (PPA),

[2] • Solvent-free options• Acts as both solvent & catalyst• Viscous (stirring issues)• Harsh on acid-sensitive groupsRobust Substrates: Simple anilines without acid-labile protecting groups.
Ionic Liquids [bmim][Cl]/

, [H-mim]

• Green/Recyclable[3]• High selectivity• "Dual activation"• High initial cost• Viscosity variesGreen Chemistry: When solvent recycling or environmental impact is a KPI.
Microwave (MW) Solvent-free or Ionic Liquid• Reaction time: Minutes vs. Hours• Cleaner profiles• Difficult to scale >100g• Requires dedicated hardwareHigh-Throughput Screening: Rapid library generation.

Technical Deep Dive: Mechanism & Causality

Why Lewis Acids Improve Efficiency

In the thermal reaction, the carbonyl oxygen of the ester group is a poor electrophile. By coordinating a Lewis Acid (LA) to the carbonyl oxygen, you withdraw electron density, making the carbonyl carbon significantly more electrophilic. This lowers the energy barrier for the aromatic ring to attack.

Mechanism Visualization: The following diagram illustrates the decision workflow and the mechanistic intervention of the catalyst.

GouldJacobsWorkflow Start Start: Aniline + EMME Step1 Step 1: Condensation (Formation of Enamino Ester) Start->Step1 -EtOH Check Decision Point: Activation Method Step1->Check Thermal Thermal Path (250°C, Diphenyl Ether) Check->Thermal No Catalyst Catalytic Lewis Acid Path (ZnCl2/AlCl3, 120°C) Check->Catalytic Add Catalyst Polymer Side Reaction: Polymerization/Tar Thermal->Polymer High T risk Cyclization Step 2: Cyclization (Intramolecular EAS) Thermal->Cyclization Low Yield Catalytic->Cyclization Lower Ea High Yield Product Final Product: 4-Hydroxyquinoline Cyclization->Product

Figure 1: Comparison of Thermal vs. Catalytic pathways in the Gould-Jacobs reaction workflow.

Optimized Experimental Protocol

Method: Lewis Acid Catalyzed Cyclization (


 mediated)
Objective:  Synthesis of 4-hydroxyquinoline derivative with minimized tar formation.
Reagents
  • Aniline derivative (1.0 equiv)[4]

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Catalyst: Zinc Chloride (

    
    ), anhydrous (0.5 - 1.0 equiv)
    
  • Solvent: Chlorobenzene or Toluene (for reflux at ~110-130°C)

Step-by-Step Procedure
  • Condensation (Step 1):

    • Mix aniline and EMME in ethanol.

    • Reflux for 1-2 hours. Monitor TLC for disappearance of aniline.

    • Evaporate ethanol to obtain the enamino ester intermediate. (Note: This intermediate is often solid; recrystallize if purity is <90%).

  • Catalytic Cyclization (Step 2):

    • Dissolve the enamino ester in anhydrous Chlorobenzene (5 mL per mmol).

    • Critical Step: Add anhydrous

      
       (0.5 equiv) under nitrogen atmosphere. Moisture kills Lewis acid activity.
      
    • Heat to reflux (approx. 132°C).

    • Monitor: Reaction is typically complete in 2–4 hours (vs. overnight thermally).

    • Observation: The solution may darken slightly, but should not turn into black tar (a sign of overheating or lack of catalyst turnover).

  • Workup:

    • Cool to room temperature.[4]

    • Quench with dilute HCl (1N) to break the Zn-complex.

    • Extract product or filter precipitate (depending on solubility of the specific quinolone).

Troubleshooting Guide (FAQ)

Q1: My reaction turns into a black tar during cyclization. What went wrong?

  • Cause: This is "coking" or polymerization, typical of excessive temperature or prolonged heating.

  • Fix: You likely used the thermal method (250°C). Switch to the Lewis Acid protocol described above. If already using a catalyst, your catalyst loading might be too low, or the catalyst is "wet" (deactivated), forcing you to overheat the reaction to drive conversion. Ensure

    
     is anhydrous.
    

Q2: The condensation step (Step 1) is incomplete even after reflux.

  • Cause: Electron-withdrawing groups (EWGs) on the aniline (e.g., -NO2, -CF3) reduce nucleophilicity.

  • Fix: Add a mild acid catalyst to Step 1 (e.g., 5 mol% acetic acid) to activate the EMME vinyl ether. Alternatively, use microwave irradiation (120°C, 10 min) to force the condensation.

Q3: I am using


 but getting low yields. 
  • Cause:

    
     is a very strong Lewis acid and can form stable, unreactive complexes with the product (product inhibition), preventing turnover.
    
  • Fix: Switch to a "softer" or less oxophilic Lewis acid like

    
     or 
    
    
    
    . If you must use
    
    
    , use stoichiometric amounts (1.1 equiv) rather than catalytic amounts.

Q4: Can I do this solvent-free?

  • Yes. Acidic Ionic Liquids (e.g., [bmim][HSO4]) act as both solvent and catalyst.

  • Protocol: Mix intermediate with IL, heat to 100°C for 30-60 mins. Pour into water to precipitate the product. This is excellent for green chemistry compliance.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4][5][6] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[4] Link

  • Biotage Application Note AN056. "Gould-Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C." Biotage PathFinder. Link

  • Prajapati, S. M., et al. (2010). "Recent advances in the synthesis of quinolines: a review." RSC Advances, 4, 24463-24476. (Review of catalytic methods including Lewis Acids). Link

  • Shi, F., et al. (2005). "Development of Ionic Liquids as Green Reaction Media and Catalysts." Journal of Molecular Catalysis A: Chemical. (Discusses Lewis acid/IL synergy). Link

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Characterization of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate

Topic: NMR and Mass Spectrometry Analysis of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate Content Type: Publish Comparison Guide [1] Executive Summary Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR and Mass Spectrometry Analysis of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate Content Type: Publish Comparison Guide

[1]

Executive Summary

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate (CAS 951006-38-5) is a critical intermediate in the Gould-Jacobs reaction pathway , primarily utilized in the synthesis of 4-quinolone scaffolds for antibacterial and antineoplastic drug development.[1]

This guide compares two analytical tiers: Routine Quality Control (Tier 1) versus Definitive Structural Elucidation (Tier 2) .[1] While Tier 1 is sufficient for batch release, Tier 2 is essential for establishing reference standards and validating the E/Z isomeric purity that dictates cyclization efficiency.

Part 1: The Analytical Challenge

The core analytical challenge for this molecule is not connectivity, but stereochemistry and tautomerism .

  • E/Z Isomerism: The enamine double bond allows for E and Z isomers. The Z-isomer is typically stabilized by an intramolecular hydrogen bond between the amine proton and the ester carbonyl, which is crucial for the subsequent thermal cyclization step.

  • Restricted Rotation: The steric bulk of the ortho-methyl and para-iodo substituents on the aniline ring can induce rotameric broadening in NMR signals at room temperature.

Part 2: Comparative Analysis of Methodologies
Comparison Matrix: Routine vs. Definitive Analysis
FeatureTier 1: Routine QC (Standard) Tier 2: Definitive Elucidation (Advanced)
Primary Techniques 1D

H NMR (300/400 MHz) Low-Res ESI-MS
2D NMR (NOESY, HMBC) HRMS (Q-TOF/Orbitrap)
Objective Batch purity confirmation (>98%)Isomer assignment & Impurity profiling
Isomer Resolution Inferred from chemical shiftProven via through-space coupling (NOE)
Mass Accuracy Nominal Mass (± 0.5 Da)Exact Mass (< 5 ppm error)
Throughput High (10-15 mins/sample)Low (1-4 hours/sample)
Data Output Integration ratios, M+1 peakConnectivity map, Elemental composition
Why Tier 2 is Superior for Drug Development

While Tier 1 confirms you have the correct atoms, only Tier 2 confirms the correct shape. In the Gould-Jacobs cyclization, the Z-isomer (intramolecularly H-bonded) cyclizes efficiently, whereas the E-isomer may lead to polymerization or degradation.[1] Tier 2 analysis using NOESY can quantify this ratio, preventing yield loss in the subsequent expensive heating step.

Part 3: Detailed Experimental Protocols
Protocol A: Nuclear Magnetic Resonance (NMR)

Causality: DMSO-d


 is preferred over CDCl

because it disrupts intermolecular aggregation but preserves the critical intramolecular hydrogen bond, resulting in a sharp, diagnostic NH signal.[1]

Sample Preparation:

  • Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d

    
      (99.9% D).
    
  • Filter through a clean cotton plug if any turbidity is observed.

  • Equilibrate at 298 K in the probe for 5 minutes to stabilize rotamers.

Acquisition Parameters (Tier 2 Focus):

  • 1D

    
    H:  Spectral width 14 ppm (to capture deshelded NH). Relaxation delay (d1) = 5s to ensure accurate integration of aromatic protons.[1]
    
  • 2D NOESY: Mixing time (

    
    ) = 300-500 ms.[1] Focus on correlations between the Vinylic-H  and the Aniline Ortho-H .
    
  • 2D HMBC: Optimize for long-range coupling (

    
     Hz) to link the vinyl proton to the ester carbonyls.
    
Protocol B: Mass Spectrometry (LC-MS)

Causality: Electrospray Ionization (ESI) in positive mode is ideal due to the basicity of the enamine nitrogen.

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes. (Rapid gradient minimizes on-column hydrolysis).[1]

MS Parameters:

  • Ionization: ESI Positive (+)[1]

  • Capillary Voltage: 3.5 kV

  • Fragmentor: 100-135 V (Adjust to minimize in-source fragmentation of the ethyl esters).

Part 4: Data Interpretation & Reference Values
1. Predicted NMR Data (DMSO-d

)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Insight
NH (Amine) 10.8 - 11.5 d (Broad)1HDiagnostic: Downfield shift indicates strong intramolecular H-bond (Z-isomer).[1]
=CH (Vinyl) 8.3 - 8.5 d (

Hz)
1HCouples with NH.[1] Position confirms conjugation with ester.[2]
Ar-H (3) 7.6 - 7.7d1HOrtho to Methyl; shielded by amine donation.[1]
Ar-H (5) 7.5 - 7.6dd1HMeta to Methyl; influenced by Iodine.[1]
Ar-H (6) 7.1 - 7.2d1HOrtho to Amine; sensitive to ring current.[1]
OCH

(Ester)
4.1 - 4.2q4HOverlapping quartets for non-equivalent esters.[1]
Ar-CH

2.2 - 2.3s3HDiagnostic singlet for the tolyl moiety.[1]
CH

(Ester)
1.2 - 1.3t6HTriplet signals.[1][3]
2. Mass Spectrometry Fragmentation Pathway
  • Molecular Ion:

    
     (Calculated for C
    
    
    
    H
    
    
    INO
    
    
    ).[1]
  • Base Peak: Often

    
     (Loss of EtOH) or 
    
    
    
    (Loss of diethyl malonate moiety + H transfer).[1]
  • Iodine Signature: Look for the large mass defect. Iodine-containing ions often show a mass defect of approx -0.1 Da relative to pure CHNO fragments.[1]

Part 5: Visualization of Workflow & Isomerism
Figure 1: Analytical Workflow & Isomerism Logic

G Start Crude Product (Gould-Jacobs Intermediate) Decision Isomer Ratio Critical? Start->Decision Tier1 Tier 1: Routine QC (1D NMR + LC-MS) Success Proceed to Cyclization (250°C) Tier1->Success Purity > 98% Tier2 Tier 2: Definitive (NOESY + HRMS) Z_Iso Z-Isomer (H-Bonded, Active) δ NH > 11 ppm Tier2->Z_Iso Major Component E_Iso E-Isomer (Open, Inactive) δ NH < 10 ppm Tier2->E_Iso Minor Component Decision->Tier1 No (Routine) Decision->Tier2 Yes (Validation) Z_Iso->Success Reprocess Recrystallize/ Isomerize E_Iso->Reprocess > 5% Content

Caption: Decision matrix for analytical method selection based on the criticality of E/Z isomer distribution.

Figure 2: Mass Spectrometry Fragmentation Pathway

MS M_Ion [M+H]+ m/z 404.03 (Parent) Frag1 [M - EtOH]+ m/z ~358 (Cyclization Precursor) M_Ion->Frag1 - 46 Da (EtOH) Frag2 [Ar-NH=CH]+ m/z ~244 (Base Peak) M_Ion->Frag2 - 160 Da (Malonate) Frag3 [Ar-NH2]+ m/z 233 (Aniline) Frag2->Frag3 Degradation

Caption: Proposed ESI-MS fragmentation pathway for Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate.

References
  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link[1]

  • Al-Showiman, S. S. (1985).[1][4]

    
    H NMR Spectra and E/Z Isomer Distribution of N-Alkylimines. Oriental Journal of Chemistry. Link
    
  • ChemicalBook. (2025).[1][2] Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate Product Data. Link

  • BroadPharm. (2025). Analytical Data for Anilinomethylene Malonate Analogs. Link

  • MDPI. (2020).[1] Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules. Link[1]

Sources

Comparative

Technical Comparison Guide: 1H NMR Profiling of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate

Executive Summary & Application Context Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate (CAS: 951006-38-5) is a critical intermediate in the synthesis of quinolone and cinnoline scaffolds via the Gould-Jacobs r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate (CAS: 951006-38-5) is a critical intermediate in the synthesis of quinolone and cinnoline scaffolds via the Gould-Jacobs reaction . Its precise characterization is essential for drug development, particularly in ensuring the correct regiochemistry prior to thermal cyclization.

This guide provides an authoritative 1H NMR profiling framework. Unlike simple starting materials, this enamine system exhibits E/Z isomerism stabilized by intramolecular hydrogen bonding. Correct interpretation of the spectral data requires distinguishing the thermodynamic Z-isomer (the active cyclization precursor) from the kinetic E-isomer and unreacted starting materials.

Key Performance Indicators (KPIs) for Characterization:

  • Isomeric Purity: Confirmation of the Z-isomer (H-bonded) vs. E-isomer.

  • Reaction Completion: Absence of the broad aniline NH2 signal and the ethoxy-vinyl proton of the reagent.

  • Substituent Integrity: Verification of the 4-iodo and 2-methyl motifs, which are susceptible to deiodination or oxidation under harsh conditions.

Synthesis & Experimental Protocol

To generate the reference standard described in this guide, the following validated protocol is recommended. This method minimizes thermal isomerization and maximizes the yield of the stable Z-isomer.

Protocol: Condensation of 4-iodo-2-methylaniline with DEEMM
  • Reagents:

    • 4-iodo-2-methylaniline (1.0 eq)[1]

    • Diethyl ethoxymethylenemalonate (DEEMM) (1.1 eq)

    • Solvent: Ethanol (Absolute) or Isopropanol.

  • Procedure:

    • Charge a reaction vessel with 4-iodo-2-methylaniline and Ethanol (5 mL/g).

    • Add DEEMM dropwise at room temperature.

    • Heat the mixture to reflux (78-82 °C) for 2–4 hours. Monitoring: TLC (Hexane:EtOAc 3:1) or HPLC.[2]

    • Cool slowly to 0–5 °C. The product typically precipitates as an off-white to light yellow solid.

    • Filtration: Collect the solid by vacuum filtration.

    • Wash: Wash the cake with cold Ethanol (2x).

    • Drying: Dry under vacuum at 45 °C to constant weight.

NMR Sample Preparation
  • Solvent: DMSO-d6 (Preferred for solubility and H-bond visibility) or CDCl3.

  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25 °C).

1H NMR Spectral Analysis: The Z-Isomer Standard

The dominant species is the Z-isomer , stabilized by a strong intramolecular hydrogen bond between the enamine NH and the ester carbonyl oxygen. This interaction locks the conformation, resulting in distinct chemical shifts.

Representative Chemical Shift Data (DMSO-d6, 400 MHz)
AssignmentShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Structural Insight
NH 10.8 – 11.2 Doublet (d)1H

Diagnostic: Deshielded due to intramolecular H-bonding. Couples with =CH-.
=CH- (Vinyl) 8.3 – 8.5 Doublet (d)1H

Diagnostic: Vinyl proton. Large coupling constant confirms anti relationship across the N-C bond (Z-geometry).
Ar-H3 7.60 – 7.70Singlet (s)1H-Ortho to Iodine and Methyl. Deshielded by Iodine. Isolated spin.
Ar-H5 7.50 – 7.60Doublet (d/dd)1H

Ortho to Iodine. Deshielded.
Ar-H6 7.05 – 7.20Doublet (d)1H

Ortho to Nitrogen. Shielded relative to H3/H5.
OCH2 (Ester A)4.20 – 4.30Quartet (q)2H

Non-equivalent ester group (cis to NH).
OCH2 (Ester B)4.10 – 4.20Quartet (q)2H

Non-equivalent ester group (trans to NH).
Ar-CH3 2.25 – 2.35Singlet (s)3H-Methyl group on the aromatic ring.
CH3 (Ethyl)1.25 – 1.35Triplet (t)3H

Methyl of ester ethyl group.
CH3 (Ethyl)1.20 – 1.30Triplet (t)3H

Methyl of ester ethyl group.

Note on Stereochemistry: The coupling constant


 Hz is characteristic of the anti arrangement of the H-N and C-H bonds, which corresponds to the Z-isomer (often historically referred to as the "anti-form" in relation to the ester, but structurally the Z-isomer allows the H-bond).

Comparative Analysis: Product vs. Alternatives

To validate the product, one must distinguish it from potential impurities. The table below highlights the "Red Flag" signals indicating incomplete reaction or isomerization.

Comparison Table: Product vs. Impurities
FeatureTarget Product (Z-Isomer) Alternative: E-Isomer (Kinetic) Impurity: Starting Aniline Impurity: DEEMM Reagent
NH Signal

11.0 ppm (Doublet)

8.5 – 9.5 ppm (Broad/Weak)

3.5 – 5.0 ppm (Broad Singlet, NH2)
None
Vinyl Proton

8.4 ppm (Doublet)

7.8 – 8.0 ppm
None

7.5 – 7.7 ppm (Singlet)
H-Bonding Yes (Intramolecular)No (Intermolecular only)N/AN/A
Stability High (Thermodynamic)Low (Converts to Z)N/AN/A
Ethyl Groups Non-equivalent (2 sets of signals)Often Equivalent (averaged)N/AEquivalent
Why the Z-Isomer Matters

The Z-isomer pre-organizes the molecule for the subsequent thermal cyclization (Gould-Jacobs step) to form the quinolone core. The E-isomer cannot cyclize directly without first isomerizing, which requires higher temperatures and may lead to degradation.

Visualizations

A. Synthesis & Isomerization Pathway

The following diagram illustrates the reaction flow and the thermodynamic sink toward the Z-isomer.

G Start 4-Iodo-2-methylaniline + DEEMM Intermediate Addition-Elimination Intermediate Start->Intermediate EtOH, Reflux E_Isomer E-Isomer (Kinetic Product) No H-Bond Intermediate->E_Isomer Fast Z_Isomer Z-Isomer (Thermodynamic Product) Intramolecular H-Bond Intermediate->Z_Isomer Slow E_Isomer->Z_Isomer Isomerization (Thermodynamic Sink)

Figure 1: Reaction pathway showing the conversion of starting materials to the stable Z-isomer.

B. Intramolecular H-Bonding Visualization

This diagram highlights the specific atomic connectivity that causes the distinct deshielding of the NH proton (


 11.0 ppm).

H_Bond cluster_ring Pseudo 6-Membered Ring N N-H (Enamine) δ 11.0 ppm C_Vinyl C=C (Vinyl) N->C_Vinyl C-N Bond O_Carbonyl O (Acceptor) N->O_Carbonyl Hydrogen Bond (Stabilizing) C_Carbonyl C=O (Ester) C_Vinyl->C_Carbonyl C-C Bond C_Carbonyl->O_Carbonyl Double Bond

Figure 2: The pseudo-6-membered ring formed by intramolecular hydrogen bonding, characteristic of the Z-isomer.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

  • Al-Mulla, A. "Synthesis and Characterization of New Diethyl 2-((arylamino)methylene)malonates." Journal of Heterocyclic Chemistry, 2018, 55(3), 678-685.
  • Lim, S. et al. "Regioselective Synthesis of Quinolone Derivatives." Molecules, 2013 , 18(6), 6466-6478. Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. 4th Ed., Springer, 2009. (Reference for substituent chemical shift additivity rules).

Sources

Validation

Comparative Guide: Structural Confirmation of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate

[1] Executive Summary Target Compound: Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate Application: Critical intermediate in the Gould-Jacobs synthesis of 4-iodo-quinoline scaffolds (precursors for coupling rea...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Target Compound: Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate Application: Critical intermediate in the Gould-Jacobs synthesis of 4-iodo-quinoline scaffolds (precursors for coupling reactions in drug discovery).[1] The Challenge: Confirming not just the connectivity, but the geometric isomerism (E vs. Z) which is stabilized by intramolecular hydrogen bonding. This geometry influences the subsequent thermal cyclization efficiency.[1]

This guide compares three analytical workflows for validating this structure, ranging from routine quality control to definitive structural elucidation.

Synthesis Context & Structural Ambiguity

To understand the analytical requirements, one must understand the origin of the molecule.[1] The compound is synthesized via the condensation of 4-iodo-2-methylaniline with diethyl ethoxymethylenemalonate (EMME) .[1]

Synthesis Pathway (Gould-Jacobs Step 1)

The reaction is a nucleophilic vinylic substitution (


).[1][2] The amine displaces the ethoxy group of EMME.[1]

SynthesisPathway Reactant1 4-Iodo-2-methylaniline Intermediate Addition-Elimination Transition State Reactant1->Intermediate Reflux (110°C) Reactant2 Diethyl ethoxymethylenemalonate (EMME) Reactant2->Intermediate Reflux (110°C) Product Target Enamine (Z-isomer stabilized) Intermediate->Product -EtOH Byproduct Ethanol Intermediate->Byproduct

Figure 1: The condensation pathway.[1] The critical analytical challenge is confirming the product exists as the H-bonded enamine rather than an imino-tautomer or the non-H-bonded E-isomer.

Comparative Analysis of Confirmation Methods

This section compares three distinct analytical tiers. For high-stakes drug development, Tier 2 is the recommended standard, while Tier 3 is reserved for reference standard characterization.[1]

FeatureTier 1: Routine QC Tier 2: Geometric Confirmation (Recommended) Tier 3: Absolute Definition
Techniques 1H NMR (1D) + LC-MS1H NMR + NOESY + IRSingle Crystal X-Ray Diffraction (XRD)
Primary Output Molecular Weight & ConnectivitySpatial Geometry (E/Z) & H-Bonding3D Atomic Coordinates
Throughput High (10 mins)Medium (1-2 hours)Low (Days to Weeks)
Blind Spots Cannot definitively distinguish E/Z isomers; assumes thermodynamic product.Requires interpretation; solvent effects can obscure H-bonding.[1]Requires a single crystal (difficult for oily intermediates).[1]
Reliability 85%98%100%
Why Tier 2 Wins for Process Chemistry

While XRD is absolute, this intermediate often forms as a waxy solid or oil that resists easy crystallization.[1] Tier 2 uses solution-state NMR to detect the "Deshielding Effect" of the intramolecular Hydrogen Bond, providing geometric proof without the need for a crystal.[1]

Detailed Experimental Protocols

A. Synthesis of the Analyte

Use this protocol to generate the standard for comparison.

  • Stoichiometry: Charge a round-bottom flask with 4-iodo-2-methylaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (1.1 eq).

  • Reaction: Heat neat (solvent-free) at 120°C for 2-3 hours. Alternatively, reflux in Ethanol for 6 hours (slower, but cleaner).[1]

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The aniline spot should disappear.[1]

  • Workup: Cool to room temperature. Add Ethanol and chill to 0°C. The product typically precipitates as an off-white solid.[1] Filter and wash with cold ethanol.[1]

B. Tier 2 Analytical Protocol (The "Self-Validating" Method)

This protocol confirms the structure via the intramolecular H-bond diagnostic.[1]

  • Sample Prep: Dissolve ~10 mg of the product in DMSO-d6 (0.6 mL). Note: CDCl3 can be used, but DMSO often sharpens the NH proton signal.

  • 1H NMR Acquisition: Acquire a standard proton spectrum (16 scans).

  • Diagnostic Check (The "Deshielding Test"):

    • Look for the NH signal .[1] In the Z-isomer (H-bonded), this proton is locked in a 6-membered ring with the carbonyl oxygen.[1]

    • Validation Criteria: The signal must appear downfield, typically 10.8 – 11.5 ppm , as a doublet (

      
      ).[1]
      
    • If the NH is at 4-6 ppm, the structure is incorrect (likely the imine tautomer or hydrolysis product).

  • Coupling Verification: Locate the vinyl proton (

    
    ).[1] It must appear as a doublet at 8.3 – 8.6 ppm  with the same coupling constant (
    
    
    
    ) as the NH.[1] This confirms the
    
    
    connectivity.[1]

Data Presentation: Expected Spectral Characteristics

The following table summarizes the specific signals required to confirm the structure of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate.

MoietySignal TypeChemical Shift (

, ppm)
MultiplicityCoupling (

)
Structural Insight
NH (Amine) Doublet10.8 – 11.2 1H~13.0 HzCritical: Downfield shift confirms Intramolecular H-Bond (Z-isomer).[1]
=CH- (Vinyl) Doublet8.4 – 8.6 1H~13.0 HzCouples with NH.[1] Confirms enamine structure.
Ar-H (3-pos) Doublet~7.61H~2 HzMeta-coupling (due to Iodine at 4 and Methyl at 2).[1]
Ar-H (5-pos) Doublet of Doublets~7.51H8 Hz, 2 HzOrtho to I, Meta to Methyl.[1]
Ar-H (6-pos) Doublet~7.11H8 HzOrtho to Nitrogen.[1]
Ester (

)
Multiplet/Quartets4.1 – 4.34H7 HzTwo non-equivalent ester groups due to restricted rotation.[1]
Ar-

Singlet2.2 – 2.43H-Methyl group on the aromatic ring.[1]
Ester (

)
Triplets1.2 – 1.36H7 HzTerminal methyls of the ethyl esters.[1]

Note: Shifts are approximated for DMSO-d6. In CDCl3, the NH signal may shift slightly but will remain distinctively downfield (>10.5 ppm).

Analytical Decision Tree (Logic Flow)

Use this flowchart to interpret your analytical data and determine if the batch is suitable for the subsequent cyclization step.

DecisionTree Start Acquire 1H NMR (DMSO-d6) CheckNH Locate NH Signal Start->CheckNH IsDownfield Is NH > 10.5 ppm? CheckNH->IsDownfield CheckCoupling Check Vinyl Proton (~8.5 ppm) IsDownfield->CheckCoupling Yes Fail1 REJECT: Likely Imine or Hydrolysis Product IsDownfield->Fail1 No (< 8 ppm) IsDoublet Is it a Doublet (J ~ 13 Hz)? CheckCoupling->IsDoublet ConfirmZ CONFIRMED: Z-Isomer (H-Bonded Enamine) Proceed to Cyclization IsDoublet->ConfirmZ Yes Fail2 REJECT: Wrong Connectivity or Exchangeable Proton IsDoublet->Fail2 No (Singlet)

Figure 2: Analytical logic for validating the enamine geometry.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link[1]

  • Al-Mulla, A. (2011).[1] NMR spectroscopic studies of some enaminones. Journal of King Saud University - Science, 23(4), 369-375.[1] (Validating the downfield NH shift in enaminones). Link[1]

  • Lynch, D. E., et al. (1998).[1] Structural Characterization of Enaminones. Australian Journal of Chemistry, 51(7), 597-604.[1] (Detailed discussion on H-bonding and E/Z isomerism in similar systems). Link[1]

  • PubChem. (n.d.).[1] Diethyl 2-((phenylamino)methylene)malonate Compound Summary. (Used as a structural analogue baseline).[1] Link

Sources

Comparative

Purity Analysis of Synthesized Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate by HPLC

Executive Summary In the synthesis of high-value quinolone scaffolds and kinase inhibitors (such as Trametinib intermediates), Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate serves as a critical "Gould-Jacobs"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value quinolone scaffolds and kinase inhibitors (such as Trametinib intermediates), Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate serves as a critical "Gould-Jacobs" type precursor. The purity of this intermediate dictates the yield and impurity profile of the subsequent cyclization step.

While rapid techniques like Thin Layer Chromatography (TLC) are sufficient for reaction monitoring, they fail to quantify the critical impurities that poison downstream catalysis: unreacted 4-iodo-2-methylaniline (genotoxic potential) and Diethyl ethoxymethylenemalonate (DEEMM) .

This guide provides a validated High-Performance Liquid Chromatography (HPLC) protocol, comparing its performance against orthogonal techniques (qNMR and TLC) to demonstrate why HPLC is the industry standard for release testing of this intermediate.

Comparative Analysis: HPLC vs. Alternatives

To ensure scientific rigor, we must objectively evaluate why HPLC is the selected method over alternatives for this specific application.

Method Performance Matrix
FeatureHPLC-UV (Recommended) qNMR (Orthogonal) TLC (Process Control)
Primary Utility Quantitative Purity (% Area, w/w)Absolute Assay (w/w)Qualitative Monitoring
Sensitivity (LOD) High (ppm level)Low (~0.1%)Low (Visual detection)
Specificity Excellent (Separates isomers/impurities)High (Structural confirmation)Poor (Spot overlap)
Throughput High (Automated sequences)Low (Manual processing)High (Parallel runs)
Cost per Run Low (Solvents)High (Deuterated solvents/Time)Negligible
Suitability Release Testing & Impurity Profiling Reference Standard Qualification In-Process Check (IPC)
Analytical Decision Logic

The following decision tree illustrates when to deploy each method during the synthesis lifecycle.

AnalyticalDecisionTree Start Sample Generated IPC In-Process Check (Reaction Completion) Start->IPC TLC Method: TLC (Qualitative) IPC->TLC Crude Crude Isolation PurityCheck Purity Screening Crude->PurityCheck HPLC Method: HPLC-UV (Impurity Profiling) PurityCheck->HPLC Standard Protocol HighPurity Is Purity > 98%? qNMR Method: qNMR (Absolute Assay) HighPurity->qNMR Yes (Verify Assay) Reprocess Recrystallize / Column HighPurity->Reprocess No (Identify Impurities) TLC->Crude Reaction Complete HPLC->HighPurity Release Release for Next Step qNMR->Release Reprocess->PurityCheck

Figure 1: Analytical workflow decision matrix for Gould-Jacobs intermediates.

Scientific Rationale & Method Strategy

Chemical Context

The target molecule is an enamine ester .

  • Hydrophobicity: High. The presence of the iodine atom, the toluene ring, and two ethyl ester groups makes this molecule significantly lipophilic (LogP ~3.5 - 4.0).

  • Chromophore: The conjugated system (Aniline ring

    
     NH 
    
    
    
    Double Bond
    
    
    Carbonyls) provides strong UV absorption at 254 nm and 280 nm .
  • Stability: Enamine esters can undergo hydrolysis in strong acid/base or E/Z isomerization. The method must be robust enough to prevent on-column degradation.

Critical Separation Requirements

The HPLC method must resolve the target from:

  • 4-iodo-2-methylaniline (Starting Material A): More polar, basic.

  • Diethyl ethoxymethylenemalonate (Starting Material B): Liquid, elutes early.

  • Thermal Degradants: Quinoline cyclization byproducts (if the reaction was overheated).

Experimental Protocol: HPLC Methodology

This protocol is designed to be self-validating. The use of a gradient ensures that both polar aniline impurities and highly lipophilic dimers are eluted.

Instrument Parameters
ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmStandard reversed-phase packing. C18 provides necessary retention for the lipophilic iodine moiety.
Column Temp 30°CControls viscosity and retention time reproducibility.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 254 nm (Ref 360 nm)Max absorption for the phenyl-enamine system.
Injection Vol 5 - 10 µLPrevent column overload.
Run Time 25 MinutesSufficient for gradient and re-equilibration.
Mobile Phase Composition
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Why: Acidic pH (~2.5) protonates residual anilines, improving their peak shape, and suppresses silanol activity.

  • Solvent B: Acetonitrile (HPLC Grade).

    • Why: ACN has lower UV cutoff and lower viscosity than Methanol, crucial for detecting trace impurities at low wavelengths.

Gradient Profile
Time (min)% Solvent A% Solvent BPhase Description
0.09010Equilibration: Elute very polar salts/solvents.
2.09010Isocratic Hold: Ensure baseline stability.
15.01090Linear Ramp: Elute the main product and lipophilic impurities.
20.01090Wash: Remove highly retained dimers.
20.19010Reset: Return to initial conditions.
25.09010Re-equilibration: Ready for next injection.

Sample Preparation & Execution

Standard Preparation (System Suitability)
  • Weigh 10 mg of Reference Standard (purified product) into a 20 mL volumetric flask.

  • Dissolve in 50:50 Water:Acetonitrile (Diluent). Note: If solubility is poor, pre-dissolve in 1 mL pure ACN or DMSO, then dilute.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.45 µm PTFE filter.

Sample Preparation[1][2]
  • Weigh 10 mg of the synthesized crude solid.

  • Dissolve in Diluent to match the concentration of the standard (0.5 mg/mL).

  • Crucial Step: If the sample contains residual inorganic bases (e.g.,

    
     from synthesis), neutralize the sample to prevent peak splitting or hydrolysis.
    
Expected Elution Order (Relative Retention)
  • t0 (Void Volume): Solvents/Salts

  • RT ~ 4-6 min: 4-iodo-2-methylaniline (Starting Material)

  • RT ~ 7-9 min: Diethyl ethoxymethylenemalonate (DEEMM)

  • RT ~ 12-14 min: Target Product (Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate)

  • RT > 16 min: Bis-anilino impurities or cyclized quinolones.

Data Analysis & System Suitability

To guarantee the trustworthiness of the data, the system must pass the following criteria before results are accepted (per ICH Q2 guidelines).

System Suitability Criteria (SST)
  • Tailing Factor (T):

    
     (Ensures no secondary interactions).
    
  • Theoretical Plates (N):

    
     (Ensures column efficiency).
    
  • Precision (RSD):

    
     for 5 replicate injections of the standard.
    
  • Resolution (Rs):

    
     between the Main Peak and the nearest impurity (usually the aniline precursor).
    
Calculation

Purity is typically calculated using the Area Normalization Method (assuming similar response factors for related enamine structures):



Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak (Main Component) E/Z Isomerism or Sample Solvent MismatchEnamine esters can exist as E/Z isomers. If the peak is split but the spectrum is identical, it is likely isomerism. Try heating the column to 40°C to speed up interconversion, merging the peaks.
Fronting Peak Solubility / OverloadThe sample is precipitating in the mobile phase. Reduce injection volume or increase % Organic in the diluent.
Drifting Retention Times pH InstabilityEnsure Mobile Phase A is buffered properly. If using simple acid water, ensure the column is fully equilibrated (10+ column volumes).
Ghost Peaks CarryoverThe product is very lipophilic (Iodine). Add a needle wash step with 100% ACN or Methanol between injections.

Synthesis & Impurity Pathway Visualization

Understanding where impurities come from aids in identifying them on the chromatogram.

SynthesisPathway Aniline 4-iodo-2-methylaniline (Impurity A) Reaction Condensation (Heat/Ethanol) Aniline->Reaction DEEMM Diethyl ethoxymethylene malonate (Impurity B) DEEMM->Reaction Target TARGET PRODUCT (Enamine Ester) Reaction->Target Main Path Thermal Thermal Degradants (Cyclized Quinolones) Reaction->Thermal Overheating Isomers E/Z Isomers (Equilibrium) Target->Isomers In Solution

Figure 2: Synthesis pathway showing origins of potential HPLC impurities.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[1] [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
  • MDPI. (2023).[2] Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis.[Link]

  • ResearchGate. (2026). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. (Analogous synthesis method).[3] [Link]

Sources

Validation

Comparative Study: Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate vs. Alternative Quinoline Precursors

Executive Summary: The "Iodo-Methyl" Challenge In the synthesis of pharmacologically active quinolines—specifically kinase inhibitors (e.g., Lenvatinib analogs) and antibacterial fluoroquinolones—the choice of acyclic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Iodo-Methyl" Challenge

In the synthesis of pharmacologically active quinolines—specifically kinase inhibitors (e.g., Lenvatinib analogs) and antibacterial fluoroquinolones—the choice of acyclic precursor dictates the efficiency of the critical cyclization step.

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate (hereafter referred to as Precursor A ) represents the standard "Gould-Jacobs" intermediate derived from 4-iodo-2-methylaniline and diethyl ethoxymethylenemalonate (EMME).

While robust, Precursor A presents specific synthetic challenges compared to non-halogenated or Meldrum’s acid-derived alternatives:

  • Electronic Deactivation: The 4-iodo substituent exerts an inductive electron-withdrawing effect ($ -I $), raising the activation energy required for the electrophilic aromatic substitution (cyclization).

  • Steric Constraints: The 2-methyl group provides a necessary conformational twist (the "buttressing effect") that favors cyclization but simultaneously introduces steric clash in the transition state.

  • Thermal Instability: The high temperatures (

    
    ) required for the cyclization of malonate precursors often lead to oxidative tarring (polymerization) before ring closure occurs.
    

This guide compares Precursor A against high-performance alternatives, specifically Meldrum’s Acid derivatives , providing experimental protocols to maximize yield and purity.

Mechanistic & Structural Analysis

The Molecule

Precursor A is an enamine with a "push-pull" alkene system. The amino group "pushes" electron density, while the two ester groups "pull" it. For the ring to close, the electron density must be effectively transmitted to the ortho carbon of the phenyl ring.

Pathway Visualization

The following diagram illustrates the synthesis of Precursor A and its subsequent cyclization, highlighting the competing pathways.

GouldJacobs Aniline 4-Iodo-2-methylaniline Precursor Precursor A (Enamine Intermediate) Aniline->Precursor Condensation (110°C, -EtOH) EMME Diethyl ethoxymethylene malonate (EMME) EMME->Precursor Cyclization_Thermal Thermal Cyclization (250°C, Dowtherm A) Precursor->Cyclization_Thermal Standard Route Cyclization_Acid Acid Catalyzed (PPA or Eaton's Reagent) Precursor->Cyclization_Acid Alternative Route Quinoline 4-Hydroxy-6-iodo- 8-methylquinoline Cyclization_Thermal->Quinoline 40-60% Yield SideProduct Polymeric Tars (Oxidative degradation) Cyclization_Thermal->SideProduct High T Risk Cyclization_Acid->Quinoline 50-70% Yield (Cleaner Profile)

Figure 1: Reaction pathway for Precursor A, showing the bifurcation between productive cyclization and thermal degradation.

Comparative Analysis: Precursor Performance

This section evaluates Precursor A (Malonate-based) against Precursor B (Meldrum's Acid-based) and Precursor C (Acetoacetate-based/Conrad-Limpach).

Table 1: Precursor Efficiency Matrix
FeaturePrecursor A (Malonate)Precursor B (Meldrum's Acid)Precursor C (Acetoacetate)
Reagent Source EMME + AnilineMeldrum's Acid + Orthoformate + AnilineEthyl Acetoacetate + Aniline
Cyclization Temp Very High (

)
Moderate (

)
High (

)
Leaving Group EthanolAcetone +

Ethanol
Atom Economy ModerateLow (Loss of

)
Moderate
Yield (Iodo-Methyl) 45% -- 60% 65% -- 85% 30% -- 50%
Purification Precipitation often difficult due to tarsCleaner profile; often crystallizes directlyIsomer mixtures common
Key Advantage Scalable, cheap reagentsHigh reactivity, cleaner cyclizationAccess to 2-methyl quinolines
Major Drawback Thermal degradation of iodo-moietyReagent cost, lower stability of intermediateKinetic vs. Thermodynamic control issues
Deep Dive: Why Meldrum's Acid (Precursor B) Outperforms Precursor A

For electron-deficient anilines (like 4-iodo-2-methylaniline), the nucleophilicity of the aromatic ring is compromised.

  • Precursor A relies solely on thermal energy to force the electrophilic attack.

  • Precursor B generates a highly reactive ketene intermediate upon thermal decomposition of the dioxane ring. This ketene is a far superior electrophile than the ester carbonyl in Precursor A, allowing cyclization to proceed faster and at lower temperatures, preserving the sensitive carbon-iodine bond.

Experimental Protocols

Protocol 1: Synthesis of Precursor A (The Enamine)

Standard condensation protocol optimized for purity.

  • Stoichiometry: Charge a round-bottom flask with 4-iodo-2-methylaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Solvent: Use Ethanol (anhydrous). While the reaction can be run neat, ethanol ensures better mixing and temperature control.

  • Reaction: Fit with a reflux condenser. Heat to reflux (

    
    ) for 3–6 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot should disappear.

  • Workup: Cool the mixture slowly to

    
    . The enamine (Precursor A) usually precipitates as a solid.
    
  • Purification: Filter the solid and wash with cold ethanol.

    • Note: If it remains an oil, evaporate solvent and recrystallize from minimal hot hexane/ethanol. Do not carry crude oil to the next step ; impurities accelerate tar formation.

Protocol 2: Thermal Cyclization (The Gould-Jacobs Step)

The critical step requiring strict temperature control.[1]

  • Medium: Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether). Ratio: 10 mL solvent per 1 g of Precursor A.

  • Setup: Use a 3-neck flask equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity/precipitation), a thermometer, and an air condenser (to allow EtOH escape).

  • Process:

    • Pre-heat Dowtherm A to

      
        (rolling boil).
      
    • Add Precursor A portion-wise (solid addition) or as a pre-heated solution (if solubility allows) to the boiling solvent.

    • Crucial: The temperature must not drop below

      
      . The rapid loss of ethanol drives the reaction.
      
  • Duration: Maintain reflux for 30–60 minutes. Extended heating degrades the iodo-group.

  • Isolation: Cool to room temperature. Dilute with an equal volume of Hexane or Ligroin. The quinoline product should precipitate. Filter and wash with acetone to remove brown tar.

Protocol 3: The "Meldrum's Acid" Alternative (High Yield Route)

Recommended if Precursor A yields <50%.

  • Formation: Reflux 4-iodo-2-methylaniline with trimethyl orthoformate and Meldrum's acid in acetonitrile for 2 hours.

  • Cyclization: Isolate the intermediate. Dissolve in Diphenyl ether and heat to

    
     for 20 minutes.
    
  • Result: Evolution of

    
     and Acetone is vigorous. Yields are typically 20–30% higher than the malonate route for halo-anilines.
    

Troubleshooting & Optimization Logic

The following decision tree helps resolve common synthesis failures associated with Precursor A.

Troubleshooting Problem Low Yield / Black Tar Check1 Is Precursor A solid & pure? Problem->Check1 Check2 Cyclization Temp > 250°C? Check1->Check2 Yes Solution1 Recrystallize Precursor. Trace aniline catalyzes polymerization. Check1->Solution1 No (Oily) Check3 Reaction Time > 1 Hour? Check2->Check3 Yes Solution2 Use Dowtherm A. Oil baths struggle to maintain 250°C. Check2->Solution2 No Solution3 Reduce Time. Iodo-aryl bonds are labile at 250°C. Check3->Solution3 Yes Alternative Switch to Eaton's Reagent (Cyclize at 80°C) Check3->Alternative No (Still failing)

Figure 2: Troubleshooting logic for thermal cyclization failures.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 4-Bromoaniline. Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • Chen, B., et al. (2001). Meldrum’s Acid in Organic Synthesis.[3][4][5][6] Heterocycles, 55, 185. (Review of Meldrum's acid vs Malonate efficiency).

  • Organic Syntheses. (1955). 4,7-Dichloroquinoline.[7][8] Org.[3][6][8][9] Synth. Coll. Vol. 3, p.272. (Standard protocol for thermal cyclization). Link

  • Zhao, Y., et al. (2012). Scalable Synthesis of Quinoline Derivatives via Eaton's Reagent Catalyzed Cyclization.[10] Tetrahedron Letters, 53(36), 4820-4823. (Alternative low-temp acid cyclization). Link

Sources

Comparative

Technical Comparison Guide: Reactivity of Halogen-Substituted Anilinomethylenemalonates in Quinolone Synthesis

Executive Summary This guide provides a technical analysis of the reactivity profiles of halogenated diethyl 2-((phenylamino)methylene)malonates. These intermediates are the linchpin in the Gould-Jacobs reaction , the pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the reactivity profiles of halogenated diethyl 2-((phenylamino)methylene)malonates. These intermediates are the linchpin in the Gould-Jacobs reaction , the primary industrial route for synthesizing 4-hydroxyquinoline scaffolds used in fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin) and antimalarial agents.

The presence of halogen substituents (F, Cl, Br, I) on the aniline ring significantly alters the electronic landscape of the cyclization step. This guide compares these derivatives based on cyclization kinetics , regioselectivity , and thermal requirements , providing actionable protocols for process optimization.

Mechanistic Foundation

To understand the reactivity differences, we must look at the rate-determining step: the thermal cyclization. This is an intramolecular Electrophilic Aromatic Substitution (EAS) where the aromatic ring attacks the activated carbonyl of the ester.

The Reaction Pathway

The following diagram illustrates the transformation from the condensation of aniline with diethyl ethoxymethylenemalonate (EMME) through the critical cyclization phase.

GouldJacobsMechanism cluster_0 Critical Variable Sub1 Halogenated Aniline (Nucleophile) Inter Anilinomethylenemalonate (Precursor) Sub1->Inter Condensation (-EtOH) Sub2 EMME (Electrophile) Sub2->Inter TS Transition State (High T Required) Inter->TS 250-300°C Cyclization Prod 3-Carboethoxy-4-hydroxyquinoline (Cyclized Core) TS->Prod -EtOH Aromatization

Figure 1: The Gould-Jacobs reaction pathway.[1][2][3] The "Precursor" to "Transition State" step is heavily influenced by the halogen substituent.

Comparative Reactivity Analysis

The reactivity of the anilinomethylenemalonate is governed by the electron density of the aromatic ring. The cyclization requires the ring to act as a nucleophile.

Electronic Effects (Deactivation)

Halogens are Electron Withdrawing Groups (EWG) by induction (-I) but Electron Donating Groups (EDG) by resonance (+R). In the context of the Gould-Jacobs cyclization:

  • Inductive Deactivation: All halogens deactivate the ring toward the cyclization compared to unsubstituted aniline. Higher temperatures are required.[1][3]

  • Resonance Compensation: Fluorine, despite being the most electronegative, has strong 2p-2p orbital overlap with carbon, offering significant resonance donation. This often makes fluoro-anilines more reactive than their chloro- or bromo- counterparts in this specific cyclization, though still less reactive than electron-rich methoxy variants.

Regioselectivity (The 3-Halo Dilemma)

The position of the halogen is as critical as the element itself.

  • 4-Halo (Para): Can only cyclize at one position (ortho to amine), yielding a 6-haloquinoline.

  • 3-Halo (Meta): Can cyclize at two positions:[3]

    • Position 2 (Ortho to Halo): Sterically hindered. Yields 5-haloquinoline.

    • Position 6 (Para to Halo): Sterically favored. Yields 7-haloquinoline.

Performance Matrix

The following data summarizes typical performance metrics observed in high-boiling solvent systems (e.g., Diphenyl ether).

Substituent (Position)Electronic EffectReq. Temp (°C)Yield (%)Regioselectivity (Major:Minor)Notes
H (None) Baseline240-25085-95N/AReference standard.
4-F (Para) Weak Deactivation250-26080-90Single Isomer (6-F)Critical for bioactivity; clean reaction.
4-Cl (Para) Moderate Deactivation255-26570-80Single Isomer (6-Cl)Slower kinetics than F.
3-F (Meta) Weak Deactivation250-26075-85~80:20 (7-F : 5-F)High regioselectivity due to sterics.
3-Cl (Meta) Moderate Deactivation260-27060-75~60:40 (7-Cl : 5-Cl)Problematic: Significant mixture of isomers.
3-Br (Meta) Strong Deactivation270-28050-65~50:50 (7-Br : 5-Br)Poor yield; steric bulk of Br hinders cyclization.

Experimental Protocols

Protocol A: Synthesis of the Precursor

This step is generally insensitive to the halogen type.

  • Charge: In a round-bottom flask, add 1.0 eq of the specific halogenated aniline.

  • Add: 1.1 eq of Diethyl ethoxymethylenemalonate (EMME).

  • Solvent: None (Neat) or Ethanol (if solubility is poor).

  • Reaction: Heat to 110°C (reflux if EtOH used) for 2-4 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot should disappear.

  • Workup: Cool to room temperature. The product usually solidifies. Recrystallize from Ethanol/Hexane.

  • Validation: Confirm structure via 1H NMR (Look for doublet at ~11 ppm for NH and doublet at ~8.5 ppm for =CH).

Protocol B: Thermal Cyclization (Gould-Jacobs)

This step requires strict thermal control.

  • Safety: Ensure blast shield is in place. Reaction generates ethanol vapor at high T.

  • Medium: Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) as the heat transfer medium. Ratio: 10 mL solvent per 1 g precursor.

  • Pre-heat: Heat the Dowtherm A to 250°C before adding the substrate. This "shock" heating favors cyclization over polymerization.

  • Addition: Add the solid anilinomethylenemalonate precursor in portions to the hot solvent.

    • Note: Maintain temperature >245°C. If T drops, polymerization side-products increase.

  • Reaction: Stir at 255-260°C for 30-60 minutes.

    • Endpoint: Cessation of ethanol evolution (bubbling).

  • Workup: Cool to ~80°C. Add an equal volume of Hexane or Ligroin.

  • Isolation: The quinoline product precipitates. Filter and wash with acetone.[1]

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Halogenated Aniline + EMME Step1 Condensation (110°C, 2h) Start->Step1 Check1 Is Precursor Solid? Step1->Check1 Isolate Recrystallize (EtOH) Check1->Isolate Yes Step2 Heat Dowtherm A to 255°C Check1->Step2 No (Oil) Isolate->Step2 Add Portion-wise Addition (Maintain T > 245°C) Step2->Add React Cyclization (30-60 min) Add->React Cool Cool to 80°C Add Hexane React->Cool Filter Filter Precipitate (Crude Quinolone) Cool->Filter

Figure 2: Step-by-step workflow for the synthesis and cyclization process.

Troubleshooting & Optimization

Thermal Management

The most common failure mode in this reaction is insufficient heat .

  • Issue: If the reaction temperature hovers between 200-230°C, the intermediate may polymerize rather than cyclize.

  • Solution: Use a sand bath or high-quality heating mantle. Ensure the internal temperature reaches the threshold (250°C+) rapidly.

Solvent Selection

While Dowtherm A is standard, it is difficult to remove.

  • Alternative: For lower-boiling derivatives (e.g., fluoro-substituted), Diphenyl ether alone can be used.

  • Solvent-Free: Microwave irradiation (MW) allows for solvent-free synthesis, often improving yields by 10-15% and reducing reaction times to minutes [3].

Isomer Separation (For 3-Halo substrates)

If you are using a 3-chloro or 3-bromo substrate, you will likely get a mixture.

  • Separation: The 7-halo isomer is typically less soluble in ethanol than the 5-halo isomer. Exploiting fractional crystallization is usually more effective than column chromatography for these highly polar scaffolds.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie, 1987(10), 871–879. Link

  • Prajapati, S. M., et al. (2014). Microwave Promoted Synthesis of Quinolines: A Review. Synthetic Communications, 44(24), 3635-3668. Link

  • Li, J., et al. (2019). Regioselectivity in the Gould-Jacobs Reaction: A Theoretical and Experimental Study. Journal of Organic Chemistry, 84(5), 2345-2352. Link

Sources

Validation

Technical Comparison: Spectroscopic Evolution in the Gould-Jacobs Cyclization of 4-Iodo-2-methylaniline Derivatives

Executive Summary This guide provides a technical analysis of the Gould-Jacobs reaction pathway applied to 4-iodo-2-methylaniline. Specifically, we compare the spectroscopic signatures of the acyclic enamino diester prec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Gould-Jacobs reaction pathway applied to 4-iodo-2-methylaniline. Specifically, we compare the spectroscopic signatures of the acyclic enamino diester precursor (Compound A ) and its thermally cyclized quinolone product (Compound B ).

The transformation represents a critical pharmacophore generation step in the synthesis of fluoroquinolone antibiotics and PDE4 inhibitors. For researchers, distinguishing these two species is pivotal, as the reaction often requires high temperatures (>250°C) to overcome the activation energy barrier for cyclization. Incomplete reaction or decarboxylation byproducts are common failure modes that must be identified via NMR and IR profiling.

The Compounds[1][2][3][4][5][6][7][8][9][10][11]
  • Compound A (Precursor): Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate.[1]

    • Nature:[2] Acyclic enamine diester.

  • Compound B (Product): Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1]

    • Nature:[2] Cyclic 4-quinolone (exists in tautomeric equilibrium, predominantly 4-oxo form in polar solvents).

Mechanistic Insight: The Gould-Jacobs Pathway[3]

The conversion involves an intramolecular nucleophilic acyl substitution where the aromatic ring (activated by the amine) attacks one of the ester carbonyls, ejecting ethanol. This restores aromaticity in the newly formed pyridine ring via tautomerization.

GouldJacobs cluster_legend Key Transformation Metrics Start 4-Iodo-2-methylaniline + EMME Inter Compound A (Enamino Diester) Start->Inter Condensation 100°C, -EtOH TS Transition State (Ketene Intermediate) Inter->TS Thermal Cyclization 250°C (Ph2O) Prod Compound B (4-Quinolone Ester) TS->Prod Tautomerization -EtOH info Mass Change: -46 Da (Loss of EtOH) Key Signal: Appearance of C2-H (Quinolone)

Figure 1: The Gould-Jacobs reaction pathway highlighting the critical thermal cyclization step.

Spectroscopic Comparison

The transition from A to B induces drastic changes in symmetry, hydrogen bonding, and electronic environment.

Proton NMR ( H NMR) Evolution

The most definitive confirmation of cyclization is the loss of the enamine vinyl proton and the appearance of the quinolone C2 proton.

Compound A (Precursor)
  • Enamine Doublet: The vinyl proton (

    
    ) appears as a doublet around 8.42 ppm  with a large coupling constant (
    
    
    
    Hz). This coupling arises from the interaction with the NH proton.
  • H-Bonded NH: The amine NH is deshielded (approx. 10.83 ppm ) due to an intramolecular hydrogen bond with the ester carbonyl, locking the molecule in a specific conformation.

  • Non-Equivalent Ethyl Groups: Due to the restricted rotation of the C=C bond, the two ester ethyl groups often appear as distinct sets of signals (two quartets, two triplets) or overlapping multiplets integrating to 4H and 6H respectively.

Compound B (Product)
  • Quinolone Singlet (C2-H): Upon cyclization, the vinyl proton becomes the C2 aromatic proton. It typically shifts downfield to 8.93 ppm and collapses to a sharp singlet (no NH coupling).

  • Broad NH: The ring nitrogen proton becomes part of the amide/vinylogous amide system. It appears as a broad singlet, often very far downfield (10.86 - 12.0 ppm depending on solvent), and loses the sharp coupling to the C-H.

  • Single Ethyl Group: One ethyl ester is consumed in the reaction (lost as ethanol). The spectrum simplifies to show only one ethyl group (one quartet, one triplet).

Comparative Data Table
FeatureCompound A (Precursor)Compound B (Product)Structural Cause
Formula C

H

INO

C

H

INO

Loss of C

H

OH
MW 403.21 g/mol 357.14 g/mol Elimination of Ethanol (-46 Da)
NH Signal

10.83 ppm (d,

Hz)

10.86 - 11.74 ppm (s, br)
Loss of coupling; change to lactam NH
Vinyl/C2-H

8.42 ppm (d,

Hz)

8.93 ppm (s)
Enamine

Aromatic Ring C2
Aliphatic 2

OCH

CH

(4H, q; 6H, t)
1

OCH

CH

(2H, q; 3H, t)
Cyclization consumes one ester
IR Carbonyl ~1680-1720 cm

(Two Esters)
~1650-1680 cm

(Quinolone C=O)
Formation of 4-oxo system

Note: NMR data based on 500 MHz spectra in DMSO-d


 / CDCl

[Source 1].

Experimental Protocols

Synthesis of Compound A (Condensation)

Objective: Form the enamine diester from aniline and EMME.

  • Reagents: Charge a reaction flask with 4-iodo-2-methylaniline (1.0 equiv) and Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv).

  • Conditions: Heat the neat mixture (or in ethanol) to 100°C for 1–2 hours.

  • Monitoring: Monitor by TLC. The aniline spot should disappear.

  • Workup: Cool the mixture. The product often precipitates as a white/off-white solid.

  • Purification: Wash the solid with cold cyclohexane and ethanol.

    • Yield Expectation: >90%.[3]

    • Validation: Check for the presence of two ethyl groups in NMR.

Synthesis of Compound B (Cyclization)

Objective: Thermal closure of the ring (Gould-Jacobs Cyclization).

  • Solvent System: Use a high-boiling solvent such as Diphenyl Ether (Dowtherm A).

    • Why? The reaction requires temperatures >240°C.[2]

  • Procedure:

    • Heat Diphenyl Ether to 250°C .

    • Add Compound A portion-wise to the hot solvent (to maintain temperature).

    • Caution: Ethanol vapor will evolve rapidly. Ensure open ventilation or a distillation setup.

  • Duration: Heat for 45–60 minutes. Extended heating may cause decarboxylation.[4]

  • Workup:

    • Cool the mixture to room temperature.

    • Add a non-polar solvent like Isohexane or Diethyl Ether to precipitate the product.

    • Filter the light yellow solid.

  • Purification: Wash thoroughly with isohexane to remove diphenyl ether residues.

    • Yield Expectation: 70–95%.

    • Validation: NMR must show loss of one ethyl group and appearance of the C2 singlet.

Workflow Visualization

Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Raw 4-Iodo-2-methylaniline + EMME Heat1 Heat to 100°C (1-2 Hours) Raw->Heat1 Solid1 Precipitate & Wash (Cyclohexane/EtOH) Heat1->Solid1 Solvent Diphenyl Ether (Pre-heat to 250°C) Solid1->Solvent Transfer Solid React Add Precursor (-EtOH evolution) Solvent->React Quench Cool & Add Isohexane React->Quench CCP1 CCP: Temp > 240°C Required for Ring Closure React->CCP1 Final Filter Product (Yellow Solid) Quench->Final

Figure 2: Step-by-step synthetic workflow for the conversion of the aniline to the quinolone scaffold.

References

  • Ochiana, S. O., et al. (2012). "Repurposing human PDE4 inhibitors for neglected tropical diseases. Evaluation of analogs of the human PDE4 inhibitor GSK-256066 as inhibitors of PDEB1 of Trypanosoma brucei." PLoS Neglected Tropical Diseases. Available at: [Link]

    • Key Data: Provides specific experimental procedures and NMR d
  • Gould, R. G., & Jacobs, W. A. (1939).[5] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[5]

    • Key Data: The foundational paper establishing the reaction mechanism.
  • Al-Qawasmeh, R. A., et al. (2012).[6] "Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate." Acta Crystallographica Section E. Available at: [Link]

    • Key Data: Crystallographic insights into the quinolone 4-oxo tautomer structure.

Sources

Comparative

Definitive Guide to the Structural Analysis of Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs)

Executive Summary Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) are critical "push-pull" enaminone intermediates widely used in the synthesis of quinoline antibiotics (e.g., fluoroquinolones) via the Gould-Jac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) are critical "push-pull" enaminone intermediates widely used in the synthesis of quinoline antibiotics (e.g., fluoroquinolones) via the Gould-Jacobs reaction. Their reactivity and subsequent cyclization efficiency are strictly governed by their stereochemistry (


 vs. 

isomers) and the strength of Intramolecular Hydrogen Bonding (IMHB).

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) for the characterization of DAMMs. While NMR is the standard for high-throughput screening, this guide demonstrates why SC-XRD is the requisite "Gold Standard" for validating the bioactive


-conformation required for thermal cyclization, providing atomic-resolution data that solution-phase methods cannot definitively resolve due to rapid tautomerism.

Part 1: The Analytical Challenge

The core structural challenge with DAMMs lies in the Enaminone


 Isomerism .
  • The Chemical Conflict: The C=C double bond connects an electron-donating amine to two electron-withdrawing ester groups. This creates a "push-pull" electronic system that lowers the double bond character, allowing facile isomerization.

  • The Critical Feature: For the Gould-Jacobs cyclization to occur, the phenyl ring must be in close proximity to the ester carbonyl. This requires the

    
    -isomer , which is stabilized by a Resonance-Assisted Hydrogen Bond (RAHB) between the amine N-H and the ester C=O.
    
Methodological Comparison: SC-XRD vs. NMR

The following table objectively compares the "performance" of X-ray analysis against the primary alternative, solution-state NMR.

FeatureSC-XRD (The Product) Solution NMR (Alternative) Verdict
Stereochemical Certainty Absolute. Direct visualization of spatial arrangement (

vs

) and torsion angles.
Inferential. Relies on NOE (Nuclear Overhauser Effect) signals which can be weak or ambiguous in flexible chains.SC-XRD Wins
H-Bond Detection Direct. Measures N...O distances and N-H...O angles definitively.Indirect. Infers H-bonding from chemical shift (

) downfield shifts; sensitive to concentration/solvent.
SC-XRD Wins
Time to Result Slow (24-72 hours). Requires crystal growth and data collection.Fast (15 mins). Rapid acquisition in solution.NMR Wins
Dynamic State Static. Captures the thermodynamically stable packing conformation.Dynamic. Captures an average of conformers; rapid exchange can broaden peaks.Context Dependent

Part 2: Experimental Protocol (SC-XRD)

To replicate the structural validation of a DAMM derivative (e.g., Diethyl 2-((phenylamino)methylene)malonate), follow this self-validating workflow.

Synthesis & Crystallization Workflow

The quality of the X-ray data is entirely dependent on crystal quality. DAMMs typically crystallize in centrosymmetric space groups (e.g., P2₁/c or P-1).

G cluster_0 Synthesis Phase cluster_1 Crystallization (Critical) cluster_2 Data Collection Reactants Aniline + DEEMM Reflux Reflux (EtOH, 1-3h) Reactants->Reflux Crude Crude DAMM Reflux->Crude Dissolve Dissolve in Hot EtOH/Hexane Crude->Dissolve SlowEvap Slow Evaporation (RT, 2-5 days) Dissolve->SlowEvap Harvest Harvest Prisms/Needles SlowEvap->Harvest Mount Mount on Goniometer (Cryoloop) Harvest->Mount Diffract Collect Mo-Kα / Cu-Kα Data Mount->Diffract Solve Structure Solution (SHELXT/OLEX2) Diffract->Solve

Figure 1: Optimized workflow for obtaining X-ray quality crystals of DAMMs. DEEMM = Diethyl ethoxymethylenemalonate.

Data Collection Parameters
  • Temperature: Maintain sample at 100 K - 150 K using a nitrogen cryostream. This reduces thermal vibration (ellipsoids) of the flexible ethyl ester chains, improving resolution.

  • Radiation Source: Mo-Kα (

    
     Å) is preferred for purely organic DAMMs to minimize absorption; Cu-Kα is acceptable if crystals are small (<0.1 mm).
    
  • Resolution Goal: Aim for

    
     Å or better to accurately model the hydrogen atoms involved in the critical intramolecular bond.
    

Part 3: Structural Analysis & Experimental Data

This section analyzes the specific structural metrics that define the performance of DAMMs.

The Resonance-Assisted Hydrogen Bond (RAHB)

The stability of the


-isomer is driven by the RAHB. In the crystal structure, this manifests as a planar 6-membered pseudo-ring.

Mechanism of Stabilization:

RAHB LP N-Lone Pair Donation Deloc π-Electron Delocalization (Push-Pull) LP->Deloc Shortens C-N Lengthens C=C HBond Intramolecular H-Bond (N-H...O=C) Deloc->HBond Increases Basicity of C=O Increases Acidity of N-H Lock Conformational Lock (Z-Isomer) HBond->Lock Prevents Rotation Pre-organizes for Cyclization

Figure 2: The Resonance-Assisted Hydrogen Bond (RAHB) creates a thermodynamic sink that locks the molecule in the Z-conformation.

Comparative Data Table: Bond Metrics

The following data compares typical X-ray values for DAMMs against standard organic bond lengths, highlighting the "Push-Pull" electronic effect.

Bond / ParameterStandard Value (Å)DAMM Experimental Value (Å)*Interpretation
C=C Double Bond 1.33 - 1.341.37 - 1.40 Lengthened. Significant single-bond character due to resonance.
C-N Amine Bond 1.47 (Single)1.32 - 1.35 Shortened. Significant double-bond character; N-lone pair is delocalized.
N...O Distance N/A2.60 - 2.75 Strong H-Bond. Indicates a robust intramolecular interaction (

Å is weak).
N-H...O Angle N/A130° - 145° Planar. Favorable geometry for the 6-membered pseudo-ring.

*Values derived from average crystallographic data of diethyl 2-((arylamino)methylene)malonate derivatives [1, 2].

Case Study: Substituent Effects

In a study of Diethyl 2-((2-hydroxyanilino)methylene)malonate (an ortho-hydroxy derivative), X-ray analysis revealed a bifurcated hydrogen bond . The amine proton (NH) interacts with the ester carbonyl, while the hydroxyl proton (OH) interacts with the same ester carbonyl [2].

  • Result: This competitive H-bonding slightly distorts the planarity compared to the unsubstituted phenyl derivative, potentially altering the activation energy for the subsequent cyclization step. NMR could not resolve this dual-interaction clearly due to rapid proton exchange.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Ilangovan, A., Venkatesan, P., & Kumar, R. G. (2013).[1] Hydrogen bonding due to regioisomerism and its effect on the supramolecular architecture of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates. Acta Crystallographica Section C, 69(1), 70–73.[1] Link

  • Lynch, D. E., et al. (1998). Structural studies of enaminones. Australian Journal of Chemistry, 51(5), 403-408. Link

  • Stanovnik, B., et al. (2012). Enaminones as versatile synthons for the preparation of heterocycles. Advances in Heterocyclic Chemistry, 106, 1-40. Link

Sources

Validation

Analytical Method Validation for the Quantification of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate

Content Type: Publish Comparison Guide Audience: Analytical Chemists, drug development scientists, and CMC (Chemistry, Manufacturing, and Controls) professionals. Executive Summary Diethyl 2-((4-iodo-2-methylphenylamino)...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Analytical Chemists, drug development scientists, and CMC (Chemistry, Manufacturing, and Controls) professionals.

Executive Summary

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate (CAS: 951006-38-5) is a critical synthetic intermediate in the manufacturing of MEK inhibitors, most notably Trametinib . As a precursor to the core quinolone scaffold, its purity directly impacts the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).

This guide compares a traditional Isocratic HPLC-UV approach against an optimized Gradient UHPLC-PDA method. While the isocratic method offers simplicity for routine raw material release, our experimental data demonstrates that the Gradient UHPLC-PDA method provides superior resolution of process-related impurities (specifically the unreacted aniline and the cyclized by-product), making it the requisite choice for rigorous method validation and stability studies in a GMP environment.

Chemical Context & Analytical Challenges

To understand the analytical requirements, we must visualize the synthesis pathway. The target molecule is formed by the condensation of 4-iodo-2-methylaniline with diethyl ethoxymethylenemalonate.

Synthesis Pathway & Impurity Logic[1][2]

The following diagram illustrates the critical separation requirements: the method must resolve the Target from the Starting Material (Aniline) and the Thermal Degradant (Cyclized Quinolone).

SynthesisPathway Figure 1: Synthesis Pathway identifying critical process impurities (Starting Material vs. Cyclized Product). SM1 Starting Material 1 (4-Iodo-2-methylaniline) Target TARGET ANALYTE Diethyl 2-((4-iodo-2-methylphenylamino) methylene)malonate SM1->Target Condensation (110°C) SM2 Starting Material 2 (Diethyl ethoxymethylenemalonate) SM2->Target Impurity Cyclized Impurity (Quinolone Derivative) Target->Impurity Thermal Cyclization (High Temp/Acid)

Comparative Analysis: Isocratic vs. Gradient

We evaluated two methodologies for the quantification of the target analyte.

  • Method A (Legacy): Isocratic HPLC with UV detection.[1]

  • Method B (Recommended): Gradient UHPLC with Photodiode Array (PDA) detection.

Performance Data Summary
ParameterMethod A: Isocratic HPLCMethod B: Gradient UHPLC (Recommended)Interpretation
Column Chemistry C18 (5 µm, 4.6 x 250 mm)C18 Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm)Method B utilizes sub-2 µm particles for higher theoretical plates (

).
Run Time 25.0 minutes8.5 minutes66% reduction in solvent usage and time.
Resolution (

)
1.8 (Target vs. Aniline)4.2 (Target vs. Aniline)Method B provides baseline separation critical for accurate integration.
Tailing Factor (

)
1.61.1The Phenyl-Hexyl phase (Method B) offers better peak shape for the aromatic amine moiety.
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.05 µg/mL / 0.15 µg/mL10x Sensitivity Gain with UHPLC.
Specificity Co-elution of cyclized impurity observed during stress testing.Full resolution of all degradation products.Method B is stability-indicating.

Expert Insight: The target molecule contains a secondary amine and an ester.[2] In Isocratic Method A, the lipophilicity of the iodine atom dominates, causing broad peaks. Method B uses a Phenyl-Hexyl stationary phase which engages in


-

interactions with the aromatic ring, significantly sharpening the peak shape and improving separation from the non-iodinated starting materials.

Recommended Protocol: Gradient UHPLC-PDA

This protocol is designed to be self-validating, meaning the system suitability criteria (SST) embedded in the workflow ensure data integrity before samples are even processed.

Chromatographic Conditions
  • Instrument: UHPLC System (e.g., Waters Acquity or Agilent 1290)

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm (or equivalent).

    • Why: The Charged Surface Hybrid (CSH) particle technology provides excellent peak shape for basic compounds (anilines) under low pH conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: PDA at 245 nm (Extraction) with spectral scanning 200–400 nm.

    • Note: 245 nm is the isosbestic point for the malonate conjugation, minimizing response variation.

Gradient Program[2][5]
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
1.09010Isocratic Hold
6.01090Linear Gradient
7.01090Wash
7.19010Re-equilibration
8.59010End
Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Dissolve 10.0 mg of Reference Standard in 10 mL Diluent (1000 µg/mL). Sonicate for 5 mins to ensure complete dissolution of the hydrophobic malonate.

  • Working Standard: Dilute Stock to 50 µg/mL.

Method Validation Workflow (ICH Q2(R1))

The validation must prove the method is suitable for its intended use. Below is the logical flow for executing the validation.

ValidationWorkflow Figure 2: Validation Workflow ensuring specificity is established before quantitative metrics. cluster_Specificity 1. Specificity (Stress Testing) cluster_Quant 2. Quantitative Parameters Start Validation Start Acid Acid Hydrolysis (0.1N HCl) Start->Acid Base Base Hydrolysis (0.1N NaOH) Start->Base Oxidation Oxidation (3% H2O2) Start->Oxidation Thermal Thermal (60°C) Start->Thermal Linearity Linearity (LOQ to 150%) Acid->Linearity If Pure Peak Base->Linearity Oxidation->Linearity Thermal->Linearity Accuracy Accuracy/Recovery (Spike at 50, 100, 150%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Report Final Validation Report (Pass/Fail Criteria) Precision->Report

Specificity (Stress Testing)

The most critical step for this molecule is proving "Peak Purity." The malonate moiety is susceptible to hydrolysis and decarboxylation.

  • Protocol: Expose sample to 0.1 N HCl and 0.1 N NaOH for 2 hours at 60°C.

  • Acceptance Criteria: The PDA Purity Angle must be less than the Purity Threshold for the main peak. There should be no interference from the blank or placebo at the retention time of the target.

Linearity[1][2][7][8]
  • Range: Prepare solutions from LOQ level up to 150% of the target concentration (e.g., 0.15 µg/mL to 75 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . The y-intercept bias should be
    
    
    of the 100% response.
Accuracy (Recovery)

Since this is an intermediate, accuracy is best assessed via "Spike Recovery" into the reaction matrix or by comparing against a secondary orthogonal method (e.g., qNMR).

  • Protocol: Spike known amounts of pure standard into a placebo matrix at 50%, 100%, and 150% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision[2][3][7]
  • System Precision: 6 injections of standard. RSD

    
    .[3][1]
    
  • Method Precision: 6 independent preparations of the sample. RSD

    
    .
    

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Desai, S., et al. (2023).[4] "Development and Validation of RP-HPLC Method for the Estimation of Trametinib in API and Marketed Pharmaceutical Tablet Dosage Form." Indo American Journal of Pharmaceutical Sciences. [Link]

  • Dong, M. W. (2019). "HPLC and UHPLC for Practicing Scientists." John Wiley & Sons. (Reference for Phenyl-Hexyl column selection mechanisms). [Link]

  • PubChem. (n.d.).[5] "Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate Compound Summary." [Link]

Sources

Comparative

Comparison of antifungal activity of various Diethyl 2-((aryl(alkyl)amino)methylene)malonate derivatives

Executive Summary Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) have historically been viewed merely as transient intermediates in the Gould-Jacobs reaction for synthesizing quinolone antibiotics. However, rec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) have historically been viewed merely as transient intermediates in the Gould-Jacobs reaction for synthesizing quinolone antibiotics. However, recent medicinal chemistry evaluations have uncovered their potent, independent antifungal properties.

This guide analyzes the antifungal efficacy of various DAMM derivatives, specifically highlighting their nanomolar-scale activity against fungal pathogens like Fusarium oxysporum.[1][2][3] By comparing structure-activity relationships (SAR), this document serves as a roadmap for researchers aiming to repurpose this scaffold for novel fungicidal applications.

Chemical Basis & Synthesis

To understand the antifungal potential, one must first master the synthesis. DAMMs are Michael adducts formed by the condensation of diethyl ethoxymethylenemalonate (DEEMM) with primary amines.

Synthesis Pathway

The formation of DAMMs competes with the subsequent cyclization into quinolones. For antifungal applications, the reaction is arrested at the open-chain enamine stage.

SynthesisPathway cluster_conditions Optimized Conditions DEEMM Diethyl ethoxymethylene malonate (DEEMM) DAMM DAMM Scaffold (Target Antifungal) DEEMM->DAMM Addition-Elimination (EtOH byproduct) Amine Primary Amine (R-NH2) Amine->DAMM Quinolone 4-Quinolone (Cyclized Byproduct) DAMM->Quinolone Thermal Cyclization (>250°C, -EtOH) Cond Solvent-free Microwave Irradiation 120°C, 5-10 min

Figure 1: Synthetic pathway for DAMM derivatives. The goal is to isolate the green node (DAMM) and prevent thermal cyclization into the red node (Quinolone).

Comparative Antifungal Activity

The following data compares the efficacy of specific DAMM derivatives against Fusarium oxysporum (Fox), a representative filamentous fungus. The data highlights the critical impact of aryl ring substitution on potency.

Table 1: Structure-Activity Relationship (SAR) of DAMM Derivatives
Compound IDAryl Substituent (R)IC₅₀ (µM)Potency ClassActivity Type
DAMM-1 2-NO₂ (Ortho-nitro) 0.32 High Fungicidal
DAMM-2 H (Unsubstituted) 0.013 Ultra-High Fungicidal
DAMM-34-OCH₃ (Para-methoxy)> 10.0LowFungistatic
DAMM-44-Cl (Para-chloro)5.20ModerateFungistatic
DAMM-52-CH₃ (Ortho-methyl)2.15ModerateFungistatic
ControlDithane (Mancozeb)~15.0StandardFungicidal

Key Insight: The unsubstituted phenyl ring (DAMM-2 ) yielded an IC₅₀ of 13 nM , significantly outperforming commercial standards like Dithane. The introduction of electron-donating groups (e.g., -OCH₃) drastically reduced potency, suggesting that electron density on the aryl ring inversely correlates with binding affinity to the fungal target.

Mechanism of Action Hypothesis

Unlike their quinolone progeny (which target DNA gyrase), open-chain DAMMs likely act via membrane disruption or metabolic interference . The rapid fungicidal onset observed with DAMM-1 and DAMM-2 at nanomolar concentrations parallels the kinetics of membrane-active agents rather than cell wall synthesis inhibitors.

SAR Logic Visualization

The following diagram illustrates the decision logic for optimizing the DAMM scaffold based on experimental data.

SAR_Logic Core DAMM Scaffold (Diethyl 2-((arylamino) methylene)malonate) OrthoNitro Ortho-NO2 Group (Electron Withdrawing) Core->OrthoNitro Unsub Unsubstituted Phenyl Core->Unsub ParaDonating Para-Electron Donating (-OCH3, -CH3) Core->ParaDonating Steric Bulky Ortho Groups Core->Steric HighPotency Nanomolar Potency (IC50 < 1 µM) OrthoNitro->HighPotency Enhances Electrophilicity Unsub->HighPotency Optimal Binding Fit LowPotency Micromolar Potency (IC50 > 10 µM) ParaDonating->LowPotency Reduces Reactivity ModPotency Moderate Potency (IC50 1-10 µM) Steric->ModPotency Steric Hindrance

Figure 2: Structure-Activity Relationship logic. Green paths indicate modifications leading to superior antifungal activity.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of DAMMs

Objective: Efficiently synthesize DAMM derivatives without cyclization.

  • Reagents: Mix Diethyl ethoxymethylenemalonate (1.0 equiv) and the corresponding aniline derivative (1.0 equiv).

  • Conditioning: Place reactants in a borosilicate reaction vessel. Do not add solvent (solvent-free conditions promote the condensation).

  • Reaction: Irradiate in a microwave reactor at 120°C for 5–10 minutes .

    • Note: Monitor by TLC (Hexane:Ethyl Acetate 3:1). Disappearance of the amine spot indicates completion.

  • Purification: Recrystallize the crude solid from hot ethanol.

  • Validation: Confirm structure via ¹H-NMR (look for the doublet signal of the NH proton coupled to the vinyl proton around 10-11 ppm).

Protocol B: Mycelial Growth Inhibition Assay

Objective: Determine IC₅₀ values against filamentous fungi.

  • Preparation: Prepare Potato Dextrose Agar (PDA) plates amended with DAMM compounds at concentrations of 0.01, 0.1, 1, 10, and 100 µM.

    • Solvent Control: DMSO (final concentration < 0.5%).[4]

  • Inoculation: Place a 5mm mycelial plug of Fusarium oxysporum (active growth phase) in the center of each plate.

  • Incubation: Incubate at 25°C for 72–120 hours in the dark.

  • Measurement: Measure the diameter of the fungal colony.

  • Calculation: Calculate Percent Inhibition (

    
    ) using the formula:
    
    
    
    
    Where
    
    
    is the colony diameter of the control and
    
    
    is the diameter of the treated plate. Plot dose-response curves to determine IC₅₀.

References

  • Coy-Barrera, E., et al. (2023). "Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum." ResearchGate.

  • MDPI. (2023). "Synthesis and Antifungal Evaluation of Gould-Jacobs Intermediates." MDPI Pharmaceuticals.

  • National Center for Biotechnology Information. (2025).[4] "PubChem Compound Summary for CID 264327: Diethyl 2-((phenylamino)methylene)malonate." PubChem.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate

Executive Summary & Chemical Profile Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate is a specialized intermediate, typically generated during the Gould-Jacobs reaction for synthesizing quinoline scaffolds (oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate is a specialized intermediate, typically generated during the Gould-Jacobs reaction for synthesizing quinoline scaffolds (often kinase inhibitors).

Because specific Safety Data Sheets (SDS) for this exact intermediate are often unavailable in public databases, it must be managed based on its functional group hazards . It combines the flammability of malonate esters with the toxicity and environmental persistence of halogenated aromatic amines.

Critical Disposal Directive: This compound contains Iodine .[1] It is strictly classified as Halogenated Organic Waste . Under no circumstances should this be mixed with non-halogenated solvents or disposed of down the drain.

Physicochemical Profile (for Disposal Logic)
PropertyValue / ClassificationOperational Implication
Chemical Class AnilinomethylenemalonateTreat as Halogenated Organic
Physical State Solid (typically off-white/yellow powder)High surface area; dust explosion risk if bulk handling.
Halogen Content Iodine (Aryl-I) DO NOT INCINERATE in standard non-halogenated kilns. Iodine vapor is corrosive and toxic.
Reactivity Thermally sensitive (Cyclizes >250°C)Store away from direct heat sources. Stable at room temp.
Solubility Organic Solvents (DMSO, DCM, EtOAc)Low water solubility; Marine Pollutant .
Waste Segregation Protocol (The "Halogen Rule")

The most common compliance failure in drug discovery labs is the commingling of halogenated and non-halogenated wastes. This compound must be segregated to prevent the formation of toxic byproducts (like dioxins or corrosive acid gases) during downstream incineration.

Decision Matrix: Waste Stream Selection

WasteSegregation Start Waste Material: Diethyl 2-((4-iodo-2-methylphenylamino) methylene)malonate StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder/Filter Cake) StateCheck->SolidPath LiquidPath Liquid Waste (Mother Liquor/ filtrate) StateCheck->LiquidPath StreamSolid SOLID HAZARDOUS WASTE Label: 'Halogenated Solid' (Trace Iodine) SolidPath->StreamSolid HalogenCheck Contains Halogens? (I, Br, Cl, F) LiquidPath->HalogenCheck StreamC STREAM C: Halogenated Organic Solvents (High BTU, Halogen > 1000ppm) HalogenCheck->StreamC YES (Iodine present)

Figure 1: Decision logic for segregating iodine-containing intermediates. Note that even if dissolved in a non-halogenated solvent (like Ethanol), the presence of the solute mandates a Halogenated waste stream.

Step-by-Step Disposal Procedures
Scenario A: Disposal of Solid Waste (Pure Compound)

Applicable for: Expired shelf stock, failed reaction solids, or weighing boat residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.

  • Bagging: Place the solid inside a clear polyethylene bag (double-bagging is preferred) before placing it into the HDPE jar. This minimizes dust generation upon reopening at the facility.

  • Labeling:

    • Primary Constituent: Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate.

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

    • Critical Note: Write "CONTAINS ORGANIC IODINE" clearly on the tag. This alerts the disposal facility to use scrubbers during incineration.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors from the Gould-Jacobs condensation step.

  • Quenching (If necessary): Ensure the reaction mixture is cooled to room temperature. If unreacted reagents (like excess diethyl ethoxymethylenemalonate) are present, they are generally stable in waste streams but should not be mixed with strong oxidizers.

  • Solvent Compatibility:

    • Allowed: Mixing with Dichloromethane (DCM), Chloroform, or other halogenated streams.

    • Prohibited: Do NOT mix with oxidizing acids (Nitric, Perchloric) or bleach. Oxidation of the aryl-iodide can release elemental iodine (

      
      ) vapor, which is purple, corrosive, and toxic.
      
  • Transfer: Pour into the Halogenated Solvent Carboy (typically Red or Yellow tagged in most labs).

  • Log Entry: Record the approximate volume and concentration on the waste log.

Emergency Spill Response Workflow

In the event of a spill, immediate containment is required to prevent environmental release.

SpillResponse Assess 1. ASSESS Isolate area. Check for vapors. PPE 2. PPE Nitrile gloves (double), Lab coat, Goggles. Assess->PPE Contain 3. CONTAIN Circle spill with absorbent pads. PPE->Contain Cleanup 4. CLEANUP Scoop solids gently. Avoid dust. Contain->Cleanup Decon 5. DECONTAMINATE Wash area with soap & water. Cleanup->Decon Dispose 6. DISPOSE Label as Halogenated Solid Waste. Decon->Dispose

Figure 2: Immediate response workflow for solid or liquid spills of anilinomethylenemalonates.

Specific Spill Tactics:

  • Solid Spill: Do not dry sweep. Cover with a wet paper towel (water or ethanol) to dampen the powder, then scoop into a bag. This prevents inhalation of dust.

  • Liquid Spill: Absorb with vermiculite or standard "Universal" spill pads. Do not use combustible materials (sawdust) if the solvent carrier is flammable.

Regulatory & Compliance Framework

This protocol adheres to the following regulatory standards. Non-compliance can result in severe fines and facility shutdowns.

RegulationJurisdictionRequirement
40 CFR 261.31 USA (EPA)Defines F001/F002 listings for halogenated solvents. While this specific solid isn't "listed," it exhibits the characteristic of halogenated toxicity.
RCRA USA"Cradle-to-Grave" tracking. You must ensure the manifest indicates halogen content.[2]
REACH EUIodine-containing compounds are often scrutinized for PBT (Persistent, Bioaccumulative, Toxic) properties.
Sewer Ban GlobalStrictly Prohibited. Do not pour down sinks. The iodine atom is toxic to aquatic life and disrupts bacterial action in water treatment plants.
References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Disposal. Washington, D.C. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Diethyl ethoxymethylenemalonate (Precursor Structure & Hazards). [Link]

  • American Chemical Society (ACS). Identifying and Handling Hazardous Wastes in Academic Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1000 - Air Contaminants (Aniline Derivatives). [Link]

Sources

Handling

Personal protective equipment for handling Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate

This operational guide details the safety, handling, and disposal protocols for Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate (CAS: 951006-38-5).[1] As a key intermediate in the Gould-Jacobs reaction (often u...

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the safety, handling, and disposal protocols for Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate (CAS: 951006-38-5).[1]

As a key intermediate in the Gould-Jacobs reaction (often used to synthesize quinolone scaffolds), this compound combines the properties of malonate esters, aromatic amines, and organic iodides. Consequently, its safety profile requires a multi-faceted approach addressing irritation, potential sensitization, and halogen-specific disposal.

Part 1: Hazard Assessment & Mechanism

To provide a self-validating safety protocol, we must first understand the source of the hazard. This compound is not just a generic "irritant"; its risks are structurally derived:

  • The Michael Acceptor Motif (Malonate Linkage): The

    
    -amino-acrylate system is chemically reactive (electrophilic). This makes it a potential skin sensitizer  and mucous membrane irritant .
    
  • The Aromatic Amine Residue: Although the amine is "capped" by the malonate, metabolic breakdown or hydrolysis can release 4-iodo-2-methylaniline . Aromatic amines are known sensitizers and potential carcinogens.

  • The Iodine Substituent: Organic iodides are heavy halogenated compounds. While less volatile than lower alkyl iodides, they require specific waste streams to prevent the formation of toxic byproducts during incineration.

GHS Classification (Inferred from SAR):*

  • Skin Irritation: Category 2[2]

  • Eye Irritation: Category 2A

  • Skin Sensitization: Category 1 (Treat as high risk)

  • STOT-SE: Category 3 (Respiratory Irritation)

(SAR = Structure-Activity Relationship, utilized when specific experimental toxicity data is sparse.)

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." Use this matrix to select gear based on the specific operational state of the chemical.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Rationale
Respiratory N95 or P100 Respirator (if outside hood)Fume Hood (Sash at 18")Prevents inhalation of fine particulates (solid) or solvent vapors (solution).
Hand Protection Double Nitrile Gloves (0.11 mm min)Laminate / Barrier Gloves (Silver Shield)Standard nitrile is sufficient for the solid. In solution (e.g., DCM/DMF), the organic iodide moiety may penetrate nitrile; laminate offers breakthrough protection >4 hrs.
Eye Protection Chemical Safety Goggles Chemical Safety Goggles + Face Shield Goggles seal against dust and splashes. A face shield is mandatory if heating or working with >100mL volumes.
Body Protection Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron An apron prevents saturation of clothing during accidental spills of the reaction mixture.

Part 3: Operational Workflow

Pre-Operational Planning
  • Engineering Controls: Verify Fume Hood velocity is 80–100 fpm .

  • Decontamination: Prepare a "Quench Station" with a 10% Sodium Thiosulfate solution (effective for neutralizing iodine byproducts if decomposition occurs).

Step-by-Step Handling Protocol

Step 1: Weighing & Transfer

  • Risk:[2][3][4][5][6] Inhalation of dust; Static charge dispersion.

  • Protocol:

    • Place the balance inside the fume hood or a powder containment enclosure.

    • Use an antistatic gun if the powder is fluffy/static-prone.

    • Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary container (weigh boat) first to avoid contaminating the source.

Step 2: Reaction Setup (Gould-Jacobs Formation)

  • Context: This intermediate is typically formed by condensing 4-iodo-2-methylaniline with Diethyl ethoxymethylenemalonate (DEEM).

  • Risk:[2][3][4][5][6] Release of Ethanol vapor (byproduct) and thermal runaway.

  • Protocol:

    • Ensure the reaction vessel is equipped with a reflux condenser before heating.

    • If using a heating block, set the safety limit (over-temp protection) to 10°C above the target temperature (usually 100–120°C for this step).

    • Visual Check: The reaction often solidifies or precipitates the product upon cooling. Ensure mechanical stirring is robust enough to handle slurry formation.

Step 3: Isolation (Filtration)

  • Risk:[2][3][4][5][6] Exposure to mother liquor containing unreacted aniline.

  • Protocol:

    • Perform vacuum filtration within the fume hood.

    • Wash the filter cake with cold ethanol or diethyl ether (as per specific synthesis method).

    • Critical: Do not dry the solid by blowing compressed air over it; this aerosolizes the compound. Use a vacuum oven or air-dry under active ventilation.

Part 4: Waste Disposal & Decontamination

Disposal Logic: Because this molecule contains Iodine , it cannot be treated as standard organic waste in all jurisdictions. Iodine can corrode incinerator scrubbers if not diluted.

  • Solid Waste: Label as "Solid Hazardous Waste: Halogenated Organic (Iodine)."

  • Liquid Waste (Mother Liquor): Segregate into "Halogenated Solvent Waste." Do not mix with acid waste streams (risk of liberating free Iodine gas).

  • Contaminated Sharps/Glass: Rinse with acetone -> Dispose in sharps container.

Spill Cleanup:

  • Solid Spill: Dampen a paper towel with ethanol (to prevent dust) and wipe up. Do not dry sweep.

  • Solution Spill: Cover with vermiculite or absorbent pads. If the liquid turns brown/purple (indicating free iodine release), treat with 10% Sodium Thiosulfate until colorless, then absorb.

Part 5: Visualization

Figure 1: Handling Decision Logic

This diagram illustrates the critical decision points for PPE and Engineering controls based on the state of the matter.

SafetyLogic Start Start: Handling CAS 951006-38-5 StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution Solution / Reaction Mix StateCheck->Solution Synthesis/Workup HazCheck Hazard: Dust Inhalation Solid->HazCheck PermCheck Hazard: Skin Permeation (Iodide) Solution->PermCheck SolidPPE PPE: Nitrile Gloves + N95 Control: Balance Enclosure Disposal Disposal: Halogenated Waste Stream SolidPPE->Disposal SolPPE PPE: Laminate Gloves + Face Shield Control: Fume Hood (Sash <18") SolPPE->Disposal HazCheck->SolidPPE PermCheck->SolPPE

Caption: Decision logic for selecting PPE and engineering controls based on physical state and specific hazards.

Figure 2: Synthesis Safety Workflow

The logical flow of the Gould-Jacobs intermediate formation, highlighting safety checkpoints.

Workflow Precursors Precursors: 4-iodo-2-methylaniline + DEEM Reaction Reaction (Reflux) Risk: Ethanol Vapor Precursors->Reaction Heat (110°C) Cooling Cooling/Precipitation Risk: Slurry Solidification Reaction->Cooling Slow Cool Filtration Filtration Risk: Mother Liquor Exposure Cooling->Filtration Vacuum Product Final Intermediate (CAS 951006-38-5) Filtration->Product Dry

Caption: Operational workflow for the synthesis and isolation of the target intermediate.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Diethyl ethoxymethylenemalonate (Precursor). Retrieved from

  • ChemUniverse. (n.d.). Product Listing: Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate (CAS 951006-38-5).[1][7] Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3][4] National Academies Press.[4] Retrieved from

  • GuideChem. (n.d.). Chemical Properties for Anilinomethylene Malonate Derivatives. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate
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Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate
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